molecular formula C5H2Br2ClN B1392315 2,5-Dibromo-4-chloropyridine CAS No. 1033203-47-2

2,5-Dibromo-4-chloropyridine

Cat. No.: B1392315
CAS No.: 1033203-47-2
M. Wt: 271.34 g/mol
InChI Key: YDMJVRYOYZGRDT-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMJVRYOYZGRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695540
Record name 2,5-Dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-47-2
Record name 2,5-Dibromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,5-Dibromo-4-chloropyridine, a pivotal tri-halogenated heterocyclic building block in modern organic synthesis. Identified by CAS Number 1033203-47-2 , this compound offers a unique platform for regioselective functionalization, making it invaluable in the fields of pharmaceutical development, agrochemicals, and materials science.[1] This document will detail its physicochemical properties, established synthesis protocols, characteristic reactivity, and key applications, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.

Core Compound Identification and Properties

This compound is a strategically substituted pyridine ring. The presence of three halogen atoms—two bromine and one chlorine—at distinct positions provides a versatile scaffold for sequential and site-selective cross-coupling reactions. This differential reactivity is the cornerstone of its utility in constructing complex molecular architectures.

Physicochemical Data

Quantitative data for this compound has been consolidated from various suppliers and databases to provide a reliable reference for experimental planning.

PropertyValueSource(s)
CAS Number 1033203-47-2[1]
Molecular Formula C₅H₂Br₂ClN
Molecular Weight 271.34 g/mol [1]
IUPAC Name This compound
Canonical SMILES C1=C(C(=NC=C1Br)Cl)Br
Boiling Point ~266.7 °C (Predicted)
Physical Form Solid

Synthesis and Purification

While this compound is commercially available from various vendors, understanding its synthesis is crucial for specialized applications or large-scale needs. The synthesis of halogenated pyridines often involves multi-step sequences starting from more common pyridine precursors. A common synthetic logic involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction to introduce a halogen.

A representative, though not identical, synthesis for a related compound, 5-Bromo-2,4-dichloropyridine, highlights the typical methodologies employed in this area of chemistry.[2][3] This process involves two key stages:

  • Regioselective Bromination: An initial bromination of a substituted aminopyridine.

  • Diazotization and Chlorination: Conversion of the amino group to a chloro group.

Representative Laboratory-Scale Synthesis Protocol (Adapted from Analogs)

This protocol is illustrative of the methods used to produce multi-halogenated pyridines.

Step A: Bromination of 2-amino-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1-1.2 eq) in portions, maintaining the temperature at 0 °C. The use of NBS is a standard laboratory method for achieving regioselective bromination on activated aromatic rings under mild conditions.

  • Stir the reaction for 30-60 minutes, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup. The organic phase is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-5-bromo-4-chloropyridine.[2][3]

Step B: Diazotization and Sandmeyer Chlorination

  • Suspend the intermediate from Step A (1.0 eq) in concentrated hydrochloric acid at low temperature (-30 °C to -5 °C). The low temperature is critical to stabilize the diazonium salt intermediate.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water, keeping the temperature strictly controlled. Vigorous gas (N₂) evolution will be observed.

  • After the addition is complete, stir the mixture for an additional hour at low temperature.

  • In a separate flask, prepare a solution of cuprous chloride (CuCl) in concentrated HCl. The Cu(I) catalyst is essential for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion.

  • Slowly add the diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the diazonium intermediate.

  • Neutralize the reaction mixture carefully with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude product is then purified by column chromatography on silica gel to afford pure this compound.[2][3]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its three C-X bonds, enabling site-selective functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the reactivity order is generally:

C-Br > C-Cl

Furthermore, the electronic environment of the pyridine ring influences the reactivity of the two C-Br bonds. The C5-Br bond is often more reactive towards certain coupling reactions than the C2-Br bond, allowing for a high degree of regioselectivity.[4] This tiered reactivity allows chemists to perform sequential couplings.

Workflow for Sequential Cross-Coupling

The diagram below illustrates a generalized workflow for the sequential functionalization of this compound, a cornerstone of its application in building complex molecules.

G cluster_0 Regioselective Functionalization Workflow A This compound B Step 1: Selective Coupling at C5 (e.g., Suzuki, Stille) Conditions: Mild Pd Catalyst, Base A->B R-B(OH)₂ C 5-Aryl-2-bromo-4-chloropyridine B->C D Step 2: Coupling at C2 (e.g., Buchwald-Hartwig Amination) Conditions: More Active Pd Catalyst/Ligand C->D R₂-NH E 5-Aryl-2-amino-4-chloropyridine D->E F Step 3: Coupling at C4 (e.g., Nucleophilic Aromatic Substitution) Conditions: High Temp, Strong Nucleophile E->F Nu-H G Fully Functionalized Pyridine F->G

Caption: Generalized workflow for sequential functionalization.

Representative Protocol: Selective Suzuki Coupling at C5

This protocol demonstrates the selective functionalization at the more reactive C5-Br position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification via column chromatography yields the 5-aryl-2-bromo-4-chloropyridine intermediate.

Applications in Research and Drug Development

Halogenated pyridines are classified as "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs.[4] The ability to introduce diverse substituents around the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties to optimize pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Oncology: The pyridine scaffold is a core component of many kinase inhibitors. This compound can serve as a starting point for novel inhibitors by allowing the attachment of various recognition elements at the C2, C4, and C5 positions to target specific enzyme binding pockets.

  • Antiviral/Antimicrobial Agents: The synthesis of complex heterocyclic systems with potential antimicrobial activity, such as the natural product (+)-floyocidin B, has utilized trihalogenated pyridines as key starting materials.[4]

  • Materials Science: Substituted bipyridines, which can be synthesized from precursors like this compound, are essential ligands in coordination chemistry and are used to create materials with specific photophysical properties for applications like OLEDs.[5]

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazard Classification: While specific data for this exact compound is limited, analogous compounds like 2,5-dibromopyridine are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] They cause skin and serious eye irritation and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

solubility of 2,5-Dibromo-4-chloropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,5-Dibromo-4-chloropyridine in Organic Solvents

Abstract

This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide addresses the notable absence of comprehensive solubility data in public literature. It provides a robust theoretical framework and detailed experimental protocols for researchers to systematically determine the solubility of this compound in a range of common organic solvents. This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to handle this compound effectively, ensuring both scientific integrity and operational safety.

Introduction: The Need for a Foundational Solubility Profile

Halogenated pyridines are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound offers multiple reactive sites for further functionalization, making it a valuable intermediate. However, successful process development—from reaction setup and product isolation to crystallization and formulation—is critically dependent on solvent selection. An inappropriate solvent can lead to poor reaction kinetics, difficult purification, and low yields.

Physicochemical Profile of this compound

Understanding the inherent properties of the solute is the first step in predicting its solubility behavior. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is a cornerstone of this analysis.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₂Br₂ClN[3]
Molecular Weight 271.337 g/mol [3]
Appearance Solid (predicted)Inferred from related compounds
Boiling Point 266.7 °C (Predicted)
SMILES Clc1cc(Br)ncc1Br[4]
InChIKey ZDPXTYKMHYSMQW-UHFFFAOYSA-N[5]

The structure is characterized by a pyridine ring, which is polar due to the presence of the nitrogen atom.[6][7] However, the three halogen substituents (two bromine, one chlorine) significantly increase the molecule's molecular weight and surface area, contributing to its solid nature and likely influencing its solubility in non-polar solvents. The lone pair on the nitrogen atom can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

Theoretical Framework for Solvent Selection

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions. The polarity of both the solute and the solvent is the primary determinant of the outcome.

Based on the structure of this compound, we can make informed predictions:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the halogen atoms have some polarizability, the overall molecule possesses a significant dipole due to the pyridine ring, making it dissimilar to non-polar hydrocarbons.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Moderate to good solubility is anticipated. These solvents have dipoles that can interact favorably with the polar pyridine ring of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents is possible due to the potential for hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen.

The following diagram illustrates the logical approach to solvent selection based on these principles.

G cluster_solute Solute: this compound Solute Physicochemical Properties - Polar Pyridine Ring - Halogen Substituents - H-bond Acceptor (N atom) vdw Van der Waals Forces dipole Dipole-Dipole hbond Hydrogen Bonding NonPolar Non-Polar (e.g., Hexane) NonPolar->vdw Dominant PolarAprotic Polar Aprotic (e.g., DCM, THF, Acetone) PolarAprotic->dipole Dominant PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarProtic->hbond Dominant low Low vdw->low moderate Moderate to High dipole->moderate hbond->moderate

Caption: Logical workflow for predicting solubility based on solute-solvent interactions.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for determining the solubility of this compound. The gravimetric shake-flask method is the gold standard for its accuracy and reliability.[8] A preliminary qualitative test is also described for rapid screening.

Mandatory Safety Precautions

Halogenated pyridines and related compounds can be harmful.[5][9][10]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12]

  • Review the Safety Data Sheet (SDS) before beginning any work. If an SDS is not available from the supplier, treat the compound as toxic and an irritant.[11]

Qualitative Solubility Test (Rapid Screening)

This test provides a quick, approximate measure of solubility.

  • Preparation: Add approximately 10-20 mg of this compound to a small, dry test tube.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.2 mL increments) while vortexing or shaking vigorously after each addition.[13]

  • Observation: Continue adding solvent up to a total volume of 2 mL. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: The compound dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No noticeable amount of solid dissolves.[1]

Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility at a specified temperature.

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 100 mg) into a glass vial or flask with a screw cap.

    • Add a precise volume of the chosen organic solvent (e.g., 5.0 mL).

    • Seal the container tightly to prevent solvent evaporation.[8]

  • Equilibration:

    • Place the sealed container in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 25 °C / 298.15 K).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours is ideal for novel compounds).

  • Phase Separation:

    • After equilibration, let the container stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Visually confirm the presence of excess solid at the bottom of the container, which is essential for confirming saturation.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles.

    • Transfer the filtered aliquot to a pre-weighed, dry vial.

    • Record the exact mass of the empty vial and the vial containing the aliquot.

  • Solvent Evaporation:

    • Remove the solvent from the aliquot under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solid residue is completely dry.[8]

  • Final Weighing & Calculation:

    • Cool the vial containing the dry solid residue in a desiccator to room temperature.

    • Weigh the vial with the dried residue.

    • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of Residue (g) / Volume of Aliquot (L))

The entire workflow is visualized in the diagram below.

G start Start: Obtain Compound & Solvents prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate settle 3. Phase Separation Let stand for >2 hours to allow excess solid to settle. equilibrate->settle sample 4. Sampling Withdraw a known volume of the clear supernatant using a filtered pipette. settle->sample weigh1 5. Weighing (Aliquot) Transfer aliquot to a pre-weighed vial and record the total mass. sample->weigh1 evap 6. Solvent Evaporation Remove solvent completely under vacuum. weigh1->evap weigh2 7. Weighing (Residue) Cool vial in desiccator and weigh to find the mass of the dissolved solid. evap->weigh2 calc 8. Calculation Solubility (g/L) = Mass of Residue / Volume of Aliquot weigh2->calc end End: Solubility Data calc->end

Caption: Experimental workflow for the gravimetric shake-flask solubility determination method.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded systematically to allow for easy comparison and analysis.

Table 2: Solubility Data for this compound at 25 °C

SolventSolvent ClassQualitative ResultQuantitative Solubility (g/L)Observations
HexaneNon-Polare.g., Insoluble
TolueneAromatic
DichloromethanePolar Aprotic
Ethyl AcetatePolar Aprotic
TetrahydrofuranPolar Aprotic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
MethanolPolar Protic
EthanolPolar Protic
WaterAqueous

Conclusion

This guide provides a comprehensive framework for determining the . By combining a theoretical understanding of molecular interactions with a rigorous and validated experimental protocol, researchers can generate the critical data needed for successful chemical synthesis, purification, and formulation. Adherence to the described methodologies will ensure the generation of reliable, reproducible data, thereby accelerating research and development timelines.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,5-Dibromo-4-chloropyridine stands out as a versatile, albeit hazardous, building block. Its trifunctional nature offers a precise handle for complex molecular architecture. However, this reactivity profile necessitates a rigorous and informed approach to its handling and safety. This guide provides an in-depth, scientifically grounded framework for the safe and effective use of this compound in a laboratory setting, moving beyond mere procedural lists to explain the rationale behind each safety recommendation.

The Hazard Profile: Understanding the Reactivity of Halogenated Pyridines

The Globally Harmonized System (GHS) classifications for these analogs strongly suggest that this compound should be treated as a substance with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The pyridine nitrogen can be protonated or act as a nucleophile, while the halogenated carbons are susceptible to nucleophilic substitution, particularly under forcing conditions. The bromine atoms are generally more labile than the chlorine atom. This inherent reactivity is the basis for its utility in synthesis and also the source of its potential hazards.

Table 1: GHS Hazard Identification for Structurally Similar Halogenated Pyridines
Hazard StatementHazard ClassSignal WordPictogram
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Warning
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Warning
H318/H319: Causes serious eye damage/irritationSerious eye damage/eye irritation (Category 1/2)Danger/Warning
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Respiratory tract irritation)Warning

This table is a synthesis of data from related compounds and represents a conservative, recommended classification for this compound.[1][2][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle for handling this compound, which is a solid at room temperature, is the strict avoidance of dust generation and contact.[6][7] Engineering controls are the first and most critical line of defense.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All manipulations of this compound must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is non-negotiable. The fume hood contains potentially harmful dust and vapors, preventing their inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[10]

Personal Protective Equipment (PPE): The Last Barrier

PPE should be selected based on a thorough risk assessment of the specific procedure being undertaken. For halogenated pyridines, the following are mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[5] Given the high risk of serious eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during reactions that have the potential to splash.[11]

  • Skin Protection:

    • Gloves: Standard nitrile gloves may offer limited protection for incidental contact, but they are not recommended for prolonged handling of halogenated organic compounds.[8] Butyl rubber or neoprene gloves provide superior resistance and should be used.[8][11] Always double-check the glove manufacturer's compatibility chart. Gloves should be inspected before use and changed immediately if contamination is suspected.

    • Lab Coat: A fully buttoned, flame-resistant lab coat is required to protect against skin contact.[10]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled within a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[5] All personnel requiring respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.[8]

PPE_Workflow cluster_Prep Preparation Phase cluster_Donning Donning Sequence cluster_Handling Handling Operation cluster_Doffing Doffing Sequence (Contaminated Area) Assess Assess Risks Select_PPE Select Appropriate PPE Assess->Select_PPE informs Inspect Inspect PPE for Damage Select_PPE->Inspect Don_Coat 1. Lab Coat Inspect->Don_Coat if OK Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (over cuffs) Don_Goggles->Don_Gloves Work Work in Fume Hood Don_Gloves->Work Doff_Gloves 1. Remove Gloves Work->Doff_Gloves after work Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles Doff_Coat->Doff_Goggles Wash 4. Wash Hands Doff_Goggles->Wash

Caption: Workflow for PPE selection, donning, and doffing when handling this compound.

Safe Handling, Storage, and Disposal Protocols

A systematic approach to the entire lifecycle of the chemical in the lab is essential for safety.

Handling
  • Weighing: Weigh the solid compound in a fume hood. If possible, use a containment balance enclosure to minimize dust dispersal.

  • Transfers: Use spatulas and other tools that minimize the generation of dust. Avoid pouring the dry powder.

  • Reaction Setup: All reactions should be conducted in a fume hood. Ensure that reaction vessels are properly secured and that cooling/heating is controlled.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[13]

Storage
  • Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to preserve purity.[6][7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[12][13] Halogenated compounds can react violently with certain materials.

  • Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[5][14]

Disposal
  • Waste Streams: Dispose of this compound and any contaminated materials as hazardous waste.[5] Do not dispose of it down the drain.

  • Containers: Collect waste in a clearly labeled, sealed, and compatible container.[8]

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[15]

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is vital.

Spills
  • Small Spills: For very small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE may proceed.[8]

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[10][15]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid raising dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to handle the cleanup.

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess Small_Spill Small & Contained? Assess->Small_Spill Large_Spill Large or Uncontrolled Small_Spill->Large_Spill No PPE Don Full PPE Small_Spill->PPE Yes Evacuate_Large Evacuate Lab Alert EHS Large_Spill->Evacuate_Large Absorb Cover with Inert Absorbent PPE->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Area & Tools Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making workflow for responding to a this compound spill.

First Aid Measures

Immediate and appropriate first aid is critical to mitigating harm from exposure.[16]

  • Inhalation: If inhaled, immediately move the person to fresh air.[5] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected skin with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion: A Culture of Safety

This compound is a powerful tool for chemical innovation. Its safe use hinges on a deep understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of engineering controls, appropriate PPE, and robust emergency preparedness, researchers can confidently and safely leverage the synthetic potential of this valuable compound. This guide serves as a technical foundation, but it must be complemented by site-specific risk assessments and a continuous commitment to a proactive safety culture within the laboratory.

References

storage conditions for 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Optimal Storage of 2,5-Dibromo-4-chloropyridine

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. The stability and purity of starting materials like this compound directly impact experimental outcomes, reproducibility, and the overall success of a research endeavor. This guide provides a comprehensive, scientifically grounded overview of the optimal storage and handling conditions for this compound, moving beyond simple recommendations to explain the underlying chemical principles.

Compound Identity and Characteristics

This compound is a halogenated heterocyclic compound used as a building block in organic synthesis. Its reactivity is largely dictated by the electron-withdrawing nature of the nitrogen atom and the three halogen substituents on the pyridine ring. Understanding its fundamental properties is the first step toward establishing correct storage protocols.

PropertyValueSource
CAS Number 1033203-47-2[1]
Molecular Formula C₅H₂Br₂ClN
Molecular Weight 271.34 g/mol [2][3]
Physical Form Solid, powder to crystal[4]
Boiling Point 266.7 °C

Core Storage Recommendations: A Multi-faceted Approach

The long-term stability of this compound hinges on the careful control of its environment. The following conditions are recommended to minimize degradation and preserve purity.

Temperature: The Primary Guardian of Stability

Low temperature is critical for slowing down potential degradation reactions. For halogenated pyridines, a refrigerated environment is the gold standard.

  • Optimal Temperature: Store at 2-8°C . This temperature range is consistently recommended for similar, reactive halogenated heterocycles to minimize decomposition over time.

  • Causality: Chemical reactions, including degradation pathways, are kinetically controlled. Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the rate of any potential auto-degradation or reactions with trace atmospheric components. While some less reactive pyridine derivatives can be stored at room temperature in a sealed, dry environment, the multiple halogen substituents on this compound increase its reactivity, making refrigerated storage the most prudent choice for long-term preservation.[4]

Atmosphere: Preventing Unwanted Reactions

Halogenated organic compounds can be sensitive to atmospheric components, particularly moisture and oxygen.

  • Inert Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen .

  • Causality: Pyridine and its derivatives are hygroscopic, meaning they can absorb moisture from the air.[5] This absorbed water can lead to hydrolysis or catalyze other degradation pathways over time. Furthermore, although pyridines are generally stable to oxidation, highly substituted and potentially reactive intermediates can be sensitive to atmospheric oxygen, especially under long-term storage. An inert atmosphere displaces both moisture and oxygen, creating a protective chemical blanket.

Containment and Light Protection

Proper containment is the physical barrier that maintains the controlled storage environment.

  • Container: Use a tightly closed container made of non-reactive material (e.g., amber glass).[6][7][8]

  • Light: Keep in a dark place , away from direct sunlight and UV sources.[4][9]

  • Causality: A secure seal prevents the ingress of moisture and air, maintaining the integrity of the inert atmosphere.[8][9] Amber glass is recommended as it blocks UV and visible light, which can provide the activation energy for photodegradation reactions—a known degradation pathway for chloropyridines.[10]

Chemical Stability and Incompatibility

Understanding what this compound should not be stored with is as important as the storage conditions themselves.

Incompatible Materials

To prevent hazardous reactions, this compound should be segregated from the following:

  • Strong Oxidizing Agents: These can react exothermically and degrade the compound.[7]

  • Strong Acids (especially nitric acid) and Bases: Pyridine derivatives can form salts or undergo other reactions in the presence of strong acids and bases.[9]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, knowledge of similar compounds allows for the formulation of logical hypotheses. Degradation of substituted pyridines can occur via several mechanisms, including hydroxylation, oxidative ring cleavage, and photodegradation.[10][11][12] One potential pathway involves the initial hydroxylation of the pyridine ring, which can then lead to ring opening.

G cluster_main Hypothetical Degradation Pathway A This compound B Hydroxylation (Trace H₂O/O₂) A->B C Hydroxylated Intermediate B->C D Ring Cleavage C->D E Acyclic Degradation Products D->E

Caption: Hypothetical degradation initiated by hydroxylation.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, strict handling protocols are mandatory to ensure researcher safety. Isomers and similar compounds are classified as harmful if swallowed or inhaled, and cause serious skin and eye irritation.[2][6]

Engineering Controls
  • Ventilation: Always handle this compound inside a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[9][13]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area.[8][9]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves or other chemically resistant gloves.[13] Always wash hands thoroughly with soap and water after handling.[6][14]

  • Eye Protection: Use chemical safety goggles or a face shield.[6][13]

  • Skin and Body Protection: Wear a lab coat to prevent skin contact.[6][13]

Standard Handling Protocol

G cluster_workflow Handling Workflow start Don PPE (Gloves, Goggles, Lab Coat) hood Work in Fume Hood start->hood weigh Weigh Compound in Closed Container hood->weigh transfer Transfer to Reaction Vessel weigh->transfer cleanup Clean Spills Immediately with Inert Absorbent transfer->cleanup dispose Dispose of Waste in Sealed, Labeled Container cleanup->dispose end Remove PPE & Wash Hands dispose->end

Caption: A standard workflow for safely handling the compound.

Spill and Disposal Procedures

  • Spills: In the event of a spill, avoid generating dust. Use an inert, dry absorbent material (like sand or vermiculite) to collect the spilled solid.[9][13] Place the material in a sealed, compatible container for disposal.

  • Disposal: Dispose of waste material and empty containers as hazardous waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[7][13]

Summary of Storage and Handling Parameters

ParameterRecommendationRationale
Temperature 2-8°CMinimizes kinetic rate of degradation.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents reactions with moisture and oxygen.[5]
Container Tightly Sealed, Amber GlassPrevents atmospheric contamination and photodegradation.[4][7]
Location Cool, Dry, Dark, Well-VentilatedProtects from heat, moisture, light, and ensures safety.[7][9]
Incompatibilities Strong Oxidizers, Strong Acids/BasesAvoids potentially hazardous chemical reactions.[7][9]
Handling In Fume Hood with Full PPEProtects personnel from inhalation and contact hazards.[6][13]

By adhering to these scientifically-backed storage and handling protocols, researchers can ensure the long-term integrity of this compound, leading to more reliable and reproducible scientific outcomes while maintaining the highest standards of laboratory safety.

References

Navigating the Procurement of 2,5-Dibromo-4-chloropyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the integrity of starting materials is a cornerstone of reproducible and reliable outcomes.[1][2] The selection of a commercial supplier for a key building block like 2,5-Dibromo-4-chloropyridine (CAS No. 104830-06-0) transcends a simple purchasing decision; it is a critical step that can significantly impact the trajectory of a research and development program. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this versatile intermediate, ensuring the quality and consistency necessary for successful downstream applications.

The Critical Role of this compound in Synthesis

This compound is a strategically functionalized heterocyclic compound. The presence of two bromine atoms and a chlorine atom on the pyridine ring offers multiple reactive sites for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity profile makes it an invaluable precursor for the synthesis of complex molecules with potential therapeutic or agrochemical properties. The quality of this starting material directly influences the efficiency of these subsequent reactions, the purity profile of the resulting products, and the overall success of the synthetic campaign.[3][4]

Identifying and Qualifying Commercial Suppliers

The commercial marketplace for specialized chemical intermediates can be varied. Established chemical suppliers and niche manufacturers offer this compound. The initial identification of potential suppliers is the first step in a thorough qualification process.

Below is a summary of several commercial suppliers of this compound and related halogenated pyridines:

SupplierProduct NameCAS NumberStated PurityAdditional Information
Manchester Organics 2,5-Dibromo-4-chloro-pyridine1033203-47-2Not specified on the product pageLead time of 4-6 weeks is indicated.[5]
Sobekbio Biosciences This compound1033203-47-298%[6]
Biosynth This compound1033203-47-2Not specified on the product pageOffered as a reference standard for pharmaceutical testing.
Sigma-Aldrich 2,6-Dibromo-4-chloropyridine1196156-59-895%[7]A structurally related isomer.
BLD Pharm 2,6-Dibromo-4-chloropyridine1196156-59-8Not specified on the product pageA structurally related isomer.[8]
Chem-Impex 2,5-Dibromo-4-methylpyridine3430-26-0Not specified on the product pageA structurally related compound.[9]
VSNCHEM 2,5-Dibromo-4-methylpyridine3430-26-0Not specified on the product pageA structurally related compound.[10]

Note: This table is not exhaustive and represents a snapshot of publicly available information. Direct inquiry with suppliers is essential for obtaining detailed specifications.

A Workflow for Supplier Selection and Material Validation

A systematic approach to supplier selection and incoming material validation is crucial to mitigate risks associated with raw material quality.[2][11] The following workflow, illustrated in the diagram below, outlines a robust process for qualifying a supplier and ensuring the suitability of this compound for your research.

cluster_selection Supplier Selection cluster_validation Material Validation identify_suppliers Identify Potential Suppliers request_info Request CoA, SDS, and Purity Data identify_suppliers->request_info evaluate_documentation Evaluate Documentation for Completeness and Consistency request_info->evaluate_documentation request_sample Request a Sample for In-House Analysis evaluate_documentation->request_sample in_house_analysis Perform In-House Analytical Validation (NMR, HPLC, MS) request_sample->in_house_analysis compare_results Compare Results with Supplier's CoA in_house_analysis->compare_results assess_impurities Assess Impurity Profile compare_results->assess_impurities final_approval Approve Supplier and Material Lot assess_impurities->final_approval

Caption: A workflow for the selection and validation of commercial chemical suppliers.

In-House Analytical Validation Protocol

Relying solely on a supplier's Certificate of Analysis (CoA) is not sufficient for critical applications. Independent verification of the material's identity, purity, and impurity profile is paramount. The following is a general protocol for the in-house validation of this compound.

Objective: To confirm the identity and determine the purity of a commercially supplied sample of this compound.
Materials and Methods:
  • Sample: this compound (from the potential supplier)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector[12][13]

    • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)[12]

    • Mass Spectrometer (MS) with a suitable ionization source (e.g., ESI or GC-MS)

  • Reagents and Solvents:

    • HPLC-grade acetonitrile and water

    • Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

    • High-purity internal standard for quantitative NMR (qNMR), if desired

Experimental Procedures:

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment [14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., both containing 0.1% formic acid or trifluoroacetic acid).

  • Gradient Program:

    • Start with a lower percentage of acetonitrile (e.g., 30%) and hold for a few minutes.

    • Linearly increase the acetonitrile concentration to a high percentage (e.g., 95%) over 15-20 minutes.

    • Hold at the high acetonitrile concentration for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 0.1 mg/mL).

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent.

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound.

  • ¹³C NMR: Acquire a carbon NMR spectrum to confirm the number of unique carbon environments.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Technique: Use a suitable mass spectrometry technique (e.g., GC-MS or LC-MS) to determine the molecular weight of the compound.

  • Data Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₅H₂Br₂ClN, MW: 271.34 g/mol ). The isotopic pattern should also be consistent with the presence of two bromine atoms and one chlorine atom.

The following diagram illustrates the logical flow of the analytical validation process:

cluster_analytical_techniques Analytical Techniques cluster_data_analysis Data Analysis and Verification Sample Commercial Sample of this compound HPLC HPLC Sample->HPLC NMR NMR Sample->NMR MS MS Sample->MS Purity Purity Assessment (%) HPLC->Purity Structure Structural Confirmation NMR->Structure MolecularWeight Molecular Weight Verification MS->MolecularWeight Final_Decision Accept or Reject Lot Purity->Final_Decision Structure->Final_Decision MolecularWeight->Final_Decision

Caption: A logical diagram for the analytical validation of a chemical intermediate.

Conclusion

The procurement of high-quality this compound is a foundational step in ensuring the success of research and development projects in the pharmaceutical and agrochemical industries. By implementing a rigorous supplier qualification process and conducting thorough in-house analytical validation, researchers can mitigate risks associated with starting material quality, leading to more reliable and reproducible scientific outcomes. The investment in these upfront quality control measures is essential for the integrity of the entire research and development pipeline.[1][15]

References

spectroscopic data (NMR, IR, MS) of 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2,5-Dibromo-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Molecular Blueprint

This compound (CAS No. 1033203-47-2) possesses a unique substitution pattern on the pyridine ring that dictates its reactivity and spectroscopic signature.[1] The presence of three distinct halogen atoms and a nitrogen atom within the aromatic ring creates a highly electron-deficient system. Understanding the interplay of these substituents is crucial for interpreting its spectral data.

  • Nitrogen Atom: Acts as an electron-withdrawing group via induction and influences the chemical shifts of adjacent protons and carbons.

  • Halogens (Br, Cl): Exert strong electron-withdrawing inductive effects (-I) and weaker electron-donating resonance effects (+R). Their positions dictate the electronic environment of the two remaining ring protons.

This guide will deconstruct the expected spectroscopic output, providing the rationale behind the predicted data, thereby enabling researchers to confirm the identity, purity, and structure of their synthesized or procured material.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with IUPAC numbering, forms the basis of our analysis.

Caption: Molecular structure of this compound.

  • NMR Spectroscopy will reveal the electronic environment of the two non-equivalent protons (H3 and H6) and the five distinct carbon atoms.

  • IR Spectroscopy will identify characteristic vibrational frequencies of the pyridine ring and the carbon-halogen bonds.

  • Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's stability and fragmentation patterns, distinguished by the unique isotopic signatures of bromine and chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of organic molecules. For this compound, we expect two distinct signals in the ¹H NMR spectrum and five signals in the ¹³C NMR spectrum.

¹H NMR Analysis

The two protons, H3 and H6, are in different chemical environments and are not adjacent, so they will appear as two distinct singlets.

  • H6 Prediction: This proton is positioned between the nitrogen and a bromine atom. The deshielding effect of the adjacent electronegative nitrogen atom will shift this proton significantly downfield.

  • H3 Prediction: This proton is adjacent to a bromine and a chlorine-bearing carbon. It will be less deshielded than H6 but still in the aromatic region.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H68.5 - 8.7Singlet (s)Adjacent to electronegative nitrogen; deshielded.
H37.8 - 8.0Singlet (s)Influenced by adjacent C-Br and C-Cl groups.

Note: Predicted shifts are for a CDCl₃ solvent and are based on analysis of similar compounds like 2,5-Dibromopyridine.[2]

¹³C NMR Analysis

The molecule has five unique carbon atoms, each experiencing different electronic effects from the adjacent nitrogen and halogen substituents.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2143 - 146Attached to Nitrogen and Bromine (strong deshielding).
C6151 - 154Attached to Nitrogen (strong deshielding).
C4135 - 138Attached to Chlorine.
C5125 - 128Attached to Bromine.
C3130 - 133Attached to Hydrogen, influenced by adjacent halogens.

Note: Predicted shifts are based on data from analogous compounds like 2-chloropyridine and general substituent effects in pyridine systems.[3]

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow: NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) a Weigh 10-20 mg of This compound b Transfer to clean, dry NMR tube a->b c Add ~0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) b->c d Cap and vortex until fully dissolved c->d e Insert sample and lock on solvent signal d->e f Shim magnet for homogeneity e->f g Acquire ¹H Spectrum (16-32 scans) f->g h Acquire ¹³C Spectrum (1024+ scans) f->h i Process data (FT, phase, and baseline correction) g->i h->i

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean NMR tube. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ containing 0.03% tetramethylsilane, TMS, as an internal standard). Ensure the sample is fully dissolved.

  • Instrumentation: Use a spectrometer operating at a minimum of 400 MHz for ¹H.

  • Tuning and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and minimal distortion.

  • ¹H Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) is required.

  • Processing: Process the raw data (Free Induction Decay, FID) using a Fourier transform (FT), followed by phase and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The spectrum of this compound will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

Spectral Interpretation
Wavenumber (cm⁻¹)Predicted IntensityAssignment
3100 - 3000WeakAromatic C-H stretching
1550 - 1530Medium-StrongC=N stretching vibration of the pyridine ring
1450 - 1380Medium-StrongC=C stretching vibrations of the aromatic ring
1100 - 1000MediumRing breathing modes
850 - 750StrongC-Cl stretching vibration
700 - 550StrongC-Br stretching vibrations (two expected)

Note: The C-Cl and C-Br stretches are in the fingerprint region and provide strong evidence for the presence of these halogens.

Experimental Protocol for IR (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The presence of two bromine atoms and one chlorine atom will create a highly characteristic isotopic pattern for the molecular ion.

Analysis of the Mass Spectrum
  • Molecular Ion (M⁺): The nominal mass is 269 g/mol (using ¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).[1][4] However, the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a cluster of peaks for the molecular ion.

  • Isotopic Pattern: The molecular ion region will show a complex pattern. The most intense peak clusters will be:

    • M⁺: (contains ⁷⁹Br, ⁷⁹Br, ³⁵Cl)

    • M+2: (contains one ⁸¹Br or one ³⁷Cl)

    • M+4: (contains two ⁸¹Br or one ⁸¹Br and one ³⁷Cl)

    • M+6: (contains two ⁸¹Br and one ³⁷Cl) The relative intensities of these peaks are a definitive fingerprint for a C₅H₂Br₂ClN species.

  • Fragmentation: Electron Ionization (EI) would likely induce fragmentation by loss of a halogen atom.

Predicted Fragmentation Pathway

G M [C₅H₂Br₂ClN]⁺˙ m/z 269, 271, 273, 275, 277 M_minus_Br [C₅H₂BrClN]⁺ m/z 190, 192, 194 M->M_minus_Br - Br˙ M_minus_Cl [C₅H₂Br₂N]⁺˙ m/z 234, 236, 238 M->M_minus_Cl - Cl˙

Caption: Predicted major fragmentation pathways in EI-MS.

m/z (Nominal)Predicted Fragment
269/271/273/275/277[M]⁺˙ (Molecular Ion Cluster)
190/192/194[M - Br]⁺
155/157[M - Br - Cl]⁺
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a range appropriate for the expected fragments (e.g., m/z 40-350).

    • Detector: Ensure the detector is calibrated and operating with sufficient gain.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, paying close attention to the molecular ion cluster and fragmentation pattern.

Summary and Integrated Spectroscopic Analysis

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

  • MS confirms the molecular formula C₅H₂Br₂ClN via the molecular weight and the highly characteristic isotopic pattern.

  • IR confirms the presence of an aromatic pyridine ring and C-Br/C-Cl bonds.

  • NMR provides the final, unambiguous proof of structure. The ¹H NMR shows two singlets, confirming the 3,6-proton substitution pattern, while the ¹³C NMR shows five distinct signals, confirming the lack of molecular symmetry.

Together, these techniques provide a complementary and comprehensive spectroscopic fingerprint, allowing for confident identification and quality assessment of this compound in any research or development setting.

References

Navigating the Regioselective Functionalization of 2,5-Dibromo-4-chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast landscape of pyridine-based building blocks, polyhalogenated pyridines offer a versatile platform for the synthesis of complex molecules through sequential and site-selective functionalization. 2,5-Dibromo-4-chloropyridine, in particular, presents a unique combination of reactive sites, enabling a hierarchical approach to molecular construction. This guide provides a deep dive into the reactivity of its three halogen atoms, offering both a theoretical framework and practical, field-proven insights into its selective transformation via palladium-catalyzed cross-coupling reactions.

Understanding the Hierarchy of Halogen Reactivity

The selective functionalization of this compound hinges on the differential reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The energy barrier for this process is dictated by the bond dissociation energy of the C-X bond, which follows the general trend: C-I > C-Br > C-Cl.[1][2] This fundamental principle establishes a clear hierarchy of reactivity for the halogen atoms in our subject molecule.

  • C-Br vs. C-Cl: The two carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond. Consequently, palladium-catalyzed cross-coupling reactions will preferentially occur at the bromine-substituted positions.

  • Reactivity of the C-Br Bonds (C2 vs. C5): The electronic environment of the pyridine ring further influences the reactivity of the two bromine atoms. The C2 position is ortho to the ring nitrogen, while the C5 position is meta. The nitrogen atom is electron-withdrawing, which generally increases the electrophilicity of the adjacent carbon atoms, making the C2-Br bond a prime site for oxidative addition. However, steric hindrance from the adjacent nitrogen and the potential for catalyst inhibition through coordination with the pyridine nitrogen can play a significant role.[3] In many cases, reactions on dihalopyridines show a preference for the position less sterically hindered or electronically influenced by other substituents. For 2,5-dibromopyridine, selective monolithiation at either the 2- or 5-position can be achieved by carefully tuning the solvent and concentration, indicating the subtle balance of electronic and steric effects.

This inherent reactivity difference allows for a stepwise functionalization strategy, where the more reactive C-Br bonds can be selectively targeted, leaving the C-Cl bond intact for subsequent transformations.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the application of three key palladium-catalyzed cross-coupling reactions for the selective functionalization of this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. The protocols provided are based on established methodologies for similar polyhalogenated pyridines and represent a robust starting point for experimental design.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and its application to this compound allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[4][5]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The regioselectivity of the initial reaction on this compound will be dictated by the preferential oxidative addition of the palladium catalyst to one of the C-Br bonds over the C-Cl bond.

Suzuki_Mechanism

This protocol is designed to achieve selective monosubstitution at one of the bromine positions.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Anhydrous, degassed solvents and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: The reaction is expected to yield a mixture of 2-aryl-5-bromo-4-chloropyridine and 5-aryl-2-bromo-4-chloropyridine, with the major product depending on the specific boronic acid and reaction conditions. Further optimization of ligands and temperature may be required to enhance regioselectivity.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Well-established catalysts for Suzuki couplings.
Ligand PPh₃, dppfTriphenylphosphine is a standard, effective ligand. dppf can offer improved stability and reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Carbonate bases are commonly used and effective.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic solvent systems are standard for Suzuki reactions.
Temperature 80-100 °CSufficient to promote the reaction without significant C-Cl bond activation.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the halogenated positions of the pyridine ring.[7][8][9]

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][10] Similar to the Suzuki coupling, the initial oxidative addition is the selectivity-determining step, favoring the C-Br bonds.

Buchwald_Hartwig_Workflow

This protocol outlines a general procedure for the selective mono-amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: This reaction is anticipated to provide the mono-aminated product with high selectivity at one of the bromine positions. The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst decomposition.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 100-120 °CHigher temperatures are often needed for Buchwald-Hartwig aminations.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings, providing access to a class of compounds with important applications in materials science and as synthetic intermediates.[11][12]

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[1] The palladium catalyst activates the aryl halide through oxidative addition, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. As with the other cross-coupling reactions, the C-Br bonds of this compound will be the primary sites of reaction.

Sonogashira_Cycle

The following protocol provides a general method for the selective mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous, degassed THF or DMF

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Expected Outcome: This procedure is expected to yield the mono-alkynylated product with high selectivity at one of the bromine positions. The mild reaction conditions help to preserve the C-Cl bond for potential further functionalization. The formation of diacetylene (Glaser coupling) is a common side reaction and can be minimized by maintaining a strict inert atmosphere.[13]

ParameterRecommended ConditionsRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, reliable palladium catalysts for Sonogashira reactions.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base Et₃N, DiisopropylamineAn amine base is required to deprotonate the terminal alkyne.
Solvent THF, DMFPolar aprotic solvents are typically used.
Temperature Room temp. to 60 °CMild conditions are usually sufficient and help maintain selectivity.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The distinct reactivity of its three halogen atoms under palladium-catalyzed cross-coupling conditions allows for a predictable and strategic approach to its functionalization. By carefully selecting the reaction conditions, researchers can selectively introduce a diverse array of substituents at the bromine positions while preserving the less reactive chlorine for subsequent transformations. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the rational design and execution of synthetic routes leveraging this powerful scaffold, paving the way for the discovery of novel molecules with potential applications in drug development and materials science.

References

An In-depth Technical Guide to Regioselective Reactions Involving 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dibromo-4-chloropyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its three distinct halogen atoms offer multiple reaction sites, presenting both a challenge and an opportunity for synthetic chemists. This in-depth guide provides a comprehensive overview of the core strategies for achieving regioselective functionalization of this versatile scaffold. We will delve into the mechanistic principles that govern selectivity in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and explore the utility of halogen-metal exchange reactions. By synthesizing field-proven insights with established mechanistic understanding, this whitepaper aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically and predictably modify this compound, unlocking its full potential in the synthesis of complex molecular architectures.

The Strategic Importance of this compound

The pyridine ring is a privileged scaffold, appearing in a vast array of FDA-approved drugs and advanced materials.[1] The ability to precisely install substituents around this core is paramount for tuning molecular properties. This compound emerges as a particularly valuable starting material due to its trifunctional nature. The differential reactivity of its three carbon-halogen bonds allows for sequential, site-selective modifications, enabling the construction of complex, multi-substituted pyridines from a single, commercially available precursor.

The central challenge lies in controlling which halogen participates in a given reaction. Understanding the intrinsic electronic and steric properties of each position is the key to designing highly regioselective transformations.

Understanding the Reactivity Landscape

The regioselectivity of reactions involving this compound is governed by the relative reactivity of the C-X bonds at the C2, C4, and C5 positions. Several factors contribute to this differential reactivity:

  • Bond Strength: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The general trend for C-X bond strength is C-Cl > C-Br > C-I, meaning weaker bonds react faster.[2] Consequently, C-Br bonds are generally more reactive than C-Cl bonds.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, creating a dipole moment that renders the α-positions (C2/C6) more electrophilic and thus more susceptible to oxidative addition.[3] Therefore, the C2-Br bond is intrinsically more reactive than the C5-Br bond in many cross-coupling reactions.[3][4]

  • Steric Hindrance: The environment around each halogen can influence catalyst approach. While less of a factor in this specific molecule, bulky ligands on the catalyst can be used to exploit subtle steric differences and direct reactivity.

Based on these principles, a general reactivity hierarchy for palladium-catalyzed cross-coupling can be predicted: C2-Br > C5-Br > C4-Cl . This predictable selectivity forms the basis for the synthetic strategies discussed below.

Caption: Predicted reactivity of halogen positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse for C-C and C-N bond formation on halogenated pyridines.[5] By carefully selecting the catalyst, ligands, and conditions, chemists can achieve remarkable control over regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and a boronic acid or ester. With this compound, the reaction can be directed with high fidelity to the C2 position.

Causality Behind Selectivity: The enhanced electrophilicity of the C2 position, due to its proximity to the pyridine nitrogen, makes the C2-Br bond the preferred site for oxidative addition by the Pd(0) catalyst.[3][4] Standard palladium catalysts, such as Pd(PPh₃)₄, almost exclusively favor reaction at this site under typical conditions.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions

PositionCatalyst SystemBaseSolventTemp. (°C)Outcome
C2 Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂O80-100High yield of 2-aryl-5-bromo-4-chloropyridine
C5 Requires C2 blocking or specialized catalyst---Not typically observed as the primary product
C4 Requires C2/C5 blocking---Unreactive under standard Suzuki conditions

This protocol details the synthesis of 2-(4-methoxyphenyl)-5-bromo-4-chloropyridine.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed dioxane/water solvent mixture via cannula.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-bromo-4-chloropyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-substituted pyridines. Similar to the Suzuki coupling, this reaction demonstrates high regioselectivity for the C2 position.

Causality Behind Selectivity: The mechanism also proceeds via oxidative addition of the C-X bond to palladium. The significantly weaker C-Br bond compared to the C-Cl bond, combined with the higher electrophilicity of the C2 position, ensures that the reaction occurs preferentially at the C2-Br bond.[6] Standard conditions using a palladium catalyst and a copper(I) co-catalyst reliably yield the C2-alkynylated product.[6]

This protocol describes the synthesis of 2-(phenylethynyl)-5-bromo-4-chloropyridine.

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N), anhydrous and degassed

    • Tetrahydrofuran (THF), anhydrous and degassed

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and anhydrous Et₃N. Stir the mixture for 15 minutes at room temperature.

    • Add phenylacetylene dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 2-alkynyl-5-bromo-4-chloropyridine.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds. While the general reactivity trend (C2-Br > C5-Br) often holds, selectivity in amination can be more sensitive to the choice of ligand and reaction conditions compared to C-C couplings. For certain dihalopyridines, bulky phosphine ligands can influence the site of reaction.[3][7] However, for 2,5-dibromopyridine derivatives, amination with standard catalysts typically occurs at the more activated C2 position.

Causality Behind Selectivity: The underlying principle of preferential oxidative addition at the most electrophilic C-X bond remains dominant. The choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for achieving high catalytic turnover and preventing side reactions.[8]

Caption: General workflow for sequential functionalization.

This protocol outlines the synthesis of N-benzyl-5-bromo-4-chloropyridin-2-amine.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

    • Add anhydrous toluene, followed by this compound and benzylamine.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine, then dry over Na₂SO₄.

    • Concentrate the solution and purify the resulting residue by flash column chromatography to afford the desired 2-amino-5-bromo-4-chloropyridine product.

Halogen-Metal Exchange Reactions

An alternative strategy for regioselective functionalization is the halogen-metal exchange, most commonly using organolithium reagents at very low temperatures.[9][10] This method's selectivity is governed by the kinetic acidity of the protons adjacent to the halogens and the stability of the resulting organometallic intermediate.

Causality Behind Selectivity: The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[9] For this compound, exchange is expected to occur at one of the C-Br positions. The acidity of the proton at C3 (between the nitrogen and the C4-Cl) and C6 can influence selectivity, but typically, exchange at the C-Br bond is much faster than deprotonation at these low temperatures. The C2-Br is often the site of exchange due to stabilization of the resulting carbanion by the adjacent nitrogen.

This protocol demonstrates a selective lithium-bromine exchange at the C2 position, followed by quenching with an electrophile (e.g., dimethylformamide, DMF).

  • Materials:

    • This compound (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)

    • N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add anhydrous DMF dropwise and continue stirring at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to isolate 5-bromo-4-chloro-2-formylpyridine.

Conclusion and Strategic Application

The predictable, hierarchical reactivity of the halogen atoms on this compound makes it an exceptionally powerful tool for the synthesis of complex substituted pyridines. By leveraging the principles of palladium-catalyzed cross-coupling, chemists can selectively functionalize the C2-position with a wide variety of carbon and nitrogen nucleophiles, leaving the C5-Br and C4-Cl bonds intact for subsequent transformations. For orthogonal reactivity, low-temperature halogen-metal exchange offers another route to selective C2 functionalization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this compound as a strategic building block in the development of novel pharmaceuticals and advanced materials.

References

The Strategic Utility of 2,5-Dibromo-4-chloropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle has cemented its status as a privileged structure. Within the vast landscape of pyridine-based building blocks, polyhalogenated derivatives offer medicinal chemists a powerful tool for intricate molecular design and the exploration of chemical space. This technical guide delves into the specific potential of 2,5-Dibromo-4-chloropyridine (CAS: 1033203-47-2), a tri-halogenated pyridine with a nuanced reactivity profile that enables sequential and site-selective functionalization. We will explore its synthetic utility, focusing on the principles of regioselective cross-coupling reactions, and provide field-proven insights into its application for the synthesis of complex molecules, particularly in the context of kinase inhibitors and other targeted therapies.

The Chemical Rationale: Understanding the Reactivity of a Tri-halogenated Pyridine

The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. In the workhorse reactions of modern drug discovery—palladium-catalyzed cross-couplings like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy of this bond is paramount, leading to a well-established reactivity trend: C-I > C-Br > C-Cl > C-F .[2]

For this compound, this principle dictates that the two carbon-bromine (C-Br) bonds are significantly more susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond. This intrinsic difference is the foundation for a two-stage functionalization strategy:

  • Stage 1: Selective reaction at a C-Br position.

  • Stage 2: Subsequent reaction at the remaining C-Br or the C-Cl position under more forcing conditions.

Regioselectivity Between the C2 and C5 Bromine Atoms

With two bromine atoms, the question of regioselectivity becomes critical. The pyridine ring is electron-deficient, and this effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).[2] This inherent electronic property makes the C2-Br bond generally more electrophilic and thus more reactive towards oxidative addition than the C5-Br bond in many cross-coupling reactions.[2]

However, this intrinsic preference is not absolute. The choice of palladium catalyst, and particularly the phosphine ligand, can modulate and even reverse this selectivity. Sterically bulky ligands can favor reaction at the less hindered C5 position, while specific ligand-catalyst combinations can exhibit unique selectivities based on their electronic properties. This "catalyst control" allows the synthetic chemist to direct the reaction to the desired position, a crucial capability for building complex molecular architectures.

The logical flow for sequential functionalization can be visualized as follows:

G cluster_prods start This compound step1a Suzuki, Sonogashira, or Buchwald-Hartwig Coupling (Condition Set A) start->step1a Preferential C2 Reactivity step1b Suzuki, Sonogashira, or Buchwald-Hartwig Coupling (Condition Set B) start->step1b Catalyst-Controlled C5 Reactivity prod1a 2-Substituted-5-bromo- 4-chloropyridine step1a->prod1a prod1b 5-Substituted-2-bromo- 4-chloropyridine step1b->prod1b step2a Further Cross-Coupling (Position 5) prod1a->step2a step2b Further Cross-Coupling (Position 2) prod1b->step2b prod2 2,5-Disubstituted- 4-chloropyridine step2a->prod2 step2b->prod2 step3 Final Functionalization (Position 4, harsher conditions) prod2->step3 prod3 2,4,5-Trisubstituted Pyridine step3->prod3

Caption: Sequential functionalization workflow for this compound.

Core Applications in Kinase Inhibitor Synthesis

The pyridine core is a prevalent scaffold in the design of kinase inhibitors, often acting as a "hinge-binder" by forming critical hydrogen bonds with the kinase's ATP-binding pocket. The ability to strategically place substituents around the pyridine ring is essential for achieving potency and selectivity. This compound is an ideal starting material for building libraries of substituted pyridines to probe the structure-activity relationships (SAR) of kinase targets.

Case Study: Hypothetical Synthesis of a Pyrido[4,3-d]pyrimidine Kinase Core

Many kinase inhibitors feature fused ring systems like pyrido[4,3-d]pyrimidines.[3] A plausible synthetic route leveraging the reactivity of this compound is outlined below. This strategy relies on an initial regioselective amination at the more reactive C2 position, followed by intramolecular cyclization.

Workflow Diagram:

G A 2,5-Dibromo- 4-chloropyridine B Buchwald-Hartwig Amination (C2-selective) A->B C 2-Amino-5-bromo- 4-chloropyridine Intermediate B->C D Reaction with Acylating Agent C->D E Amide Intermediate D->E F Intramolecular Cyclization (e.g., Buchwald-Hartwig or Ullmann type) E->F G Fused Bromo-Chloro- Pyrido[4,3-d]pyrimidine Core F->G H Sequential Suzuki/Sonogashira Couplings at Br then Cl G->H I Fully Decorated Kinase Inhibitor Library H->I

Caption: Synthesis workflow for a hypothetical kinase inhibitor core.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the selective functionalization of polyhalogenated pyridines, adapted for this compound based on established procedures for analogous substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling (Presumed C2-Selectivity)

This protocol targets the more reactive C2-Br position, leaving the C5-Br and C4-Cl positions available for subsequent functionalization.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), to the flask.

  • Atmosphere Control: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted-5-bromo-4-chloropyridine.

Causality: The use of a standard catalyst like Pd(PPh₃)₄ under these conditions is expected to favor oxidative addition at the most electronically deficient C-Br bond, which is the C2 position. The aqueous base is crucial for the transmetalation step of the catalytic cycle.

Protocol 2: Regioselective Buchwald-Hartwig Amination (Presumed C2-Selectivity)

This protocol installs an amine at the C2 position, a common feature in many bioactive molecules.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-5 mol%), and a strong base such as NaOtBu or LiHMDS (1.4 equiv.) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue via column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the reductive elimination steps of the Buchwald-Hartwig amination cycle. The strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.

Data Presentation: Summary of Expected Reactivities

The predictable, stepwise functionalization of this compound allows for the creation of a diverse library of compounds from a single starting material. The expected outcomes of common cross-coupling reactions are summarized below.

PositionHalogenRelative ReactivityPreferred Coupling ReactionsTypical Conditions
C2 Bromine1 (Most Reactive)Suzuki, Buchwald-Hartwig, SonogashiraPd(PPh₃)₄, Pd₂(dba)₃/Ligand, 80-110 °C
C5 Bromine2Suzuki, Buchwald-Hartwig, SonogashiraRequires specific catalyst control or functionalization of C2 first
C4 Chlorine3 (Least Reactive)Suzuki, Buchwald-HartwigMore forcing conditions (e.g., higher temp, stronger base, specialized catalyst) after C-Br sites have reacted

Conclusion and Future Outlook

This compound represents a highly valuable, yet underutilized, building block in medicinal chemistry. Its well-differentiated halogen atoms provide a clear roadmap for sequential, regioselective functionalization. By leveraging established principles of palladium-catalyzed cross-coupling, chemists can predictably install aryl, heteroaryl, amino, and alkynyl groups onto the pyridine core. This strategic approach is exceptionally well-suited for the rapid generation of compound libraries in lead optimization campaigns, particularly in the pursuit of novel kinase inhibitors and GPCR modulators. As the demand for complex, three-dimensionally diverse scaffolds continues to grow, the logical and versatile reactivity of this compound positions it as a key intermediate for the next generation of targeted therapeutics.

References

An In-depth Technical Guide: 2,5-Dibromo-4-chloropyridine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic cores is paramount. Polysubstituted pyridines are privileged scaffolds due to their prevalence in pharmaceuticals and functional materials. Among the vast array of starting materials, 2,5-Dibromo-4-chloropyridine has emerged as a uniquely powerful and versatile building block. Its utility stems from the differential reactivity of its three halogen substituents, which allows for a programmed, regioselective introduction of diverse functionalities.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction lists to explain the underlying principles that govern its reactivity. We will delve into the mechanistic nuances of key transformations, provide field-proven experimental protocols, and showcase its application in the synthesis of complex heterocyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the construction of novel molecular architectures.

Physicochemical Properties of this compound

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis.

PropertyValue
CAS Number 1033203-47-2[1]
Molecular Formula C₅H₂Br₂ClN
Molecular Weight 271.3 g/mol
Boiling Point 266.7 °C
Canonical SMILES Clc1cc(Br)ncc1Br

Core Directive: Harnessing Differential Reactivity

The synthetic power of this compound lies in the distinct chemical environments of the three halogen atoms. This allows for a hierarchical approach to substitution, where reaction conditions can be tuned to target a specific position.

The Hierarchy of Halogen Reactivity
  • C-Br Bonds (Positions 2 and 5): These bonds are the most labile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. Between the two C-Br bonds, the C2 position can sometimes exhibit slightly different reactivity due to its proximity to the ring nitrogen, though often they react under similar conditions.

  • C-Cl Bond (Position 4): The C-Cl bond is significantly less reactive in standard cross-coupling reactions but is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the ring nitrogen, particularly at the para position, makes C4 an excellent electrophilic site for attack by nucleophiles like amines, alcohols, and thiols.[2][3]

This predictable reactivity profile enables a synthetic strategy where the C-Br bonds are first addressed via cross-coupling, followed by substitution at the C-Cl position, or vice-versa.

Logical Workflow for Sequential Functionalization

The following diagram illustrates the strategic decision-making process when using this compound.

G cluster_0 Pathway 1: Cross-Coupling First cluster_1 Pathway 2: SNAr First A This compound B Suzuki / Sonogashira / etc. (Targets C-Br at C2/C5) A->B Pd Catalyst, Base D Nucleophilic Aromatic Substitution (Targets C-Cl at C4) A->D Nucleophile (R-NH2, R-OH) C Disubstituted Pyridine (Aryl/Alkynyl at C2/C5) B->C F Novel Heterocycle C->F SNAr or further functionalization E 4-Substituted Pyridine (Amine/Ether/Thioether at C4) D->E E->F Cross-coupling or cyclization

Caption: Sequential functionalization strategies for this compound.

Key Transformations & Experimental Protocols

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When applied to this compound, the C-Br bonds react preferentially. By controlling stoichiometry, a mono- or di-arylated product can be favored.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice for C-Br bonds. More active catalysts or specific ligands might be needed for less reactive boronic acids but risk activating the C-Cl bond.

  • Base: A mild base like K₂CO₃ or Na₂CO₃ is sufficient. Stronger bases could promote side reactions.

  • Solvent: A polar aprotic solvent system like Dioxane/H₂O or Toluene/EtOH/H₂O ensures solubility of both the organic substrate and the inorganic base.

Protocol: Synthesis of 5-Bromo-4-chloro-2-phenylpyridine

This protocol details a mono-arylation, leveraging the inherent reactivity of the C-Br bonds.

Materials:

  • This compound

  • Phenylboronic acid (1.05 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio. The reaction mixture should be approximately 0.1 M in the starting pyridine.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The C4-Cl bond is primed for nucleophilic attack. This reaction is often clean and high-yielding, providing a straightforward route to 4-amino, 4-alkoxy, or 4-thioalkoxy pyridines. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom.[2]

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal as it can stabilize the charged Meisenheimer complex intermediate.

  • Base: A non-nucleophilic base such as DIPEA or K₂CO₃ is used to scavenge the HCl byproduct without competing with the primary nucleophile.

  • Temperature: Reactions with amines are often run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate.

Protocol: Synthesis of 2,5-Dibromo-4-(benzylamino)pyridine

Materials:

  • This compound

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in DMF.

  • Add benzylamine (1.2 eq) followed by DIPEA (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water. A precipitate will often form.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or silica gel chromatography.

Application in Fused Heterocycle Synthesis

The true power of this building block is realized when these sequential substitutions are used to construct fused heterocyclic systems, which are of great interest in medicinal chemistry.[4][5][6]

Case Study: Synthesis of a Pyrrolo[3,2-c]pyridine Derivative

This example demonstrates a powerful sequence: a Sonogashira coupling followed by an intramolecular cyclization.

G A 2,5-Dibromo-4- chloropyridine B Step 1: Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI) A->B C 5-Bromo-4-chloro-2- (trimethylsilylethynyl)pyridine B->C D Step 2: SNAr (Propargylamine, DIPEA) C->D E Intermediate Amine D->E F Step 3: Intramolecular Cyclization (Base-mediated) E->F G Fused Pyrrolo[3,2-c]pyridine F->G

Caption: Synthetic workflow for a fused pyrrolopyridine derivative.

In this strategy, a Sonogashira reaction is first performed selectively at one of the C-Br positions. The resulting alkyne-substituted pyridine then undergoes an SNAr reaction at the C4 position with a suitable amine, such as propargylamine. The final step involves an intramolecular cyclization, often base-mediated, to construct the fused pyrrole ring. This modular approach allows for the introduction of diversity at multiple points in the synthesis.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for the efficient and controlled synthesis of complex molecules. Its well-defined hierarchy of halogen reactivity allows chemists to design logical and modular synthetic routes to novel heterocycles. The ability to perform sequential cross-coupling and nucleophilic substitution reactions opens the door to a vast chemical space of potential drug candidates and functional materials. Future work in this area will likely focus on developing even more selective catalytic systems to further differentiate between the C2 and C5 positions and on applying this building block to the synthesis of increasingly complex natural products and their analogues.

References

Methodological & Application

Suzuki-Miyaura coupling protocol for 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2,5-Dibromo-4-chloropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with this compound. This tri-halogenated pyridine scaffold presents a unique opportunity for sequential and site-selective functionalization, a critical capability in modern medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR). This guide moves beyond a simple recitation of steps to explain the underlying principles governing reactivity and selectivity. We present a detailed, validated protocol for the initial, selective mono-arylation, discuss the mechanistic basis for experimental choices, and provide a logical framework for reaction optimization.

Introduction: The Strategic Value of Polyhalogenated Pyridines

Substituted pyridine rings are ubiquitous motifs in pharmaceuticals and agrochemicals. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, stands as one of the most robust and versatile methods for creating carbon-carbon bonds to elaborate such scaffolds.[1][2]

The substrate, this compound, is a powerful building block precisely because of its differential halogen reactivity. The general order of reactivity for halides in the oxidative addition step of the Suzuki coupling is I > Br > OTf >> Cl.[2][3][4] This inherent hierarchy allows for a stepwise approach to synthesis, enabling the selective coupling at the more reactive C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. The primary challenge, however, lies in achieving regioselectivity between the two non-equivalent C-Br bonds at the C2 and C5 positions. This application note provides a foundational protocol to selectively target the most reactive site and a framework for further functionalization.

Mechanistic Principles: Controlling Reactivity and Selectivity

A successful protocol is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]

The Catalytic Cycle

The generally accepted mechanism involves the transformation of a Pd(0) species to a Pd(II) species and back again.[7]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂(X) (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂(R') (Transmetalation Product) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArPdR->Product ArX Ar-X (e.g., Py-Br) ArX->Pd0 RBY2 R'-B(OR)₂ (Boronic Ester/Acid) RBY2->ArPdBr Base Base Base->RBY2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophile. This is typically the rate-determining step.[3] The weaker the C-X bond, the faster this step occurs, establishing the C-Br >> C-Cl reactivity.[8]

  • Transmetalation: The organic group (R') from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[2][9]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

The Basis of Regioselectivity (C2 vs. C5)

For dihalopyridines, coupling generally occurs preferentially at the C2/C6 positions over other positions (like C3 or C5).[10][11] This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the adjacent carbons more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Therefore, for this compound, the predicted order of reactivity is: C2-Br > C5-Br >> C4-Cl . Our starting protocol is designed to exploit this intrinsic bias.

Core Protocol: Selective Mono-Arylation of this compound

This protocol is optimized for a selective reaction at the C2-position, yielding a 2-aryl-5-bromo-4-chloropyridine derivative.

Materials and Reagents
ReagentMol. Wt. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound272.321.0272.3 mgElectrophile / Starting Material
Arylboronic AcidVaries1.1 - 1.21.1 - 1.2 mmolNucleophilic Coupling Partner
Pd(PPh₃)₄ (Tetrakis)1155.560.03 (3 mol%)34.7 mgPd(0) Precatalyst
Sodium Carbonate (Na₂CO₃)105.992.0212.0 mgBase: Activates the boronic acid for transmetalation.[12]
1,4-Dioxane88.11-8 mLPrimary organic solvent.
Water (degassed)18.02-2 mLCo-solvent, aids in dissolving the base and facilitates the reaction.
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by evacuating and backfilling three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol). The use of a stable, well-defined Pd(0) source like Tetrakis simplifies the procedure by not requiring an in-situ reduction step.[7]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 85-90 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material. A typical reaction time is 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-aryl-5-bromo-4-chloropyridine product.

Optimization Framework

Achieving high yield and selectivity may require optimization. The following workflow and parameter guide provide a logical approach to refining the reaction conditions. Machine learning and automated systems can also be employed for complex optimization challenges.[13][14]

Optimization_Workflow Figure 2: Workflow for Reaction Optimization start Initial Protocol Setup (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 85°C) check Acceptable Yield & Selectivity? (>80%, Mono-arylation at C2) start->check ligand Screen Ligands (e.g., Buchwald Ligands like SPhos, XPhos) check->ligand No end Final Validated Protocol check->end Yes base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) ligand->base Re-evaluate solvent Vary Solvent System (e.g., Toluene/H₂O, DMF) base->solvent Re-evaluate temp Adjust Temperature (60°C to 110°C) solvent->temp Re-evaluate temp->check Re-evaluate

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling protocol.

Key Parameter Adjustments
ParameterOptions & ConsiderationsRationale / Causality
Catalyst/Ligand Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos, RuPhos). Buchwald Precatalysts. For challenging substrates, a separate ligand allows for fine-tuning. Bulky, electron-rich phosphine ligands (like SPhos) can accelerate oxidative addition and reductive elimination.[3][15][16] This is particularly crucial if attempting to couple at the C-Cl position later. Buchwald precatalysts are often highly active and air-stable, improving reproducibility.[7][15]
Base K₃PO₄ (Potassium Phosphate) Cs₂CO₃ (Cesium Carbonate) KF (Potassium Fluoride) K₃PO₄ is a stronger base than Na₂CO₃ and is often effective for less reactive substrates. Cs₂CO₃ is highly soluble and effective but more expensive. KF can be a mild and effective choice, especially when base-sensitive functional groups are present.[9][17]
Solvent Toluene/H₂O, DMF, THF/H₂O The choice of solvent affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like DMF can sometimes accelerate the reaction but can be difficult to remove. Toluene allows for higher reaction temperatures.
Temperature 60 °C to 110 °C Higher temperatures increase the reaction rate but can also lead to side reactions like dehalogenation or catalyst decomposition. Lowering the temperature may improve selectivity if competing reactions are observed.

Outlook: Sequential Cross-Coupling

The true utility of this compound is realized through sequential couplings. After the initial C2-arylation, the resulting 2-aryl-5-bromo-4-chloropyridine can be subjected to a second Suzuki coupling. This will preferentially occur at the remaining C5-Br bond. This second coupling will likely require more forcing conditions (e.g., a more active catalyst system like a Buchwald precatalyst/ligand combination and potentially higher temperatures) due to the increased steric hindrance from the newly introduced C2-aryl group. Finally, coupling at the C4-Cl position represents the greatest challenge and requires highly active catalyst systems specifically designed for C-Cl bond activation, often involving very electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands.[1][15][18]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex, functionalized pyridine derivatives. By understanding the fundamental principles of reactivity (C-Br > C-Cl) and regioselectivity (C2 > C5), researchers can strategically design synthetic routes. The protocol provided herein serves as a robust starting point for selective mono-arylation at the C2 position. Furthermore, the outlined optimization framework empowers scientists to tailor the reaction conditions to their specific substrates, ensuring the highest possible efficiency and success in their drug discovery and development endeavors.

References

Application Notes and Protocols for Sonogashira Coupling with 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Sonogashira Reaction for the Synthesis of Complex Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][4][5][6] Substituted alkynylpyridines, in particular, are prevalent structural motifs in medicinal chemistry and materials science, making the Sonogashira coupling a critical tool for their synthesis.[7][8][9][10]

This guide provides an in-depth analysis and detailed protocols for the Sonogashira coupling of 2,5-Dibromo-4-chloropyridine, a challenging yet valuable building block for creating highly functionalized pyridine derivatives. We will explore the critical aspects of regioselectivity, catalyst selection, and reaction optimization, offering both theoretical insights and practical, field-proven methodologies.

The Challenge of Regioselectivity with this compound

The primary challenge in the Sonogashira coupling of this compound lies in controlling the regioselectivity of the reaction. The pyridine ring possesses three potential sites for cross-coupling: two C-Br bonds at positions 2 and 5, and one C-Cl bond at position 4. The outcome of the reaction is dictated by the relative reactivity of these carbon-halogen bonds.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf > Cl.[11][12][13][14] This trend is primarily governed by the carbon-halogen bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[11][15] The weaker C-Br bond is more readily cleaved by the palladium(0) catalyst compared to the stronger C-Cl bond.[11][16]

Therefore, in a reaction with this compound, the Sonogashira coupling is expected to occur preferentially at the C-Br positions. With two C-Br bonds present, the reaction can proceed to give a mono- or di-alkynylated product, depending on the stoichiometry of the alkyne and the reaction conditions. The C-Cl bond is anticipated to remain intact under conditions that are selective for C-Br bond activation. This inherent reactivity difference allows for a stepwise functionalization of the pyridine core, making this compound a versatile precursor for multi-substituted pyridines.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][17][18] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X Alkyne H-C≡CR Cu_acetylide Cu(I)-C≡CR Alkyne->Cu_acetylide + CuX, Base Base Base Base->Cu_acetylide Cu_acetylide->Transmetal

Figure 1: The Catalytic Cycles of the Sonogashira Coupling.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.[18][19] This is typically the rate-limiting step and is faster for C-Br than C-Cl bonds.[11]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.[19]

The Copper Cycle:

  • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base to form a copper acetylide intermediate.[2] This species is more nucleophilic than the parent alkyne.

  • Role of Copper: The copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[2] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), so careful control of reaction conditions is necessary.[2] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[20]

Key Parameters for a Successful Coupling

Optimizing the Sonogashira coupling of this compound requires careful consideration of several key parameters. The following table summarizes the recommended starting conditions, which should be further optimized for specific substrates.

ParameterRecommended Reagent/ConditionRationale & Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are robust and commercially available catalysts effective for a wide range of substrates.[21] Catalyst loading is typically 1-5 mol%.
Copper(I) Co-catalyst Copper(I) iodide (CuI)Essential for the classical Sonogashira reaction to facilitate copper acetylide formation.[2] Typically used in catalytic amounts (0.5-2 mol%).
Ligand Triphenylphosphine (PPh₃)Often already part of the palladium complex. Additional ligand may be required to stabilize the Pd(0) species.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as a scavenger for the HX produced during the reaction and aids in the deprotonation of the alkyne.[22] Usually used as the solvent or in excess.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Should be anhydrous and deoxygenated to prevent catalyst deactivation and alkyne homocoupling.
Temperature Room temperature to 50 °CMilder temperatures are generally preferred to minimize side reactions.[2] Reaction at the more reactive C-Br bonds should proceed under these conditions.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative degradation of the catalyst and the Glaser homocoupling of the alkyne.[23]

Experimental Protocols

The following protocols provide a starting point for the mono- and di-alkynylation of this compound.

Protocol 1: Mono-alkynylation of this compound

This protocol aims for a selective reaction at one of the C-Br positions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF and anhydrous TEA via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues and salts.[12][24]

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-alkynylation of this compound

This protocol targets the substitution of both C-Br positions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.2 - 2.5 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA) (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add anhydrous DMF and anhydrous TEA via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction to 40-50 °C and monitor its progress by TLC or GC-MS. A slightly elevated temperature may be required to drive the reaction to completion.

  • Follow the workup and purification steps (7-11) as described in Protocol 1.

Workflow Visualization

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or gives low yields, consider increasing the temperature slightly, using a more active palladium catalyst (e.g., one with bulky, electron-rich phosphine ligands), or using a different solvent like DMF. Ensure all reagents and solvents are strictly anhydrous and deoxygenated.

  • Homocoupling: The formation of alkyne dimers (Glaser coupling) is a common side reaction.[2] This can be minimized by ensuring a thoroughly deoxygenated reaction environment and by not using a large excess of the copper co-catalyst. Copper-free conditions can also be explored if homocoupling is a persistent issue.[20]

  • Catalyst Decomposition: The palladium catalyst can sometimes decompose to form palladium black, leading to a loss of activity. This can be mitigated by using fresh, high-quality reagents and maintaining a strict inert atmosphere.

  • Purification: The purification of Sonogashira products can sometimes be challenging due to the presence of residual catalyst and byproducts. Filtration through a pad of Celite is an effective first step to remove much of the metal waste.[24] Subsequent column chromatography is typically required for high purity.

Conclusion

The Sonogashira coupling of this compound offers a powerful and regioselective route to valuable mono- and di-alkynylated pyridine building blocks. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds, chemists can achieve selective functionalization, opening the door to a wide array of complex molecular architectures for drug discovery and materials science. Success in this endeavor hinges on a solid understanding of the reaction mechanism and careful control over key experimental parameters, including the choice of catalyst, solvent, base, and the maintenance of an inert atmosphere. The protocols and insights provided herein serve as a robust starting point for researchers to confidently apply this versatile cross-coupling reaction in their synthetic campaigns.

References

Application Notes & Protocols: Kumada Cross-Coupling of 2,5-Dibromo-4-chloropyridine with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Kumada cross-coupling of 2,5-Dibromo-4-chloropyridine with Grignard reagents. It delves into the mechanistic underpinnings, explores the challenges of regioselectivity with polyhalogenated heterocycles, and offers detailed, field-proven protocols for achieving selective C-C bond formation. The strategic importance of functionalized pyridines in medicinal chemistry underscores the necessity for robust and selective synthetic methodologies.[1][2][3]

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing as a core structural motif in numerous FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for various functional groups.[2] The synthesis of diversely functionalized pyridines is, therefore, a critical endeavor for the development of novel therapeutic agents.[4][5] The Kumada cross-coupling reaction, a potent method for forming carbon-carbon bonds, offers a direct and efficient pathway to introduce alkyl and aryl substituents onto the pyridine ring from readily available Grignard reagents and halo-pyridines.[6][7]

This guide focuses on the specific challenges and opportunities presented by the Kumada coupling of this compound, a versatile but complex starting material due to the presence of multiple halogen substituents with differential reactivity.

The Kumada Cross-Coupling Reaction: A Mechanistic Overview

The Kumada coupling, first reported independently by the groups of Kumada and Corriu in 1972, is a transition metal-catalyzed reaction between a Grignard reagent (R-MgX) and an organic halide (R'-X).[6][8] The reaction is typically catalyzed by nickel or palladium complexes.[6][9]

The generally accepted catalytic cycle for a palladium-catalyzed Kumada coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R'-X) to form an organo-Pd(II) complex.[6][8][10] The rate of this step is typically influenced by the nature of the halogen, with the reactivity order being I > Br > Cl.[8]

  • Transmetalation: The organo-Pd(II) complex reacts with the Grignard reagent (R-MgX). The organic group (R) from the Grignard reagent displaces the halide on the palladium center, forming a diorgano-Pd(II) complex and a magnesium halide salt.[6][7]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming a new C-C bond (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7] An isomerization step may be necessary to bring the organic ligands into a cis-orientation prior to reductive elimination.[6][10]

Kumada_Coupling_Mechanism Pd(0) Catalyst Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0) Catalyst->Oxidative_Addition R'-X (Aryl Halide) R'-X (Aryl Halide) R'-X (Aryl Halide)->Oxidative_Addition R'-Pd(II)-X R'-Pd(II)-X Intermediate Oxidative_Addition->R'-Pd(II)-X Transmetalation Transmetalation R'-Pd(II)-X->Transmetalation R-MgX (Grignard) R-MgX (Grignard) R-MgX (Grignard)->Transmetalation R'-Pd(II)-R R'-Pd(II)-R Intermediate Transmetalation->R'-Pd(II)-R Reductive_Elimination Reductive Elimination R'-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration R-R' (Coupled Product) R-R' (Coupled Product) Reductive_Elimination->R-R' (Coupled Product)

Regioselectivity in the Coupling of this compound

The primary challenge in the functionalization of this compound lies in achieving site-selectivity. The pyridine ring is inherently π-deficient, which activates the C2 and C4 positions towards nucleophilic attack and oxidative addition.[11] However, the relative reactivity of the C-Br versus C-Cl bonds also plays a crucial role.

Generally, the order of reactivity for halogens in oxidative addition is C-I > C-Br > C-Cl.[8] This inherent difference can be exploited to achieve selective coupling. For this compound, the C-Br bonds are expected to be more reactive than the C-Cl bond. Furthermore, the electronic environment of the C2 and C5 positions can influence their relative reactivity.

Selectivity_Factors Regioselective_Coupling Regioselective Coupling Outcome Halogen_Reactivity Halogen_Reactivity Halogen_Reactivity->Regioselective_Coupling Electronic_Effects Electronic_Effects Electronic_Effects->Regioselective_Coupling Steric_Hindrance Steric_Hindrance Steric_Hindrance->Regioselective_Coupling Catalyst_Ligand Catalyst_Ligand Catalyst_Ligand->Regioselective_Coupling

By carefully controlling reaction conditions, such as temperature, catalyst, and the stoichiometry of the Grignard reagent, it is possible to favor mono-arylation or mono-alkylation at one of the bromine-substituted positions over the other and over the chlorine-substituted position.

Experimental Protocols

4.1. General Considerations and Reagent Handling

  • Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen.[12][13] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Dry Solvents: Anhydrous solvents, typically ethereal solvents like tetrahydrofuran (THF) or diethyl ether, are essential for the preparation and reaction of Grignard reagents.[8][13]

  • Grignard Reagent Preparation: Grignard reagents are typically prepared by reacting an organic halide with magnesium turnings in an anhydrous ether solvent.[13][14][15] The initiation of this reaction can sometimes be sluggish and may require activation of the magnesium.

  • Titration of Grignard Reagents: The concentration of commercially available or freshly prepared Grignard reagents should be determined by titration prior to use to ensure accurate stoichiometry.

4.2. Protocol for Mono-alkylation of this compound

This protocol aims for the selective mono-alkylation at one of the bromo positions.

Materials:

Reagent/MaterialGradeSupplier
This compound>98%Sigma-Aldrich
Alkylmagnesium bromide (e.g., EtMgBr)1.0 M in THFAcros Organics
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)99%Strem Chemicals
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Degassed deionized waterN/AIn-house
Saturated aqueous ammonium chlorideACS Reagent GradeFisher Chemical
Diethyl etherACS Reagent GradeVWR Chemicals
Anhydrous magnesium sulfateACS Reagent GradeJ.T. Baker

Procedure:

  • Reaction Setup: To a dry, oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and Ni(dppp)Cl₂ (0.02 eq).

  • Solvent Addition: Add anhydrous THF (20 mL) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the alkylmagnesium bromide solution (1.1 eq) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

Expected Outcome: This procedure is expected to yield the mono-alkylated product with selectivity for one of the bromo positions. The exact isomeric ratio may depend on the specific Grignard reagent used.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reactivity Inactive catalyst, poor quality Grignard reagent.Use a freshly opened or pre-activated catalyst. Titrate the Grignard reagent. Ensure all glassware and solvents are scrupulously dry.
Formation of Homocoupling Product High reaction temperature, excess Grignard reagent.Maintain a low reaction temperature, especially during the addition of the Grignard reagent. Use a precise stoichiometry of the Grignard reagent.
Poor Regioselectivity Inappropriate catalyst or reaction conditions.Screen different catalysts (e.g., palladium-based catalysts) and ligands. Vary the reaction temperature and solvent.
Di-substituted Product Formation Excess Grignard reagent.Reduce the equivalents of the Grignard reagent to slightly less than 1.0 eq and monitor the reaction closely.

Conclusion

The Kumada cross-coupling of this compound offers a powerful tool for the synthesis of functionalized pyridines, which are of high value in drug discovery.[1][2] Achieving high regioselectivity requires careful consideration of the inherent reactivity of the different halogen substituents and meticulous control over reaction parameters. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to successfully employ this versatile reaction in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regioselective Functionalization of a Versatile Heterocyclic Building Block

2,5-Dibromo-4-chloropyridine is a polyhalogenated heterocycle of significant interest to researchers in medicinal chemistry and materials science. Its three distinct carbon-halogen bonds offer multiple points for diversification, enabling the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of such building blocks.[1][2] The inherent electronic properties of the pyridine ring, coupled with the different reactivities of bromine and chlorine substituents, allow for a high degree of control over which position reacts.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings.

Understanding the Reactivity Landscape of this compound

The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is primarily dictated by two factors:

  • Carbon-Halogen Bond Strength: The reactivity of halogens in palladium-catalyzed reactions generally follows the trend I > Br > Cl.[1] Consequently, the two bromine atoms in this compound are significantly more reactive than the chlorine atom. This allows for selective coupling at the brominated positions while leaving the C-Cl bond intact for subsequent transformations.

  • Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a dipole moment and rendering the α-positions (C2 and C6) more electrophilic and thus more susceptible to oxidative addition to a Pd(0) catalyst.[3] In the case of this compound, the C2-Br bond is therefore generally the most reactive site for palladium-catalyzed cross-coupling reactions.[3]

By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively functionalize the C2 position, followed by the C5 position, and finally the C4 position. This stepwise approach opens up a vast chemical space for the synthesis of novel pyridine derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

Causality Behind Experimental Choices
  • Catalyst and Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is typically employed. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[6][7][8] For coupling at the electron-deficient C2 position, electron-rich and bulky phosphine ligands such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) are often effective.

  • Base: A base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5][9] It activates the organoboron species, making it more nucleophilic. Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), often used in an aqueous solution.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Boronic Acid (1.1 eq) Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Base (e.g., Na2CO3, 2 eq) Reaction_Vessel Reaction Mixture Reagents->Reaction_Vessel Add to Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Reaction_Vessel Add to Heating Heat (e.g., 80-100 °C) under Inert Atmosphere Reaction_Vessel->Heating Cooling Cool to RT Heating->Cooling Extraction Dilute with Organic Solvent Wash with H2O and Brine Cooling->Extraction Drying Dry over Na2SO4 Filter Extraction->Drying Purification Concentrate Column Chromatography Drying->Purification Product Isolated Product Purification->Product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-Br pd_complex R-Pd(II)-X(L₂) pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans R'-C≡C-Cu pd_reduct Reductive Elimination pd_trans->pd_reduct pd_reduct->pd0 Regenerated pd_product R-C≡C-R' pd_reduct->pd_product cu_alkyne R'-C≡C-H cu_pi π-alkyne complex cu_alkyne->cu_pi Cu(I)X cu_acetylide R'-C≡C-Cu cu_pi->cu_acetylide Base cu_acetylide->pd_trans base Base G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Amine (1.2 eq) Pd Catalyst & Ligand Base (e.g., NaOtBu, 1.4 eq) Reaction_Vessel Reaction Mixture Reagents->Reaction_Vessel Add to Solvent Anhydrous, Degassed Solvent (e.g., Toluene) Solvent->Reaction_Vessel Add to Heating Heat (e.g., 100-110 °C) Reaction_Vessel->Heating Cooling Cool to RT Heating->Cooling Quenching Quench with sat. aq. NH4Cl Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

References

The Strategic Synthesis of Bioactive Molecules from 2,5-Dibromo-4-chloropyridine: A Guide to Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity from a Versatile Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Among the vast array of functionalized pyridines, those with multiple, distinct halogen substituents serve as powerful linchpins for the construction of complex molecular architectures. 2,5-Dibromo-4-chloropyridine, a readily available starting material, represents a particularly versatile platform for the synthesis of novel bioactive compounds. The differential reactivity of its three halogen atoms—two bromine atoms at the C2 and C5 positions and a chlorine atom at the C4 position—allows for a programmed, sequential introduction of diverse functional groups through a series of palladium-catalyzed cross-coupling reactions.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic, stepwise functionalization of this compound. We will delve into the principles of regioselectivity that govern these transformations and provide field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The application of these methods will be highlighted in the context of synthesizing 2,4,5-trisubstituted pyridines, a class of compounds that has shown significant promise as potent kinase inhibitors.[4]

Understanding the Regioselectivity of Cross-Coupling Reactions

The successful synthesis of trisubstituted pyridines from this compound hinges on the ability to control the regioselectivity of sequential cross-coupling reactions. This selectivity is primarily dictated by two factors: the inherent reactivity of the carbon-halogen bonds and the electronic properties of the pyridine ring.

The general order of reactivity for halogens in palladium-catalyzed oxidative addition is Br > Cl.[5] Furthermore, the positions on the pyridine ring exhibit different levels of activation towards oxidative addition, largely influenced by the electron-withdrawing nature of the nitrogen atom. The C2 and C6 positions are the most activated, followed by the C4 position, with the C3 and C5 positions being the least reactive.[3][6]

For this compound, this translates to a clear hierarchy of reactivity:

  • C2-Br: The most reactive site, benefiting from both the inherent reactivity of the bromine atom and its activated position alpha to the ring nitrogen.

  • C5-Br: The second most reactive site. While also a bromine, its position at C5 is less electronically activated than C2.

  • C4-Cl: The least reactive site, due to the lower reactivity of the chlorine atom, despite its moderately activated position.

This predictable reactivity allows for a stepwise functionalization strategy, as illustrated in the workflow below.

G A This compound B Step 1: Selective Coupling at C2-Br (e.g., Suzuki or Sonogashira) A->B C 2-Substituted-5-bromo-4-chloropyridine B->C D Step 2: Coupling at C5-Br (e.g., Suzuki or Sonogashira) C->D E 2,5-Disubstituted-4-chloropyridine D->E F Step 3: Coupling at C4-Cl (e.g., Buchwald-Hartwig Amination) E->F G 2,4,5-Trisubstituted Pyridine (Bioactive Molecule) F->G

Sequential functionalization of this compound.

Application Notes & Protocols

The following sections provide detailed protocols for the sequential functionalization of this compound. These protocols are based on established methodologies for similar polyhalogenated pyridines and are designed to be robust starting points for optimization in your specific synthetic context.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position

The first step in our synthetic sequence is the selective introduction of an aryl or heteroaryl group at the most reactive C2 position via a Suzuki-Miyaura coupling. The choice of a mild catalyst system is crucial to ensure selectivity for the C2-Br bond over the C5-Br and C4-Cl bonds.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[7] By using a catalyst system with moderate activity, we can exploit the enhanced reactivity of the C2-Br bond to achieve selective functionalization.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-4-chloropyridine.

CatalystLigandBaseSolventTemp. (°C)Approx. Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O9085-95
Pd(OAc)₂SPhosK₃PO₄Toluene10090-98

Causality Behind Choices: The use of Pd(PPh₃)₄ provides a good balance of activity and selectivity for the C2-Br bond. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Protocol 2: Sonogashira Coupling at the C5 Position

Following the successful functionalization of the C2 position, the next target is the C5-Br bond. A Sonogashira coupling is an excellent choice for introducing an alkynyl moiety, a common functional group in kinase inhibitors that can act as a hydrogen bond acceptor or provide conformational rigidity.

Principle: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8] With the more reactive C2 position now blocked, the C5-Br bond becomes the next most susceptible to oxidative addition.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 2-aryl-5-bromo-4-chloropyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.10 equiv.).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) and an amine base (e.g., triethylamine, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-alkynyl-4-chloropyridine.

Pd CatalystCu Co-catalystBaseSolventTemp. (°C)Approx. Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT80-90
PdCl₂(PPh₃)₂CuIDiisopropylamineDMFRT85-95

Causality Behind Choices: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[9] Running the reaction at room temperature helps to prevent undesired side reactions and potential coupling at the less reactive C4-Cl bond.

Protocol 3: Buchwald-Hartwig Amination at the C4 Position

The final step in our sequence is the functionalization of the least reactive C4-Cl bond. The introduction of an amino group at this position is a common strategy in the design of kinase inhibitors, as it can form crucial hydrogen bonds with the hinge region of the kinase active site. The Buchwald-Hartwig amination is a powerful tool for this transformation.[10]

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[11] Due to the lower reactivity of the C-Cl bond, a more active catalyst system, often employing bulky, electron-rich phosphine ligands, and a strong base are required.

Experimental Protocol:

  • Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and a phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, add the 2-aryl-5-alkynyl-4-chloropyridine (1.0 equiv.) and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reaction Execution: Add the pre-formed catalyst solution to the flask containing the substrate and base. Then, add the desired amine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final 2,4,5-trisubstituted pyridine.

Pd PrecursorLigandBaseSolventTemp. (°C)Approx. Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene11075-85
Pd(OAc)₂RuPhosCs₂CO₃Dioxane10070-80

Causality Behind Choices: The use of bulky, electron-rich ligands like XPhos or RuPhos is essential for the oxidative addition of the less reactive C-Cl bond.[12] A strong base like sodium tert-butoxide is required to facilitate the deprotonation of the amine and promote the catalytic cycle.

G cluster_0 Suzuki Coupling Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OR)₂ I->D

Generalized catalytic cycle for Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis

The 2,4,5-trisubstituted pyridine scaffold is a prominent feature in many potent and selective kinase inhibitors.[1][4] The substituents at each position can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase.

  • C2-Aryl Group: Often serves as a scaffold to occupy a hydrophobic pocket and can be further functionalized to enhance potency and selectivity.

  • C4-Amino Group: Typically forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

  • C5-Alkynyl/Aryl Group: Can be directed towards the solvent-exposed region, providing opportunities to modulate physicochemical properties such as solubility, or can interact with other nearby residues.

By employing the sequential cross-coupling strategy outlined above, medicinal chemists can rapidly generate libraries of 2,4,5-trisubstituted pyridines for structure-activity relationship (SAR) studies, accelerating the discovery of novel kinase inhibitors for various therapeutic indications.[13]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, bioactive molecules. The predictable and hierarchical reactivity of its three halogen atoms enables a strategic and sequential approach to the construction of 2,4,5-trisubstituted pyridines. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for achieving these transformations with high efficiency and selectivity. The methodologies and protocols presented in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this versatile starting material, with significant applications in drug discovery, particularly in the development of novel kinase inhibitors.

References

Application Notes and Protocols for the Preparation of 2,5-Dibromo-4-chloropyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Polysubstituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutics.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design. The strategic introduction of multiple halogen substituents onto this ring system creates a versatile platform for the rapid generation of diverse molecular libraries through modern cross-coupling methodologies. This guide focuses on the preparation and derivatization of 2,5-Dibromo-4-chloropyridine, a key building block for accessing novel chemical matter with significant potential in drug discovery, particularly in the realm of kinase inhibitors.[2][3] The differential reactivity of the bromine and chlorine atoms at the C2, C5, and C4 positions allows for a stepwise and regioselective functionalization, providing a powerful tool for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is not widely documented in standard chemical literature. However, a robust synthetic route can be devised by adapting established procedures for the synthesis of analogous polyhalogenated pyridines.[4][5][6] The proposed pathway involves a two-step sequence starting from 2-amino-4-chloropyridine: regioselective bromination followed by a Sandmeyer-type diazotization and substitution.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Diazotization-Halogenation (Sandmeyer Reaction) A 2-Amino-4-chloropyridine D 2-Amino-5-bromo-4-chloropyridine A->D NBS, DCM, 0 °C to rt B N-Bromosuccinimide (NBS) B->D C Dichloromethane (DCM) C->D E 2-Amino-5-bromo-4-chloropyridine G This compound E->G 1. NaNO2, HBr, 0 °C 2. CuBr F HBr, NaNO2, CuBr F->G

Caption: Synthetic workflow for this compound.

Detailed Protocol for the Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-chloropyridine (1 equiv.) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS, 1.05 equiv.) in DCM dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Diazotization: To a solution of hydrobromic acid (48%), add 2-amino-5-bromo-4-chloropyridine (1 equiv.) at 0 °C.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography.

Part 2: Selective Functionalization via Cross-Coupling Reactions

The presence of two bromine atoms and one chlorine atom on the pyridine ring allows for selective functionalization. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[7] This differential reactivity enables the selective substitution of the bromine atoms over the chlorine atom. Furthermore, the electronic properties of the pyridine ring generally render the C2 and C4 positions more susceptible to oxidative addition than the C3 and C5 positions.[8] In the case of this compound, the C2-Br bond is expected to be the most reactive site for initial cross-coupling.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[9] By carefully controlling the reaction conditions, it is possible to achieve selective mono- or di-arylation/vinylation at the bromine-substituted positions.

A This compound D 2-Aryl-5-bromo-4-chloropyridine A->D Suzuki Coupling (Selective Mono-arylation at C2) B Arylboronic Acid (1 equiv) B->D C Pd Catalyst, Ligand, Base C->D F 2,5-Diaryl-4-chloropyridine C->F D->F Suzuki Coupling (Arylation at C5) E Arylboronic Acid (excess) E->F

Caption: Regioselective Suzuki-Miyaura coupling strategy.

Protocol for Selective Mono-arylation at the C2 Position:

  • Reaction Setup: To a Schlenk tube, add this compound (1 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water mixture).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 4-8 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O906~70-85
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane1004~80-95
Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[10] Similar to the Suzuki coupling, selective mono-amination can be achieved at the more reactive C2-Br position.

A This compound D 2-Amino-5-bromo-4-chloropyridine Derivative A->D Buchwald-Hartwig Amination (Selective Mono-amination at C2) B Amine (1 equiv) B->D C Pd Catalyst, Ligand, Base C->D

Caption: Regioselective Buchwald-Hartwig amination strategy.

Protocol for Selective Mono-amination at the C2 Position:

  • Reaction Setup: In a glovebox, combine this compound (1 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 equiv.) in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture under an inert atmosphere at 100-110 °C for 12-24 hours.

  • Monitoring and Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene11018~65-80
Pd(OAc)₂BINAPNaOt-Bu1,4-Dioxane10024~60-75

Part 3: Applications in Drug Discovery - Targeting Protein Kinases

The 2,5-disubstituted-4-chloropyridine scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors.[2] The C2 substituent can be designed to interact with the hinge region of the kinase, a critical interaction for potent inhibition. The C5 substituent can be elaborated to project into the solvent-exposed region, allowing for modulation of physicochemical properties and exploration of additional binding interactions. The C4-chloro group can be retained or further functionalized in later steps to fine-tune the activity and selectivity profile of the compounds. For instance, pyridopyrimidine derivatives, which can be synthesized from appropriately functionalized pyridines, have shown promise as dual inhibitors of EGFR and CDK4/cyclin D1.[3]

References

Application Note: 2,5-Dibromo-4-chloropyridine as a Versatile Scaffold for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in modern agrochemicals, forming the core of numerous high-performance herbicides, insecticides, and fungicides.[1][2] The strategic functionalization of this heterocycle is paramount in the discovery of new active ingredients. This document provides a detailed technical guide on the synthetic utility of 2,5-Dibromo-4-chloropyridine, a polyhalogenated building block offering exceptional versatility for creating complex, multi-substituted pyridine derivatives. We will explore the differential reactivity of its three halogen atoms, providing field-proven insights and detailed protocols for its selective modification through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of Polyhalogenated Pyridines

The agrochemical industry continually seeks novel molecular architectures to overcome resistance and meet evolving regulatory standards. Pyridine-based compounds have proven to be a cornerstone of this research, valued for their unique physicochemical properties and biological activity.[1][3] this compound stands out as a particularly valuable starting material. Its three halogen atoms—two bromine and one chlorine—are positioned at electronically and sterically distinct locations on the pyridine ring (C2, C5, and C4, respectively). This inherent differentiation allows for a programmed, sequential approach to synthesis, enabling researchers to build molecular complexity in a controlled manner.

This guide will demonstrate how the distinct chemical environments of the C-Cl and C-Br bonds can be exploited to achieve regioselective functionalization, a critical capability in the efficient construction of novel agrochemical candidates.

Orthogonal Reactivity: A Tale of Two Reaction Classes

The synthetic power of this compound stems from the orthogonal reactivity of its halogen substituents. The chlorine atom at the 4-position is activated toward nucleophilic aromatic substitution (SNAr), while the bromine atoms at the 2- and 5-positions are primed for metal-catalyzed cross-coupling reactions. This dichotomy is the key to its utility.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The pyridine ring's electron-withdrawing nitrogen atom activates the C2 and C4 positions toward attack by nucleophiles.[4] In this compound, the chlorine atom at the C4 (para) position is particularly susceptible to displacement via the SNAr mechanism. This reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.[5] The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative ring nitrogen, a condition perfectly met by substitution at the C4 position.

Common nucleophiles used in this context include alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH), allowing for the direct installation of ether, thioether, and amino functionalities, respectively—moieties frequently found in active agrochemicals.

Causality Behind Selectivity: While C-Br bonds are weaker than C-Cl bonds, the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group.[6] The C4 position's electronic activation by the ring nitrogen makes it the kinetic hotspot for this attack, leading to the selective displacement of the chloride over the bromides at the less-activated C2 and C5 positions.

Caption: SNAr workflow for selective C4 functionalization.

Palladium-Catalyzed Cross-Coupling at the C-Br Bonds

For the construction of carbon-carbon or carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable tools.[7][8] In this context, the reactivity order of halogens is inverted compared to SNAr. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the critical step, and its rate is highly dependent on bond dissociation energy (C-I > C-Br > C-Cl).[9]

Consequently, the C-Br bonds at the C2 and C5 positions of this compound are significantly more reactive than the C-Cl bond at C4 in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This provides a robust method for introducing aryl, heteroaryl, or alkyl groups at these positions while preserving the C4-chloro for a subsequent SNAr step.

Expert Insight on C2 vs. C5 Reactivity: While both C-Br bonds are reactive, subtle differences can often be exploited. The C2-bromo is electronically more activated due to its proximity to the ring nitrogen but is also more sterically hindered. The C5-bromo is less electronically activated but more sterically accessible. This balance can sometimes be tuned by the choice of catalyst, ligand, and reaction conditions to favor mono-functionalization at one site over the other.[10]

Application Protocol: Sequential Synthesis of a Trisubstituted Pyridine Precursor

To illustrate the synthetic utility of this compound, this section provides a protocol for a sequential functionalization strategy, yielding a highly decorated pyridine scaffold suitable for further elaboration into a final agrochemical product.

Sequential_Functionalization start This compound step1_product 5-Aryl-2-bromo-4-chloropyridine start->step1_product Step 1: Suzuki Coupling (Selective C5-Arylation) step2_product 5-Aryl-2-bromo-4-alkoxypyridine step1_product->step2_product Step 2: SNAr (Selective C4-Alkoxylation) final_product 2,5-Disubstituted-4-alkoxypyridine (Agrochemical Precursor) step2_product->final_product Step 3: 2nd Cross-Coupling (C2-Functionalization)

Caption: Sequential strategy for trisubstituted pyridine synthesis.

Protocol 3.1: Step 1 - Regioselective Suzuki-Miyaura Coupling

This protocol details the selective mono-arylation, targeting the more accessible C5-position.

Objective: To synthesize 5-(4-methoxyphenyl)-2-bromo-4-chloropyridine.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (2.71 g, 10.0 mmol).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 eq), sodium carbonate (3.18 g, 30.0 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.41 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation: The success of this selective step is confirmed by ¹H NMR and mass spectrometry. The disappearance of one of the pyridine proton signals and the appearance of the characteristic signals for the 4-methoxyphenyl group, along with a mass corresponding to mono-arylation, validates the outcome. The remaining C-Br and C-Cl bonds are available for the subsequent SNAr and cross-coupling steps.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂Robust catalyst for coupling aryl bromides; provides good yields and selectivity.
Base Na₂CO₃ (aq.)Essential for the transmetalation step of the Suzuki cycle.
Solvent Dioxane/WaterCommon solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 85 °CProvides sufficient thermal energy for oxidative addition to the C-Br bond without reacting the C-Cl bond.
Stoichiometry Slight excess of boronic acidEnsures complete consumption of the limiting di-bromo starting material.

Table 1. Optimized Conditions for Selective Suzuki-Miyaura Coupling.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex agrochemicals. Its value lies in the predictable and orthogonal reactivity of its three halogen atoms. By leveraging fundamental principles of organic chemistry, researchers can selectively perform palladium-catalyzed cross-coupling at the C-Br positions and nucleophilic aromatic substitution at the C-Cl position. This allows for a logical and efficient construction of trisubstituted pyridine scaffolds, providing a direct route to novel molecular entities with potential applications in crop protection. The protocols and strategic insights provided herein serve as a foundational guide for scientists in the agrochemical field to unlock the full potential of this valuable intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Dehalogenation of Polychlorinated Pyridines in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation in reactions involving polychlorinated pyridines. Polychlorinated pyridines are crucial building blocks in medicinal chemistry and materials science, but their propensity to lose a halogen atom under reaction conditions can significantly lower yields and complicate purification. This resource is designed to provide you with the expert insights and practical solutions needed to overcome this synthetic hurdle.

Troubleshooting Guide: Addressing Dehalogenation in Real-Time

This section is formatted to help you diagnose and solve dehalogenation issues as they arise during your experiments.

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

You are attempting to couple a polychlorinated pyridine with a boronic acid, but you are observing a significant amount of the hydrodehalogenated pyridine byproduct.

Probable Causes & Solutions

  • Inappropriate Ligand Choice: The ligand may not be sufficiently electron-rich or sterically bulky to promote reductive elimination of the desired product over the competing dehalogenation pathway.[1] The desired C-C bond formation must be faster than the undesired C-H bond formation.

    • Solution: Switch to bulkier, more electron-donating phosphine ligands. Buchwald's biaryl phosphine ligands such as SPhos, XPhos, or DavePhos are often effective.[1][2] N-heterocyclic carbene (NHC) ligands can also be an excellent choice.[1][3] These ligands accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the dehalogenation pathway.[4]

  • Base-Promoted Dehalogenation: The base can be a primary contributor to dehalogenation. Strong alkoxide bases (e.g., NaOtBu) can generate palladium-hydride (Pd-H) species, which are key intermediates in the dehalogenation process.[1][5] The base itself or residual alcohols can act as a hydride source.

    • Solution: Screen weaker inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally milder and less likely to promote hydride formation.[1][2]

  • Solvent as a Hydride Source: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF) can directly contribute to hydrodehalogenation.[1][2][6]

    • Solution: Use aprotic solvents such as toluene, dioxane, or THF.[1][2][6] If the reaction requires some water, as is common in Suzuki couplings, minimize the amount used, as excess water can be a proton source.[1][7]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction.[2]

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the desired coupling, it can often suppress dehalogenation to a greater extent. Consider a catalyst system known to be active at lower temperatures.

Experimental Protocol: Suppressing Dehalogenation in a Model Suzuki Coupling

This protocol outlines a starting point for optimizing a Suzuki-Miyaura reaction with a polychlorinated pyridine to minimize dehalogenation.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the polychlorinated pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[1]

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[1]

  • Add anhydrous, degassed toluene as the solvent. If necessary for solubility or reactivity, a minimal amount of degassed water can be added (e.g., toluene/water 10:1).[1][7]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS, checking for both product formation and the dehalogenated byproduct.

  • If dehalogenation is still significant, consider lowering the temperature or screening a different ligand/base combination.

Decision Workflow for Suzuki Coupling Optimization

cluster_conditions Reaction Condition Optimization start Dehalogenation Observed ligand Screen Ligands (e.g., SPhos, XPhos, NHC) start->ligand Is ligand optimal? base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base Still an issue? solvent Change Solvent (Toluene, Dioxane) base->solvent Still an issue? temp Lower Temperature solvent->temp Still an issue? success Dehalogenation Minimized temp->success Problem solved

Caption: A workflow for troubleshooting dehalogenation in Suzuki coupling.

Issue 2: Dehalogenation During Buchwald-Hartwig Amination

When attempting to aminate a polychlorinated pyridine, the primary side product is the dehalogenated starting material, especially when using primary aliphatic amines.

Probable Causes & Solutions

  • β-Hydride Elimination: In reactions with amines that have β-hydrogens, an unproductive side reaction can compete with reductive elimination. This involves β-hydride elimination from the palladium amide intermediate, which leads to the hydrodehalogenated arene and an imine.[8][9]

    • Solution: Employ sterically demanding bidentate phosphine ligands like Xantphos or Josiphos, or bulky monodentate ligands like Buchwald's BippyPhos.[2][9] These ligands create a steric environment around the palladium center that favors C-N reductive elimination over the β-hydride elimination pathway.

  • Base Strength: While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard, they can sometimes exacerbate dehalogenation.[2][8]

    • Solution: If the substrate is sensitive, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[2][10]

  • Catalyst System: The choice of palladium precursor and ligand is critical. The rate of C-N bond formation must be significantly faster than any dehalogenation pathway.

    • Solution: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) with a proven, bulky ligand. These systems are designed for high activity and can often run at lower temperatures, further suppressing side reactions.[4]

Comparative Table: Recommended Conditions for Common Cross-Couplings

Reaction TypeRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)Key Consideration
Suzuki-Miyaura SPhos, XPhos, RuPhos, NHCs[1]K₃PO₄, Cs₂CO₃, K₂CO₃[1][2]Toluene, Dioxane, THF[1][6]Minimize water content.[7]
Buchwald-Hartwig Xantphos, BippyPhos, BrettPhos[2][4]NaOtBu, LHMDS, K₃PO₄[2][8]Toluene, Dioxane[2]Ligand choice is critical to avoid β-hydride elimination.[9]
Sonogashira PPh₃, XPhosTEA, DIPEA, K₂CO₃, Cs₂CO₃[2][11]THF, DMF, TolueneCopper co-catalyst can sometimes be omitted to avoid side reactions.[12]
Heck PPh₃, P(o-tolyl)₃K₂CO₃, NaOAc, TEA[2][13]DMF, NMP, DioxaneEnsure high purity of the alkene coupling partner.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of dehalogenation in palladium-catalyzed reactions?

A1: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen when the palladium complex reacts with various hydride sources in the reaction mixture, such as amine bases, solvents like alcohols or DMF, or even trace amounts of water.[1][2][5] This Pd-H species can then participate in a catalytic cycle where it reductively eliminates with the aryl group on the palladium intermediate (Ar-Pd-X), yielding the dehalogenated arene (Ar-H) and regenerating the palladium catalyst.[1]

Q2: Are certain positions on the polychlorinated pyridine ring more susceptible to dehalogenation?

A2: Yes. The reactivity of halogens on a pyridine ring is highly dependent on their position. Halogens at the 2- and 4-positions are generally more activated towards both nucleophilic substitution and oxidative addition due to the electron-withdrawing nature of the ring nitrogen. This increased reactivity can also make them more susceptible to dehalogenation compared to a halogen at the 3-position. Steric hindrance around the halogen can also play a role; less hindered halogens may react faster, for better or worse.[14][15]

Q3: Can the choice of halogen (Cl, Br, I) on my pyridine substrate affect the likelihood of dehalogenation?

A3: Absolutely. The propensity for dehalogenation generally follows the order of C-X bond strength and reactivity: I > Br > Cl.[1][16] Aryl iodides are the most reactive towards oxidative addition but are also the most prone to dehalogenation. Aryl chlorides are the least reactive in the desired coupling but are also the most resistant to dehalogenation.[1] For challenging substrates, starting with a chloro- or bromo-pyridine may be advantageous over an iodo-pyridine to minimize this side reaction.[17]

Q4: My reaction involves an N-H group on a pyridine derivative (e.g., a chloropyrrolopyridine). Could this be causing issues?

A4: Yes, N-H containing heterocycles can be particularly prone to dehalogenation.[1] The base can deprotonate the N-H, increasing the electron density of the ring system. This can sometimes complicate the catalytic cycle. In some cases, the substrate itself can act as a ligand to the palladium, potentially deactivating the catalyst.[17]

  • Recommendation: Consider protecting the N-H group with a suitable protecting group (e.g., Boc, SEM).[1][18] This can prevent deprotonation and often leads to cleaner reactions with suppressed dehalogenation.[18]

Q5: Can light influence dehalogenation?

A5: Yes, some dehalogenation reactions can proceed through a radical chain mechanism that can be initiated or accelerated by light.[19][20][21][22]

  • Recommendation: If you suspect a radical pathway, try running the reaction in the dark by wrapping the flask in aluminum foil. This simple step can sometimes suppress light-induced side reactions.

Visualizing the Catalytic Cycles: Desired vs. Undesired Pathways

cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Dehalogenation Cycle Pd0_d Pd(0)L2 ArPdX Ar-Pd(II)-X Pd0_d->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu ArPdX->ArPdNu Transmetalation / Amine Coordination ArPdNu->Pd0_d Reductive Elimination Product Product ArPdNu->Product Product (Ar-Nu) Pd0_u Pd(0)L2 ArPdX_u Ar-Pd(II)-X Pd0_u->ArPdX_u Oxidative Addition (Ar-X) ArPdH Ar-Pd(II)-H ArPdX_u->ArPdH Hydride Transfer ArPdH->Pd0_u Reductive Elimination Byproduct Byproduct ArPdH->Byproduct Byproduct (Ar-H)

References

Technical Support Center: Purification of 2,5-Dibromo-4-chloropyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2,5-Dibromo-4-chloropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these halogenated heterocycles. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the underlying principles and troubleshooting strategies essential for achieving high purity and yield.

Introduction: The Challenge of Purifying Halogenated Pyridines

This compound and its analogues are valuable building blocks in medicinal chemistry and materials science. However, their purification by column chromatography is often fraught with challenges. The basic nitrogen of the pyridine ring can lead to strong, undesirable interactions with the stationary phase, while the halogen substituents influence the molecule's polarity and stability. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation or Co-elution of Impurities

Symptoms:

  • Overlapping spots on TLC analysis of collected fractions.

  • Broad peaks in chromatograms.

  • Inability to isolate the target compound from starting materials or byproducts.

Root Cause Analysis and Solutions:

The primary reason for poor separation is an inadequate choice of mobile and stationary phases, leading to a low selectivity factor (α). The selectivity factor is a measure of the chromatographic system's ability to distinguish between different compounds.[1]

Workflow for Optimizing Separation:

start Poor Separation Observed tlc Systematic TLC Analysis (Varying Hexane/EtOAc ratios) start->tlc rf_check Is Rf of target compound between 0.2 and 0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity (e.g., add DCM or MeOH) rf_check->adjust_polarity No success Improved Separation rf_check->success Yes adjust_polarity->tlc modifier Add Basic Modifier? (0.1-1% Triethylamine) adjust_polarity->modifier add_tea Incorporate TEA into Eluent modifier->add_tea Yes alt_stationary_phase Consider Alternative Stationary Phase (Alumina or Reversed-Phase C18) modifier->alt_stationary_phase No add_tea->tlc

Caption: Decision workflow for troubleshooting poor separation.

Step-by-Step Protocol for Optimizing Separation:

  • Thorough TLC Analysis: Before scaling up to a column, conduct a comprehensive TLC analysis using a range of solvent systems. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[2] The goal is to achieve a retention factor (Rf) for your target compound between 0.2 and 0.4, which generally translates to a good elution profile on a column.[3]

  • Solvent System Modification:

    • If your compound is very nonpolar (high Rf), decrease the polarity of the eluent (increase the proportion of hexane).

    • If your compound is very polar (low Rf), increase the eluent polarity (increase the proportion of ethyl acetate or add a stronger solvent like dichloromethane or methanol).[4]

  • Consider a Basic Modifier: If you observe significant streaking or tailing on the TLC plate, it's a strong indicator of interaction with the acidic silica. Adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic silanol groups and improve the spot shape.[3][2]

Issue 2: Peak Tailing

Symptom:

  • Asymmetrical peaks where the back end of the peak is broader than the front.

Root Cause Analysis and Solutions:

Peak tailing is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to a secondary, strong retention mechanism that causes the tailing effect.[3][5]

Strategies to Mitigate Peak Tailing:

StrategyMechanism of ActionTypical Implementation
Addition of a Competing Base Triethylamine (TEA) or another amine is a stronger base and will preferentially interact with the acidic silanol sites, effectively blocking them from interacting with your pyridine derivative.[3]Add 0.1-1% triethylamine to the mobile phase.[3][2]
Use of Deactivated Silica Pre-treating the silica gel with a base neutralizes the most acidic sites.Prepare a slurry of silica gel in the eluent containing 1-2% triethylamine, then pack the column.
Alternative Stationary Phases Alumina (neutral or basic) and C18 reversed-phase silica offer different surface chemistries that do not have the strong acidic character of standard silica.[3]Pack the column with neutral or basic alumina. For reversed-phase, use a C18 column with a suitable polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]
Issue 3: Product Degradation on the Column

Symptom:

  • Low overall yield despite the starting material being fully consumed.

  • Appearance of new, unexpected spots on TLC analysis of the fractions.

  • Discoloration of the silica gel band corresponding to the product.

Root Cause Analysis and Solutions:

Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or rearrangement reactions.[3]

Protocol for Assessing and Preventing Degradation:

  • 2D TLC Stability Test: This is a crucial diagnostic test to determine if your compound is stable on silica gel.[5] a. Spot your crude sample mixture in the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Dry the plate completely. d. Rotate the plate 90 degrees counter-clockwise. e. Develop the plate again in the same solvent system.[5]

    • Interpretation: If the compound is stable, you will see the spots align on a diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.

cluster_0 Step 1: First Elution cluster_1 Step 2: Second Elution (after 90° rotation) cluster_2 Interpretation a [Sample Spot] b [Eluted Spots] a->b Develop Plate c [Rotated Plate] d [Final Spots] c->d Develop Plate Again e Stable Compound: Spots on diagonal f Unstable Compound: New spots off-diagonal

Caption: Workflow for a 2D TLC stability test.

  • Mitigation Strategies:

    • Deactivate Silica Gel: As with peak tailing, pre-treating the silica with triethylamine can reduce its acidity.[3]

    • Switch to a More Inert Stationary Phase: Neutral or basic alumina is a good alternative for acid-sensitive compounds.[1][3] Reversed-phase chromatography on C18 silica is another excellent option, as the separation mechanism is based on hydrophobicity rather than acidic interactions.[6]

    • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: The most common and cost-effective stationary phase is silica gel .[3] However, due to the basic nature of the pyridine ring, standard silica can lead to peak tailing and potential degradation.[3] Therefore, for sensitive derivatives or difficult separations, consider the following:

  • Deactivated Silica Gel: Silica treated with a base like triethylamine.[3]

  • Neutral or Basic Alumina: A good alternative for acid-sensitive compounds.[1][3]

  • Reversed-Phase C18 Silica: Excellent for separating compounds based on hydrophobicity and avoids issues with acidic interactions.[6]

Q2: How do I choose the right solvent system?

A2: The ideal solvent system should provide good separation between your target compound and impurities on a TLC plate, with an Rf value for the target compound between 0.2 and 0.4.[3]

  • Good Starting Point: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether is a common starting point.[3]

  • For More Polar Compounds: If your compound doesn't move from the baseline in hexane/ethyl acetate, a more polar system like dichloromethane/methanol may be required.[4]

  • For Basic Compounds: As discussed, adding 0.1-1% triethylamine to the eluent can significantly improve peak shape.[3][2]

Q3: What is the difference between wet and dry loading, and which should I use?

A3: Wet loading involves dissolving the crude product in a minimal amount of the eluent and carefully applying it to the top of the column.[2] Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel (by dissolving the product in a volatile solvent like dichloromethane, adding silica, and evaporating the solvent) and then carefully adding this powder to the top of the column.[2]

Dry loading is generally preferred as it often leads to better resolution and sharper bands, especially if your compound has poor solubility in the starting eluent.[7]

Q4: How can I detect my colorless compound in the collected fractions?

A4: Since this compound derivatives contain an aromatic ring, they are typically UV-active. You can monitor the fractions by spotting them on a TLC plate and visualizing them under a UV lamp (usually at 254 nm).[8] Alternatively, you can use a UV detector if you are using an automated flash chromatography system.

Q5: My compound seems to be insoluble in the recommended starting eluent (e.g., high hexane content). How should I load it onto the column?

A5: This is a perfect scenario for dry loading . Dissolve your crude material in a solvent in which it is highly soluble (like dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][9]

References

managing regioselectivity in functionalization of 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dibromo-4-chloropyridine

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for the functionalization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. Here, we move beyond simple protocols to dissect the underlying principles that govern regioselectivity, providing you with the expert insights needed to troubleshoot your reactions and rationally design your synthetic routes.

Core Principles: Understanding the Reactivity Landscape

Before troubleshooting specific issues, it is crucial to understand the inherent electronic and steric properties of this compound. The regioselectivity of its reactions is not arbitrary; it is a predictable outcome of competing factors.

  • Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, creating a dipole and rendering the α-positions (C2 and C6) and the γ-position (C4) electron-deficient. This makes them susceptible to nucleophilic attack but deactivates them towards electrophilic substitution. The chlorine at C4 further enhances the electrophilicity of the ring.

  • Steric Hindrance: The C2 position is sterically hindered by the pyridine nitrogen, influencing the approach of bulky reagents and catalysts. The C5 position is comparatively less encumbered.

  • Halogen Reactivity Hierarchy: In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl. For this molecule, both C-Br bonds are significantly more reactive than the C-Cl bond. The subtle differences in reactivity between the C2-Br and C5-Br bonds are dictated by the specific reaction conditions.

  • Kinetic vs. Thermodynamic Control: In metal-halogen exchange reactions (using organolithium or Grignard reagents), the site of metalation can be directed by temperature and additives.

    • Kinetic Control: At low temperatures, deprotonation or exchange occurs at the most acidic or sterically accessible position, often leading to the less stable intermediate.

    • Thermodynamic Control: At higher temperatures or with longer reaction times, the initially formed intermediate can rearrange to the most stable species.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges and questions encountered during the functionalization of this compound in a practical, question-and-answer format.

Category 1: Metal-Halogen Exchange Reactions (Li & Mg)

Question 1: I want to perform a metal-halogen exchange. Which bromine, at C2 or C5, is more reactive?

Answer: The reactivity depends on the reagent and conditions, which determine whether the reaction is under kinetic or thermodynamic control.

  • For C5-Selectivity (Thermodynamic Product): The C5-magnesiated or -lithiated species is the thermodynamically more stable intermediate. This is because the C5 position is less sterically hindered and places the resulting negative charge further from the electron-withdrawing nitrogen atom. Using reagents like i-PrMgCl·LiCl in THF allows for equilibration to this more stable species, favoring C5 functionalization.[1][2]

  • For C2-Selectivity (Kinetic Product): The C2-lithiated species is often the kinetically favored product, especially with organolithium reagents at very low temperatures. The proximity to the coordinating nitrogen atom can direct the initial metalation to the C2 position. However, this intermediate is often unstable and can rearrange.[1][3] Using specific bimetallic reagents like sBu₂Mg·2LiOR in non-coordinating solvents (e.g., toluene) has been shown to favor the kinetic C2-magnesiation product.[1]

Question 2: My lithiation reaction with n-BuLi is giving me a mixture of isomers and some unexpected byproducts. What's going wrong?

Answer: This is a classic problem when working with polyhalogenated pyridines and strong organolithium bases. There are two primary culprits:

  • Poor Regioselectivity: As discussed above, both C2 and C5 lithiation are possible. The selectivity is highly sensitive to the solvent, temperature, and even the concentration.[3] A lack of rigorous temperature control (e.g., allowing the temperature to rise above -78 °C) can lead to equilibration and a mixture of products.

  • The Halogen Dance Reaction: This is a base-catalyzed intramolecular rearrangement where the halogen and lithium atoms effectively swap positions.[4] For 2,5-dibromopyridine derivatives, an initial lithiation (e.g., at C2) can be followed by a series of halogen-lithium exchanges, leading to scrambled isomers like a 2,4-dibromo or 3,5-dibromo species, which are then trapped by the electrophile.[5][6][7]

Troubleshooting Steps:

  • Maintain Strict Low Temperatures: Keep the reaction at -78 °C or even lower throughout the lithiation and quenching steps.

  • Consider a Br/Mg Exchange: Grignard reagents formed via Br/Mg exchange are generally more stable and less prone to the "halogen dance" than their organolithium counterparts. Using reagents like i-PrMgCl at -20 °C to 0 °C often provides cleaner, more selective reactions at the C5 position.[2][8]

  • Use Additives to Control Selectivity: The addition of Lewis donors like PMDTA can switch the regioselectivity of Br/Mg exchange from C2 to C5.[1]

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// Edges start -> q1; q1 -> c5_path [label=" C5 "]; q1 -> c2_path [label=" C2 "]; c5_path -> grignard; c2_path -> lithiation; grignard -> c5_product; lithiation -> c2_product; lithiation -> trouble [style=dashed, color="#EA4335"]; trouble -> cause1; trouble -> cause2; cause2 -> solution; } ` Caption: Decision workflow for selective metal-halogen exchange.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: In a Suzuki-Miyaura coupling, which position will react first? Can I achieve selective mono-functionalization?

Answer: Yes, selective mono-functionalization is readily achievable. The reaction will overwhelmingly occur at one of the C-Br positions before reacting at the C-Cl position, due to the much higher reactivity of the C-Br bond in the palladium catalytic cycle.[9]

Between the two C-Br bonds, the C5 position is generally more reactive in Suzuki couplings. This is often attributed to a combination of electronic and steric factors. The C2 position is more sterically hindered by the adjacent nitrogen, which can disfavor the approach of the bulky palladium catalyst complex.

To achieve selective mono-coupling at C5:

  • Use 1.0 equivalent of the boronic acid or ester.

  • Employ standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.

  • Run the reaction at a moderate temperature (e.g., 80-90 °C) and monitor carefully by TLC or LC-MS to avoid double coupling.

ReactionPositionTypical ConditionsExpected SelectivityReference
Suzuki-Miyaura C5 > C2 >> C4Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °CHigh for C5 mono-coupling[10][11]
Sonogashira C5 ≈ C2 >> C4PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT to 50 °COften a mixture, tunable with ligands[12][13]
Buchwald-Hartwig C2 > C5 >> C4Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 110 °CHigh for C2 mono-amination[14][15]

Question 4: My Buchwald-Hartwig amination is giving me selectivity at the C2 position, but I wanted it at C5. How can I switch the regioselectivity?

Answer: This is an interesting and common observation. Unlike many other cross-coupling reactions that favor C5, the Buchwald-Hartwig amination often shows a preference for the C2 position.[14] This is likely due to a directing effect where the amine or the palladium-amide intermediate coordinates to the pyridine nitrogen, favoring oxidative addition at the adjacent C2-Br bond.

Switching this inherent C2 selectivity can be very challenging and may not be possible by simply changing ligands or bases. The mechanism of C-N bond formation appears to have a strong electronic preference for the position alpha to the nitrogen.[15][16]

Alternative Strategy for C5 Amination: If C5 amination is your goal, a multi-step approach is more reliable:

  • C5 Functionalization via Suzuki or Grignard: First, perform a C5-selective reaction that is known to work well, such as a Suzuki coupling with an appropriate boronic ester or a Grignard reaction. For example, you could install a C5-aryl group.

  • Subsequent C2 Amination: In the second step, perform the Buchwald-Hartwig amination on the remaining C2-Br position of your C5-functionalized intermediate.

`dot digraph "Pd_Cycle_Selectivity" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

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// Edges pd0 -> oa_br [label="FAST"]; substrate -> oa_br; substrate -> oa_cl [style=dashed]; pd0 -> oa_cl [label="VERY SLOW", style=dashed]; oa_br -> pd_br_complex; oa_cl -> pd_cl_complex [style=dashed]; pd_br_complex -> transmetal; transmetal -> reductive_elim; reductive_elim -> product; reductive_elim -> pd0 [label="Catalyst\nRegeneration"]; } ` Caption: Simplified catalytic cycle illustrating C-Br vs. C-Cl reactivity.

Key Experimental Protocols

The following protocols are provided as a robust starting point for achieving high regioselectivity. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: C5-Selective Suzuki-Miyaura Coupling

This protocol details the selective mono-arylation at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv) as a 2M aqueous solution

  • 1,4-Dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add 1,4-dioxane (to make a ~0.2 M solution with respect to the starting material).

  • Add the 2M aqueous solution of Na₂CO₃.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-bromo-4-chloropyridine.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol describes the preferential amination at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.05 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox, charge a dry Schlenk tube with NaOt-Bu, Xantphos, and Pd₂(dba)₃.

  • Add this compound and the amine.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography on silica gel to afford the 2-amino-5-bromo-4-chloropyridine derivative.

References

Technical Support Center: Overcoming Solubility Challenges with 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dibromo-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during its use in chemical synthesis. By understanding the underlying principles and employing the targeted strategies outlined below, you can enhance reaction efficiency and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent. What are my initial troubleshooting steps?

A1: Poor solubility is a common hurdle with poly-halogenated heterocyclic compounds. Your initial approach should be a systematic solvent screening and temperature adjustment.

Underlying Principle: The solubility of a compound is governed by the principle of "like dissolves like." this compound, being a relatively non-polar molecule, will exhibit better solubility in less polar organic solvents. However, the pyridine nitrogen introduces some polarity, making a range of solvents potentially viable.

Recommended Immediate Actions:

  • Consult a Solubility Table: Refer to the table below for a quick overview of compatible solvents.

  • Incremental Heating: Gently warm the reaction mixture. Increased kinetic energy can overcome the lattice energy of the solid, promoting dissolution. Monitor for any signs of degradation.

  • Co-Solvent System: Introduce a small amount of a co-solvent. A common strategy is to use a mixture of a non-polar solvent (like toluene) with a more polar, aprotic solvent (like THF or 1,4-dioxane) to achieve a suitable polarity balance.[1] The use of co-solvents can significantly enhance the solubility of reactants.[2]

Table 1: Solubility of this compound in Common Organic Solvents
SolventPolarity IndexGeneral SolubilityRecommended Use
Toluene2.4Sparingly Soluble to Soluble with heatingSuzuki, Buchwald-Hartwig
1,4-Dioxane4.8SolubleSuzuki, Sonogashira
Tetrahydrofuran (THF)4.0SolubleGeneral Purpose, Grignard
Dimethylformamide (DMF)6.4SolubleSonogashira, Heck
Dimethyl Sulfoxide (DMSO)7.2SolubleSonogashira, Nucleophilic Substitution
Acetonitrile (MeCN)5.8Moderately SolubleSuzuki, Sonogashira
Dichloromethane (DCM)3.1SolubleGeneral Purpose, Workup
Ethanol5.2Slightly SolubleNot ideal for many cross-coupling reactions

This data is a qualitative guide. Actual solubility can vary with temperature and purity.

Q2: I'm attempting a Suzuki-Miyaura coupling, and the reaction is sluggish. I suspect solubility is the culprit. How can I improve this?

A2: Sluggish reaction rates in Suzuki-Miyaura couplings are frequently tied to poor solubility of the aryl halide.[3] Optimizing the solvent system and considering alternative reaction conditions are key.

Causality: For the catalytic cycle to proceed efficiently, all components (the aryl halide, boronic acid, base, and palladium catalyst) must be sufficiently soluble to interact. If this compound has limited solubility, its concentration in the solution phase is low, leading to a slow rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

Troubleshooting Protocol for Suzuki-Miyaura Reactions:

  • Solvent System Optimization:

    • Primary Choice: A mixture of 1,4-dioxane and water is often a robust system for Suzuki reactions, as it can solubilize both the organic substrate and the inorganic base.[1][4]

    • Alternative: Toluene with a phase-transfer catalyst can also be effective, particularly if water-sensitive functional groups are present.

  • Elevated Temperature: Increase the reaction temperature, often to the reflux temperature of the solvent. This not only improves solubility but also accelerates the rate of the catalytic cycle.

  • Base Selection: The choice of base can influence solubility. While potassium carbonate (K₂CO₃) is common, potassium phosphate (K₃PO₄) is sometimes more effective and can be used in different solvent systems.[4]

  • Mechanochemistry (Solvent-Free Approach): For exceptionally insoluble substrates, solid-state cross-coupling using ball milling can be a powerful, albeit specialized, technique.[5] This method circumvents solvent-related issues entirely.[5]

Suzuki_Troubleshooting cluster_problem Problem cluster_solutions Solutions Problem Sluggish Suzuki Reaction (Poor Solubility) Solvent Optimize Solvent System (e.g., Dioxane/Water) Problem->Solvent Initial Step Mechano Advanced: Mechanochemistry Problem->Mechano For highly insoluble cases Temp Increase Temperature (e.g., Reflux) Solvent->Temp If needed Base Change Base (e.g., K3PO4) Temp->Base Further Optimization

Caption: Workflow for troubleshooting a sluggish Suzuki reaction.

Q3: My Sonogashira coupling with this compound is not proceeding cleanly. What adjustments should I make?

A3: In Sonogashira couplings, ensuring the solubility of all components, particularly the aryl halide and the copper co-catalyst, is crucial for a clean and efficient reaction.[6]

Mechanistic Insight: The Sonogashira reaction typically involves two interconnected catalytic cycles: one for palladium and one for copper. For the reaction to proceed, the palladium catalyst must react with the aryl halide, and the copper acetylide must be formed and be available for transmetalation. Poor solubility can hinder any of these steps.

Recommended Adjustments for Sonogashira Couplings:

  • Solvent Choice: Amine bases like triethylamine or diisopropylamine can often serve as both the base and a solvent or co-solvent.[6] However, for poorly soluble substrates, using a co-solvent like THF, DMF, or toluene is common.[6] Be aware that DMF has been reported to slow down certain Sonogashira reactions.[7]

  • Copper-Free Conditions: If you suspect issues related to the solubility or stability of the copper catalyst, consider a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the catalytic cycle but can provide cleaner reactions by avoiding byproducts from copper-mediated alkyne homocoupling (Glaser coupling).[7]

  • Ligand Selection: For challenging substrates, especially when using less reactive bromides, employing more electron-rich and bulky phosphine ligands can improve the rate of oxidative addition.[6]

  • Temperature Control: While aryl iodides can often react at room temperature, aryl bromides frequently require heating to achieve a reasonable reaction rate.[6]

Q4: Can I use a phase-transfer catalyst to overcome the solubility issues with this compound?

A4: Yes, employing a phase-transfer catalyst (PTC) is an excellent strategy, particularly for reactions involving an organic phase and an aqueous or solid inorganic phase.

How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide - TBAB) or a crown ether, facilitates the migration of a reactant from one phase into another where the reaction occurs.[8] For example, in a reaction with an aqueous base, the PTC can transport the hydroxide or carbonate anion into the organic phase, allowing it to participate in the reaction with the dissolved this compound.[9] This technique can be especially useful in nucleophilic substitution reactions.[10]

When to Consider a Phase-Transfer Catalyst:

  • When using a biphasic solvent system (e.g., toluene/water).

  • When using solid inorganic bases (e.g., solid K₂CO₃ or K₃PO₄) that have low solubility in the organic reaction solvent.

  • For nucleophilic aromatic substitution reactions where the nucleophile is an inorganic salt.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., OH⁻) PTC_cat PTC (Q⁺R₄) Base->PTC_cat Forms Complex Substrate This compound Product Product Substrate->Product Product->PTC_cat Regenerates Catalyst PTC_complex [Q⁺R₄][OH⁻] PTC_complex->Substrate Transfers to Organic Phase & Reacts

Caption: Mechanism of a phase-transfer catalyst.

Detailed Experimental Protocol

Modified Suzuki-Miyaura Coupling for Poorly Soluble this compound

This protocol is designed to enhance the solubility and reactivity of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to make a 0.1 M solution with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture should become more homogeneous as it heats.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: 2,5-Dibromo-4-chloropyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dibromo-4-chloropyridine. This versatile, halogen-rich pyridine derivative is a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] However, its multiple reactive sites present unique challenges. The differential reactivity of the two bromine atoms and one chlorine atom can lead to complex reaction mixtures and unexpected side products if conditions are not precisely controlled.

This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this compound chemistry. We will move beyond simple protocols to explain the why behind experimental choices, helping you anticipate, troubleshoot, and control the side reaction pathways you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogens on this compound?

A1: The reactivity of halogens in both metal-halogen exchange and palladium-catalyzed cross-coupling reactions is heavily dependent on the C-X bond strength and the electronic environment. For this molecule, the general order of reactivity is: Bromo (C-Br) > Chloro (C-Cl) . The C-Br bonds are weaker and more readily undergo oxidative addition to a palladium(0) catalyst or exchange with an organolithium reagent.

Between the two bromine atoms, the C2-Br is often more reactive than the C5-Br. The C2 position is ortho to the electron-withdrawing pyridine nitrogen, which makes this position more electron-deficient and thus more susceptible to oxidative addition and, in some cases, nucleophilic attack.[2]

Q2: How should I handle and store this compound?

A2: Like many polyhalogenated heterocycles, this compound should be handled with care. It is a solid that should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air over long periods.[3] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Metal-Halogen Exchange

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), is a powerful method for generating a nucleophilic pyridine species. However, the presence of multiple halogens requires precise control to achieve regioselectivity.

Problem: My lithium-halogen exchange reaction is giving me a mixture of products, including starting material and what appears to be di-lithiated species or products from reaction at the wrong position.

This is a classic selectivity issue. The goal is typically to achieve a single, regioselective exchange.

Causality and Troubleshooting Steps:

  • The Criticality of Temperature: This is the most important parameter. Lithium-halogen exchange is extremely fast, even at very low temperatures.[4]

    • Cause: At temperatures above -78 °C, you can lose regioselectivity. The kinetic product (lithiation at the most reactive C2-Br) can equilibrate or further react to form thermodynamic mixtures. The increased thermal energy can also provide the activation energy needed for the less favorable exchange at C5-Br or even C4-Cl.

    • Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard). Ensure your flask is well-insulated and that the organolithium reagent is added slowly, subsurface, to the cooled solution of your pyridine substrate to avoid localized heating.

  • Reagent Stoichiometry: The amount of organolithium reagent is key.

    • Cause: Using more than one equivalent of n-BuLi will inevitably lead to multiple exchange events, resulting in a complex mixture of mono- and di-lithiated species.[5]

    • Solution: Carefully titrate your organolithium reagent before use to know its exact concentration. Use precisely 1.0 equivalent for a selective mono-lithiation. If a di-lithiated species is desired, at least 2.0 equivalents will be necessary, but expect a more complex reaction profile.

  • Quenching the Reaction: How you trap the intermediate matters.

    • Cause: If the lithiated intermediate is allowed to warm up before the electrophile is added, it can degrade or react with the solvent (e.g., deprotonate THF).

    • Solution: Add the electrophile to the cold (-78 °C) reaction mixture. Do not let the reaction warm until after the electrophile has been added and allowed to react, typically for at least 30-60 minutes at low temperature before slowly warming to room temperature.

Protocol: Regioselective Mono-Lithiation and Formylation
ParameterRecommended ConditionRationale
Temperature -78 °CMaximizes kinetic control for selective C2-Br exchange.[4]
Solvent Anhydrous THF or Diethyl EtherAprotic and compatible with organolithiums. Must be scrupulously dry.
Reagent n-BuLi (1.0 eq.)Stoichiometric control to prevent multiple exchanges.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the organolithium by O₂ or H₂O.
Addition Slow, subsurface addition of n-BuLiAvoids localized heating and side reactions.

Visualization: Metal-Halogen Exchange Pathways

G cluster_main Desired Pathway cluster_side Side Reaction Pathways A This compound B n-BuLi (1.0 eq) -78 °C, THF A->B F Excess n-BuLi or Higher Temp (> -70 °C) A->F C 2-Lithio-5-bromo-4-chloropyridine (Kinetic Product) B->C D Electrophile (E+) C->D H Decomposition or Reaction with Solvent C->H Warming before E+ E Desired C2-Substituted Product D->E G Mixture of Lithiated Species (C2-Li, C5-Li, C2,5-diLi) F->G I Mixture of Products G->I H->I

Caption: Desired vs. side pathways in lithium-halogen exchange.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This compound is a substrate for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, electron-deficient chloropyridines are notoriously challenging substrates.[6]

Section 2.1: Suzuki-Miyaura Coupling

Problem: My Suzuki coupling reaction has very low conversion, and I mostly recover my starting material. I see some black precipitate (palladium black).

Low conversion and catalyst decomposition are common issues when working with pyridinic substrates.

Causality and Troubleshooting Steps:

  • Catalyst Inhibition and Decomposition: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center, inhibiting its catalytic activity.[7][8] This can lead to the catalyst falling out of the catalytic cycle and precipitating as palladium black.

    • Cause: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this inhibition or promote the difficult oxidative addition step.

    • Solution: Employ modern, sterically hindered, and electron-rich biarylphosphine ligands. These ligands form bulky complexes around the palladium, which both shields it from the pyridine nitrogen and accelerates the rate-limiting oxidative addition and reductive elimination steps.[6][7]

    • Recommended Ligands: SPhos, XPhos, RuPhos.

    • Recommended Precatalysts: Use air-stable Pd(II) precatalysts like G3 or G4 palladacycles, which reliably generate the active Pd(0) species in solution.

  • Inefficient Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than the C-Br bonds. Even the C-Br bonds on an electron-poor pyridine ring can be sluggish to react.[6]

    • Cause: The catalyst system may not be active enough to break the C-X bond efficiently.

    • Solution: In addition to using better ligands, you may need to increase the reaction temperature (e.g., 80-110 °C). For reactions involving the C-Cl bond, higher temperatures and a highly active catalyst system are almost always required.

  • Protodeboronation of the Boronic Acid: A common side reaction where the boronic acid reacts with trace water or other protic sources to give the corresponding arene, consuming your reagent.[7][9]

    • Cause: The presence of water and an unsuitable base can accelerate this process.

    • Solution: Use anhydrous solvents (e.g., toluene, dioxane) and degas them thoroughly. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are often more stable than the corresponding boronic acids.[7] A base like K₃PO₄ is often a good choice.

Visualization: Suzuki Cycle and Catalyst Inhibition

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition inhibited_pd Py-Pd(0)L₂ (Inhibited) pd0->inhibited_pd Catalyst Inhibition (Pyridine N-coordination) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Product trans_complex->product_complex aryl_halide Py-X aryl_halide->oa_complex boronic_acid R-B(OR)₂ + Base boronic_acid->trans_complex pd_black Pd Black (Decomposition) inhibited_pd->pd_black Decomposition

Caption: Suzuki catalytic cycle with the catalyst inhibition side pathway.

Section 2.2: Buchwald-Hartwig Amination

Problem: I am trying to perform a mono-amination on a C-Br position, but I am getting a significant amount of hydrodehalogenation (C-Br is replaced by C-H) as a byproduct.

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings, especially with challenging substrates.[6]

Causality and Troubleshooting Steps:

  • Slow Reductive Elimination: The desired C-N bond-forming reductive elimination step is often the slowest step in the catalytic cycle after the amine has coordinated to the palladium center.

    • Cause: If reductive elimination is slow, competing side pathways become significant. The palladium-amido intermediate can undergo β-hydride elimination (if the amine has β-hydrogens) or react with trace water/base to produce the hydrodehalogenated arene.[10]

    • Solution: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are specifically designed to accelerate reductive elimination.[6] Ligands like RuPhos, BrettPhos, or Josiphos-type ligands are excellent choices. Using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is also standard practice as it facilitates the formation of the palladium-amido complex.[6]

  • Strictly Anhydrous and Inert Conditions: Oxygen and water are detrimental.

    • Cause: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[6] Water can act as a proton source for the hydrodehalogenation side reaction.

    • Solution: Ensure all reagents and solvents are scrupulously dried and degassed. The reaction must be run under a strictly inert atmosphere (argon is preferred).

Protocol: Conditions for Selective Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Substrate This compoundC-Br bonds are more reactive than C-Cl.[11]
Catalyst System Pd₂(dba)₃ (1-2 mol%) + RuPhos (2-4 mol%)Highly active system to promote C-N coupling.[6]
Base NaOtBu (1.2-1.5 eq.)Strong, non-nucleophilic base to form the amido complex.[6]
Solvent Anhydrous, degassed Toluene or DioxaneAprotic solvents required for the reaction.
Temperature 80-110 °CThermal energy needed for the challenging oxidative addition step.
Atmosphere Strict Inert Atmosphere (Argon)Prevents catalyst deactivation and side reactions.[6]

By carefully selecting the catalyst system and rigorously controlling the reaction conditions, you can steer the reaction down the desired pathway and minimize the formation of troublesome byproducts.

References

Technical Support Center: Navigating Reactions with 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,5-Dibromo-4-chloropyridine. This resource is designed to provide in-depth, field-proven insights into the common challenges and nuances associated with the work-up procedures for reactions involving this versatile but often tricky building block. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

FAQ 1: My Suzuki-Miyaura cross-coupling reaction with this compound is complete by TLC/LC-MS, but upon aqueous work-up, I'm seeing significant product decomposition and low recovery. What is the likely cause and how can I prevent it?

This is a common issue stemming from the inherent reactivity of the product and potential side reactions during quenching and extraction. The pyridine nitrogen, especially when activated by multiple electron-withdrawing halogens, can be sensitive to acidic conditions, and palladium residues can complicate phase separation.

Causality:

  • Acid-Mediated Decomposition: Standard aqueous work-ups often involve an acidic wash (e.g., with HCl or NH4Cl) to neutralize the basic reaction medium (like K2CO3 or K3PO4). However, the resulting pyridinium salt of your product can be more water-soluble than anticipated, leading to loss in the aqueous layer. More critically, some substituted pyridines can be susceptible to hydrolysis or other decomposition pathways under even mildly acidic conditions.

  • Emulsion Formation: The presence of palladium residues and boronic acid byproducts can lead to persistent emulsions, complicating phase separation and trapping your product at the interface. This is a known issue in aqueous cross-coupling reactions where surfactant-like species can form.[1]

  • Catalyst Inhibition: The pyridine nitrogen itself can coordinate to the palladium catalyst, which can sometimes lead to the formation of difficult-to-remove palladium complexes that contribute to messy work-ups.[2]

Troubleshooting & Optimized Protocol:

  • Quenching Strategy: Instead of a strong acid, consider a milder quenching agent. A saturated solution of sodium bicarbonate (NaHCO3) is often sufficient to neutralize the base without creating a harsh acidic environment. For particularly sensitive substrates, a simple water quench followed by extraction may be sufficient.[3]

  • Extraction Solvent Choice: Dichloromethane (DCM) or chloroform are often superior to ethyl acetate for extracting polyhalogenated pyridines due to better solubility and a reduced likelihood of emulsion formation.

  • Filtered Work-up: Before extraction, cool the reaction mixture and filter it through a pad of Celite®. This will remove the bulk of the palladium catalyst and inorganic salts, which are primary culprits in emulsion formation. Wash the Celite pad thoroughly with the extraction solvent.

  • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to break emulsions and removes the majority of the remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo at a moderate temperature to prevent thermal decomposition.

Workflow Diagram: Optimized Suzuki Work-up

G cluster_reaction Reaction Completion cluster_workup Optimized Work-up Protocol cluster_output Result Reaction Suzuki Reaction Mixture (Product, Pd Catalyst, Base, Byproducts) Cool Cool to Room Temp. Reaction->Cool TLC/LC-MS Confirms Completion Filter Filter through Celite® Cool->Filter Removes Pd/Salts Extract Extract with DCM Filter->Extract Quench with Sat. NaHCO3 Wash Wash with Sat. NaHCO3 (aq) then Brine Extract->Wash Neutralizes & Breaks Emulsion Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude Product for Purification Concentrate->Product

Caption: Optimized work-up for Suzuki reactions.

FAQ 2: I am attempting a regioselective Buchwald-Hartwig amination at the 2-position. During work-up, I'm getting a mixture of products, including what appears to be di-aminated species and starting material. How can I improve the work-up to isolate my desired mono-aminated product?

The differential reactivity of the C-Br bonds in this compound is the basis for regioselectivity, but this can be a double-edged sword. Over-reaction can occur, and separating structurally similar compounds is a significant challenge.

Causality:

  • Incomplete Reaction vs. Over-reaction: The reaction may not have gone to full conversion of the starting material, while some of the desired mono-aminated product has already reacted a second time. This is common if the reaction is pushed too hard with excessive heating or prolonged reaction times.

  • Chromatographic Similarity: The starting material, the desired 2-amino-5-bromo-4-chloropyridine, and the 2,5-diamino-4-chloropyridine byproduct often have very similar polarities, making separation by standard column chromatography difficult.

Troubleshooting & Optimized Protocol:

  • Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Aim for the point of maximum mono-aminated product formation, accepting that some starting material may remain. It is often easier to separate the product from the starting material than from the di-aminated byproduct.

  • Aqueous Work-up:

    • Quench the reaction with water and extract with a suitable solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with water and brine.

  • Selective Precipitation/Crystallization:

    • After concentrating the crude organic extract, attempt to selectively precipitate or crystallize the product. A solvent/anti-solvent system like DCM/hexanes or ethyl acetate/heptane can be effective. The desired mono-aminated product may crystallize out, leaving the more soluble starting material and di-aminated byproduct in the mother liquor.

  • pH-Based Extraction (for basic amines): If your aminated product is sufficiently basic, a pH-swing extraction can be a powerful purification tool.[4][5]

    • Dissolve the crude mixture in a water-immiscible solvent (e.g., DCM).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic amine product will move into the aqueous layer as the hydrochloride salt, while the less basic starting material may remain in the organic layer.

    • Wash the acidic aqueous layer with fresh DCM to remove any remaining neutral impurities.

    • Basify the aqueous layer carefully with a base like 2 M NaOH or solid NaHCO3 until the product precipitates or can be extracted back into an organic solvent.

Workflow Diagram: pH-Based Purification

G cluster_crude Crude Reaction Mixture cluster_extraction Acid-Base Extraction cluster_output Result Crude Crude Mixture in DCM (SM, Product, Byproduct) AcidExtract Extract with 1 M HCl (aq) Crude->AcidExtract OrganicLayer Organic Layer (SM, Neutral Impurities) AcidExtract->OrganicLayer Separate AqueousLayer Aqueous Layer (Product as HCl Salt) AcidExtract->AqueousLayer Separate Basify Basify Aqueous Layer (e.g., with NaOH) AqueousLayer->Basify FinalExtract Re-extract with DCM Basify->FinalExtract Purified Purified Product in Organic Layer FinalExtract->Purified

Caption: pH-swing extraction for amine purification.

FAQ 3: I performed a lithiation/Grignard formation at the 5-position followed by quenching with an electrophile. The work-up is messy, and my yields are low. What are the key considerations for working up these organometallic reactions?

Organometallic reactions with polyhalogenated pyridines are notoriously sensitive.[6] The work-up is as critical as the reaction itself to ensure the survival of your desired product.

Causality:

  • Air and Moisture Sensitivity: The generated organometallic intermediate is highly reactive towards oxygen, carbon dioxide, and water.[7] Premature quenching can lead to the reformation of the starting material or the formation of a hydro-debrominated byproduct.

  • Quenching Exotherms: The quench with the electrophile, and subsequently with an aqueous solution, can be highly exothermic.[8] Localized heating can cause product decomposition.

  • Metal Salt Emulsions: The magnesium or lithium salts formed during the work-up can create intractable emulsions.

Troubleshooting & Optimized Protocol:

  • Inert Atmosphere: Ensure the entire work-up, until the organometallic species is fully quenched, is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Quenching:

    • Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) before quenching.

    • Add the aqueous quenching solution (often saturated NH4Cl) slowly with vigorous stirring to dissipate heat effectively.[9] Never add water directly to a large excess of reactive organometallic.

  • Breaking Emulsions:

    • After the initial quench, allow the mixture to warm to room temperature.

    • If an emulsion persists, add a co-solvent like THF or a small amount of dilute acid (if the product is stable) to help break it up.

    • As with cross-coupling reactions, filtering through Celite® after quenching but before extraction can be highly effective at removing the fine inorganic precipitates that stabilize emulsions.

  • Chelating Agents: For Grignard reactions, sometimes adding a solution of Rochelle's salt (potassium sodium tartrate) during the work-up can help chelate the magnesium salts and prevent them from precipitating in a gelatinous form, making extraction cleaner.

Quantitative Data: Common Quenching Agents

Quenching AgentpKa (of conjugate acid)Use Case
Saturated NH4Cl (aq)~9.25Standard, mild quench for most organometallics. Buffers the solution.
Water (H2O)15.7Can be too reactive/exothermic for large-scale reactions.
1 M HCl (aq)-6.3Used when a strongly acidic medium is needed and the product is stable.
Saturated NaHCO3 (aq)10.3A basic quench, useful if the product is acid-sensitive.

References

stability of 2,5-Dibromo-4-chloropyridine under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,5-Dibromo-4-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for the use of this versatile trihalogenated pyridine building block. Understanding its stability and reactivity profile under various conditions is critical for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for this compound?

A1: this compound possesses three halogen atoms with distinct reactivities, which can be selectively addressed. The order of reactivity for palladium-catalyzed cross-coupling reactions and metal-halogen exchange is generally Br > Cl. The positions on the pyridine ring are also critical: the C4-Cl and C2-Br are activated towards nucleophilic attack due to their para and ortho relationship to the ring nitrogen, respectively.[1][2][3] The C5-Br is in a meta-like position relative to the nitrogen and is generally less activated towards direct nucleophilic aromatic substitution (SNAr).

Q2: How should this compound be stored?

A2: It should be stored in an inert atmosphere, under refrigeration (2-8°C).[4][5] The compound is a solid and should be kept away from moisture, strong oxidizing agents, and strong bases during storage.

Q3: What are the main safety concerns when working with this compound?

A3: Similar to other halopyridines, this compound is expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[6] It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Q4: Is this compound thermally stable?

Troubleshooting Guide for Synthetic Applications

This section addresses common issues encountered during reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Issue 1: Lack of selectivity in mono-functionalization.

  • Scenario: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig amination expecting to react at a single position, but you observe a mixture of products, including di-substituted species.

  • Probable Cause: The reactivity difference between the two bromine atoms is not sufficiently large under the chosen reaction conditions. The C2-Br is generally more reactive than the C5-Br in cross-coupling reactions due to electronic effects. However, harsh conditions (high temperature, long reaction times) can lead to a loss of selectivity.

  • Troubleshooting Steps:

    • Lower the Temperature: Start at a lower temperature (e.g., 60-80°C) and slowly increase if the reaction is too slow.

    • Choose a Milder Base: Strong bases can promote side reactions. For Suzuki couplings, consider using K₂CO₃ or K₃PO₄ instead of stronger bases.[8] For Buchwald-Hartwig, a careful choice between a strong base like NaOt-Bu and a weaker one like Cs₂CO₃ is crucial for functional group tolerance and selectivity.[9]

    • Ligand Selection: For Buchwald-Hartwig amination, sterically hindered biaryl phosphine ligands (e.g., XPhos, JohnPhos) can offer greater control and allow for milder reaction conditions, enhancing selectivity.[10] For Suzuki reactions, using a catalyst system known for high activity at lower temperatures can be beneficial.

    • Stoichiometry: Use a slight excess of the boronic acid/ester or amine coupling partner (1.1-1.2 equivalents) to drive the initial reaction, but avoid a large excess which might promote di-substitution.

Issue 2: Reaction stalls after mono-substitution, or the second coupling fails.

  • Scenario: You have successfully performed the first coupling (e.g., at C2-Br) and are attempting a second, different coupling at the remaining bromine or chlorine, but the reaction does not proceed.

  • Probable Cause: The electronic nature of the pyridine ring has been altered by the first substituent. An electron-donating group introduced in the first step will decrease the reactivity of the remaining halogens towards oxidative addition.

  • Troubleshooting Steps:

    • More Activating Conditions: The second coupling will likely require more forcing conditions. This includes higher temperatures and a more active catalyst system (e.g., a more electron-rich ligand).

    • Change in Reaction Type: If a second Suzuki coupling fails, consider converting the remaining halogen to a more reactive species. For example, a remaining bromine could be converted to an organolithium or Grignard reagent for subsequent reaction.

    • Confirm Starting Material Purity: Ensure the mono-substituted intermediate is pure and free of residual catalyst or base from the first step, which could interfere with the second reaction.

Caption: Decision workflow for achieving selective cross-coupling.

Metal-Halogen Exchange and Lithiation

Issue 3: Incorrect regioselectivity or multiple exchange events.

  • Scenario: You are using an organolithium reagent (e.g., n-BuLi or t-BuLi) to perform a metal-halogen exchange, but the subsequent quench with an electrophile gives a mixture of isomers or di-substituted product.

  • Probable Cause: Metal-halogen exchange is a very fast, kinetically controlled process.[11] The regioselectivity on polyhalogenated systems can be sensitive to solvent, temperature, and the specific organolithium reagent used. For 2,5-dibromopyridine, solvent choice has been shown to direct lithiation to either the 2- or 5-position.[12] The C-Br bonds will exchange preferentially over the C-Cl bond.

  • Troubleshooting Steps:

    • Solvent Control: For selective exchange at the C5-position, a coordinating solvent like THF is often preferred. For the C2-position, a non-coordinating solvent like toluene or hexane may provide better selectivity.[12]

    • Temperature is Critical: Perform the exchange at very low temperatures (typically -78°C to -100°C) to minimize side reactions and improve selectivity.

    • Reagent Stoichiometry: Use only one equivalent of the organolithium reagent for mono-exchange. Add the reagent slowly to the substrate solution to avoid localized high concentrations.

    • Consider a Br/Mg Exchange: Using reagents like i-PrMgCl or a combination of i-PrMgCl and n-BuLi can offer different and sometimes improved selectivity, often under less cryogenic conditions.[13]

Metal_Halogen_Exchange cluster_input Inputs cluster_conditions Conditions cluster_output Primary Outcomes Substrate This compound Reagent n-BuLi i-PrMgCl•LiCl Solvent Coordinating (THF) Non-coordinating (Toluene) Reagent->Solvent Product_C5 Exchange at C5-Br Solvent->Product_C5 THF Product_C2 Exchange at C2-Br Solvent->Product_C2 Toluene Temp Temperature (-78°C to 0°C) Side_Reaction Side Reactions (e.g., Di-exchange, Ring Attack) Temp->Side_Reaction Too High

Caption: Factors influencing regioselectivity in metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr)

Issue 4: The C4-Cl bond is unreactive to nucleophiles.

  • Scenario: You are trying to displace the chlorine atom at the C4 position with a nucleophile (e.g., an alkoxide or amine), but the reaction is sluggish or does not proceed.

  • Probable Cause: While the C4-Cl is activated by the pyridine nitrogen, its reactivity can be lower than that of the C2-Br.[1][2] Furthermore, SNAr reactions on electron-rich pyridines can be difficult. The presence of two bromine atoms, which are weakly electron-donating through resonance, might slightly attenuate the reactivity of the C4 position compared to a non-brominated 4-chloropyridine.

  • Troubleshooting Steps:

    • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Use a Stronger Nucleophile: A more potent nucleophile will increase the reaction rate.

    • Solvent Choice: A polar aprotic solvent (e.g., DMSO, DMF) is typically best for SNAr reactions as it can stabilize the charged Meisenheimer intermediate.

    • Consider Phase-Transfer Catalysis: For certain nucleophiles, a phase-transfer catalyst can facilitate the reaction between two immiscible phases.

    • Alternative Strategy: If direct SNAr fails, consider a metal-catalyzed approach. Buchwald-Hartwig amination or etherification can be effective for forming C-N and C-O bonds at the C4 position, but would likely react with the C-Br bonds first. This strategy is only viable if the bromines have been previously functionalized.

Summary of Stability and Reactivity

Reaction ConditionStability Profile & Expected OutcomeKey Troubleshooting Tip
Pd Cross-Coupling Reactive. Order of reactivity: C2-Br ≥ C5-Br > C4-Cl. Selective mono-functionalization is achievable.Control temperature and base strength to ensure selectivity.
Metal-Halogen Exchange Reactive. Exchanges preferentially at C-Br bonds. Regioselectivity (C2 vs. C5) is highly condition-dependent.Use low temperatures (-78°C) and select solvent carefully to control regioselectivity.
Strong Nucleophiles Reactive at C4-Cl and C2-Br positions via SNAr. C5-Br is less reactive.Use polar aprotic solvents (DMSO, DMF) and elevated temperatures if reactivity is low.
Strong Acids Stable to decomposition, but the pyridine nitrogen will be protonated, increasing the electrophilicity of the ring and potentially enhancing reactivity towards nucleophiles.Be aware that protonation activates the ring, which could be leveraged for certain transformations.
Strong Bases (non-nucleophilic) Generally stable, but can initiate deprotonation if acidic protons are present elsewhere in the molecule or promote elimination/decomposition at high temperatures. Used as reagents in many successful transformations.Use the minimum necessary temperature for the desired reaction (e.g., amination).
Thermal Stress Stable to ~200°C, but will likely decompose at higher temperatures, especially above its boiling point (266.7°C).Avoid prolonged heating at high temperatures unless required for a specific reaction.
Photochemical Conditions Halopyridines can be susceptible to photochemical reactions, including nucleophilic substitution or rearrangement.[14][15]Protect reactions from UV light unless a photochemical transformation is intended.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for Polysubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2] The synthesis of highly substituted pyridines often relies on the functionalization of pre-halogenated cores through transition metal-catalyzed cross-coupling reactions. While versatile, building blocks like 2,5-Dibromo-4-chloropyridine present a significant synthetic challenge due to the potential for multiple, non-selective reactions. The subtle differences in reactivity between the C-Br and C-Cl bonds, and between the different positions on the pyridine ring (C2, C4, C5), can lead to complex product mixtures, complicating purification and reducing overall yield.

This guide provides an in-depth comparison of alternative, more regiochemically predictable di- and tri-halogenated pyridine reagents. We will move beyond a simple listing of alternatives to explore the underlying principles of reactivity and selectivity that govern their use. By understanding the causality behind experimental choices—from ligand selection to catalyst speciation—researchers can design more efficient and robust synthetic routes to their target molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of complex pyridine derivatives.

The Core Challenge: Understanding Regioselectivity in Halopyridines

The functionalization of polyhalogenated pyridines is a nuanced field where success hinges on controlling which halogen reacts. The reactivity is governed by a combination of electronic and steric factors. Generally, the electrophilicity of the carbon-halogen bond follows the trend I > Br > Cl.[3][4] Furthermore, the position on the pyridine ring is critical; C-X bonds at the C2 and C6 positions (α to the nitrogen) are typically more activated and reactive than those at C4 (γ to the nitrogen), which are in turn more reactive than those at C3 and C5 (β to the nitrogen).[1][5]

This inherent reactivity bias (C2/C6 > C4 > C3/C5) often allows for predictable, selective functionalization.[6] However, modern synthetic chemistry seeks to overcome these innate preferences to access the full scope of possible substitution patterns. The following sections will explore alternative reagents where this selectivity can be reliably controlled or even inverted through judicious choice of reaction conditions.

Alternative 1: 2,6-Dichloropyridine - The Economical Workhorse

2,6-Dichloropyridine is a cost-effective and readily available starting material for the synthesis of 2,6-disubstituted pyridines.[3][4] While chlorine atoms are less reactive than bromine or iodine, the development of highly active palladium catalyst systems has made 2,6-dichloropyridine a viable substrate for a range of cross-coupling reactions.[3][4] A key advantage is the potential for selective mono-functionalization, leaving a second chlorine atom available for subsequent transformations.

Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling

This reaction is fundamental for C-C bond formation. Achieving high yields with 2,6-dichloropyridine often requires more forcing conditions or specialized, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, Ad₂PⁿBu) compared to its bromo- or iodo-analogs.[3][4]

Buchwald-Hartwig Amination

The formation of C-N bonds is critical in pharmaceutical synthesis. 2,6-Dichloropyridine can be effectively coupled with a variety of amines using modern palladium catalysts. The di-functionality allows for the synthesis of both mono- and di-aminated products.

Sonogashira Coupling

This reaction introduces valuable alkynyl moieties. While feasible, the coupling of 2,6-dichloropyridine requires more forcing conditions than its more reactive halogen counterparts. However, it provides a direct route to 2,6-dialkynylpyridines.[3][4]

Table 1: Comparative Performance of 2,6-Dichloropyridine in Suzuki-Miyaura Dialkylation
Reactant 1Reactant 2 (equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineHeptyl boronic pinacol ester (2.3)Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)100Not Specified91[4]
Experimental Protocol: Suzuki-Miyaura Dialkylation of 2,6-Dichloropyridine[4]
  • Vessel Preparation: Charge a dry Schlenk flask with 2,6-Dichloropyridine (1.0 equiv), heptyl boronic pinacol ester (2.3 equiv), Palladium(II) acetate (1 mol%), and Ad₂PⁿBu (3 mol%) under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Base Addition: Add a degassed 4:1 mixture of dioxane and water, followed by the addition of Lithium tert-butoxide (LiOᵗBu).

  • Reaction: Heat the mixture to 100 °C and stir until the reaction is complete, monitoring by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2,6-diheptylpyridine product.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_reagents Reagents & Catalyst cluster_process Process R1 2,6-Dichloropyridine Solvent Dioxane/H₂O 100 °C R1->Solvent R2 Alkylboronic Ester R2->Solvent Cat Pd(OAc)₂ / Ad₂PⁿBu Cat->Solvent Base LiOᵗBu Base->Solvent Workup Aqueous Workup & Purification Solvent->Workup Product 2,6-Dialkylpyridine Workup->Product

Caption: Generalized workflow for the Suzuki-Miyaura dialkylation of 2,6-Dichloropyridine.

Alternative 2: 2,4-Dihalopyridines - Mastering Unconventional Selectivity

2,4-Dichloropyridine and 2,4-dibromopyridine are archetypal substrates where the C2 position is intrinsically more reactive than the C4 position.[1][6][7] For decades, this predictable selectivity was the standard. However, accessing C4-functionalized pyridines is crucial for exploring novel chemical space. Recent breakthroughs have shown that this innate selectivity can be completely inverted by modulating the catalyst system.

The Causality of Inverted Selectivity
  • Ligand Control: The use of very sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) or bulky monophosphine ligands (e.g., QPhos) can promote cross-coupling at the C4 position.[1][6] The prevailing hypothesis is that these bulky ligands sterically block the more accessible C2 position, forcing the palladium catalyst to interact with the C-X bond at C4.[1]

  • Catalyst Speciation: Under certain "ligand-free" conditions, particularly those developed by Jeffery, palladium can form multinuclear clusters or nanoparticles.[1][7] These aggregated palladium species have been shown to dramatically switch arylation site-selectivity from C2 to C4 in 2,4-dibromopyridine and 2,4-dichloropyridine cross-couplings.[1][7] This provides a powerful, alternative method for achieving unconventional C4-selectivity.

Table 2: Ligand-Controlled C4-Selective Suzuki Coupling of 2,4-Dichloropyridine
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp.C4:C2 SelectivityYield (%)Reference
2,4-DichloropyridinePhenylboronic AcidPd-PEPPSI-IPr (3 mol%)K₂CO₃Dioxane100 °C~10:185[6]
2,4-DichloropyridinePhenylboronic AcidPd₂(dba)₃ / QPhosK₃PO₄Toluene110 °C~3:145[1]
2,4-DichloropyridinePhenylboronic AcidPd(OAc)₂ (ligand-free Jeffery cond.)K₂CO₃ / TBABH₂O100 °C>99:178[1]
Experimental Protocol: Ligand-Free C4-Selective Suzuki Coupling[1]
  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), palladium(II) acetate (2 mol%), tetrabutylammonium bromide (TBAB, 3.0 equiv.), and potassium carbonate (1.5 equiv.).

  • Solvent Addition: Add degassed water to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by GC-MS for the formation of the desired 4-aryl-2-chloropyridine.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Controlling Selectivity in 2,4-Dihalopyridines

Selectivity_Logic cluster_catalyst Catalyst Choice Start 2,4-Dihalopyridine Cat_Conventional Standard Pd Catalyst (e.g., Pd(PPh₃)₄, dppf) Start->Cat_Conventional Inherent Reactivity Cat_Unconventional Bulky Ligand (IPr, QPhos) or Ligand-Free (Jeffery) Start->Cat_Unconventional Steric/Mechanistic Control Product_C2 C2-Functionalized Product (Conventional Selectivity) Cat_Conventional->Product_C2 Product_C4 C4-Functionalized Product (Unconventional Selectivity) Cat_Unconventional->Product_C4

Caption: Logical relationship between catalyst choice and site-selectivity in 2,4-dihalopyridines.

Alternative 3: 2,3,5-Trichloropyridine - A Platform for Stepwise Functionalization

For the synthesis of more complex, polysubstituted pyridines, 2,3,5-trichloropyridine serves as a valuable starting material.[8][9] The distinct electronic environments of the three chlorine atoms allow for stepwise and regioselective functionalization. The C2 position is the most activated, making it the primary site for initial cross-coupling or nucleophilic substitution reactions.

Reactivity Profile

Under typical palladium-catalyzed Suzuki conditions, 2,3,5-trichloropyridine reacts preferentially at the C2 position with arylboronic acids to yield 3,5-dichloro-2-arylpyridines.[5][8] This transformation is often high-yielding and can be achieved even under ligand-free conditions.[5] The remaining chlorine atoms at C3 and C5 are significantly less reactive, allowing for the isolation of the mono-functionalized product. These remaining halogens can then be targeted for further diversification under more forcing conditions or with different catalytic systems, providing a modular approach to complex pyridine synthesis.

Table 3: Regioselective Suzuki Coupling of 2,3,5-Trichloropyridine
SubstrateCoupling PartnerCatalystBaseSolventTemp (°C)ProductYield (%)Reference
2,3,5-TrichloropyridinePhenylboronic AcidPd(OAc)₂K₂CO₃H₂O/ACN803,5-Dichloro-2-phenylpyridine95[5]
2,3,5-Trichloropyridine4-Methylphenyl-boronic AcidPd(OAc)₂K₂CO₃H₂O/ACN803,5-Dichloro-2-(p-tolyl)pyridine96[5]
Experimental Protocol: Ligand-Free C2-Arylation of 2,3,5-Trichloropyridine[5]
  • Vessel Preparation: In a reaction vessel, combine 2,3,5-trichloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(OAc)₂ (1 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water.

  • Reaction: Stir the mixture at 80 °C for the required time (typically 1-2 hours), monitoring progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to afford the 3,5-dichloro-2-arylpyridine product.

Conclusion: Strategic Reagent Selection for Pyridine Synthesis

The synthesis of substituted pyridines is a mature field, yet one that continues to evolve with the advent of new catalytic methods. While this compound offers a high density of functionalizable sites, its complexity can be a liability. This guide has demonstrated that simpler, di- and tri-halogenated pyridines serve as powerful and often more predictable alternatives.

  • 2,6-Dichloropyridine offers an economical route to symmetrically substituted pyridines.

  • 2,4-Dihalopyridines are exemplary platforms for demonstrating how modern catalytic techniques can overcome innate substrate biases to achieve unconventional C4-selectivity.

  • 2,3,5-Trichloropyridine provides a scaffold for controlled, stepwise functionalization, enabling the modular construction of highly decorated pyridine rings.

The ultimate choice of reagent depends on the specific target molecule, cost considerations, and the desired synthetic strategy. By understanding the principles of reactivity and the tools available to control selectivity, researchers can more effectively navigate the synthesis of these vital heterocyclic compounds.

References

A Technical Guide to the Reactivity of 2,5-Dibromo-4-chloropyridine in Comparison to Other Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, dihalogenated pyridines are indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. Their ability to undergo selective functionalization at distinct positions on the pyridine ring allows for the precise installation of various substituents, paving the way for the exploration of vast chemical space. This guide provides an in-depth comparative analysis of the reactivity of 2,5-Dibromo-4-chloropyridine alongside other common dihalopyridines in key synthetic transformations. By elucidating the underlying principles of reactivity and providing supporting experimental context, this document aims to empower researchers to make informed decisions in the strategic design of their synthetic routes.

Understanding the Reactivity Landscape of Dihalopyridines

The reactivity of a dihalopyridine in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions is governed by a confluence of electronic and steric factors. The inherent properties of the pyridine ring, the nature of the halogen substituents, and their relative positions all play a crucial role in determining the site and rate of reaction.

Generally, the following principles dictate the reactivity of dihalopyridines:

  • Electronic Effects of the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the electron density of the ring. The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electron-deficient and, therefore, more susceptible to both oxidative addition in palladium-catalyzed couplings and nucleophilic attack in SNAr reactions.[1]

  • Halogen Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the C-X bond's propensity to undergo oxidative addition is the primary determinant of reactivity. This typically follows the trend of bond dissociation energy: C-I > C-Br > C-Cl.[2] Consequently, bromo-substituents are generally more reactive than chloro-substituents under these conditions.

  • Positional Reactivity: For dihalopyridines with the same halogen, the position on the ring dictates the reactivity. The ortho positions (C2 and C6) are generally the most reactive due to their proximity to the electron-withdrawing nitrogen. The para position (C4) is also highly activated, while the meta positions (C3 and C5) are the least reactive.[3]

These fundamental principles provide a framework for predicting the reactivity of this compound, which possesses two different halogens at electronically distinct positions.

Comparative Analysis in Key Synthetic Transformations

The true utility of a building block is demonstrated through its performance in a variety of chemical reactions. The following sections provide a comparative overview of the reactivity of this compound and other dihalopyridines in four critical classes of synthetic transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[4] The regioselectivity in the coupling of dihalopyridines is a critical consideration.

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Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle Dihalopyridine Dihalopyridine OxAdd Oxidative Addition Dihalopyridine->OxAdd Ar-X BoronicAcid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Base Pd0 Pd(0)L₂ PdII_complex [Ar-Pd(II)-X]L₂ OxAdd->PdII_complex PdII_complex->Transmetalation PdII_R_complex [Ar-Pd(II)-R]L₂ Transmetalation->PdII_R_complex ReductiveElim Reductive Elimination PdII_R_complex->ReductiveElim ReductiveElim->Pd0 CoupledProduct Ar-R ReductiveElim->CoupledProduct Byproduct X-B(OH)₂

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

In the case of This compound , the two C-Br bonds are expected to be significantly more reactive than the C-Cl bond in Suzuki-Miyaura couplings. Between the two bromine atoms, the one at the C2 position is electronically favored for oxidative addition due to its proximity to the pyridine nitrogen. Therefore, selective mono-arylation is anticipated to occur predominantly at the C2 position.

DihalopyridineCatalyst/LigandBaseSolventTemp (°C)Time (h)Major Product(s)Yield (%)Reference
2,4-Dichloropyrimidine Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O80124-Aryl-2-chloropyrimidine72-95[4][5]
2,5-Dibromopyridine Pd(PPh₃)₄K₂CO₃Toluene100162-Aryl-5-bromopyridine75-85[6][7]
2,6-Dichloropyridine Pd(OAc)₂/Ad₂PⁿBuLiOᵗBu1,4-Dioxane/H₂O100-2-Alkyl-6-chloropyridineHigh[8]
2,4-Dibromopyridine Pd(OAc)₂/PPh₃K₃PO₄Toluene110242-Aryl-4-bromopyridine70-85[7]

This table presents representative data from various sources and is intended for comparative purposes. Direct comparison requires identical reaction conditions.

Based on the established reactivity principles, this compound is predicted to undergo Suzuki-Miyaura coupling with the following selectivity: C2-Br > C5-Br >> C4-Cl . This allows for a stepwise functionalization strategy, where the more reactive C2-Br bond can be addressed first, followed by reaction at the C5-Br position under more forcing conditions, leaving the C4-Cl bond for potential subsequent transformations.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles.[9] Similar to the Suzuki-Miyaura coupling, the reactivity is largely dictated by the ease of oxidative addition to the C-X bond.

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Sonogashira_Coupling cluster_catalyst Catalytic Cycle Dihalopyridine Dihalopyridine OxAdd Oxidative Addition Dihalopyridine->OxAdd Ar-X Alkyne R-C≡C-H Transmetalation Transmetalation (via Cu-acetylide) Alkyne->Transmetalation Cu(I), Base Pd0 Pd(0)L₂ PdII_complex [Ar-Pd(II)-X]L₂ OxAdd->PdII_complex PdII_complex->Transmetalation PdII_alkynyl_complex [Ar-Pd(II)-C≡C-R]L₂ Transmetalation->PdII_alkynyl_complex ReductiveElim Reductive Elimination PdII_alkynyl_complex->ReductiveElim ReductiveElim->Pd0 CoupledProduct Ar-C≡C-R ReductiveElim->CoupledProduct Byproduct HX

Caption: Simplified Catalytic Cycle of the Sonogashira Coupling.

For This compound , the expected order of reactivity in Sonogashira coupling mirrors that of the Suzuki-Miyaura reaction, with the C2-Br bond being the most susceptible to reaction. This allows for the selective introduction of an alkynyl group at the 2-position while preserving the other halogenated sites for further chemistry.

DihalopyridineCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Major ProductYield (%)Reference
2-Amino-3-bromopyridine Pd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10032-Amino-3-alkynylpyridine72-96[9][10]
2,4-Dibromopyridine Pd(PPh₃)₄/CuIi-Pr₂NHTHF40-2-Alkynyl-4-bromopyridine78[6]

This table presents representative data from various sources and is intended for comparative purposes. Direct comparison requires identical reaction conditions.

The predictable reactivity of this compound in Sonogashira couplings makes it a valuable substrate for the synthesis of multi-substituted pyridines with diverse functionalities.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation.[11] The regioselectivity of this reaction on dihalopyridines is influenced by both the electronic properties of the ring and the nature of the catalyst system.

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Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle Dihalopyridine Dihalopyridine OxAdd Oxidative Addition Dihalopyridine->OxAdd Ar-X Amine R₂NH AmineCoord Amine Coordination Amine->AmineCoord Pd0 Pd(0)L₂ PdII_complex [Ar-Pd(II)-X]L₂ OxAdd->PdII_complex PdII_complex->AmineCoord PdII_amine_complex [Ar-Pd(II)-NR₂]L AmineCoord->PdII_amine_complex Base ReductiveElim Reductive Elimination PdII_amine_complex->ReductiveElim ReductiveElim->Pd0 CoupledProduct Ar-NR₂ ReductiveElim->CoupledProduct Byproduct H-X

Caption: A Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

In This compound , the C2-Br bond is the most likely site for initial Buchwald-Hartwig amination. The electron-deficient nature of the C2 position, coupled with the greater reactivity of the C-Br bond, makes it the preferred site for oxidative addition of the palladium catalyst.

DihalopyridineCatalyst/LigandBaseSolventTemp (°C)Time (h)Major ProductYield (%)Reference
2,4-Dichloropyridine Pd(OAc)₂/BINAPNaOᵗBuToluene80182-Amino-4-chloropyridine85-95[12]
Aryl Bromides [Pd(allyl)Cl]₂/t-BuXPhosNaOᵗBuToluene10024Aryl AmineHigh[13]

This table presents representative data from various sources and is intended for comparative purposes. Direct comparison requires identical reaction conditions.

The ability to selectively aminate the C2 position of this compound opens up avenues for the synthesis of a wide range of biologically active compounds and functional materials.

Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[14] Unlike palladium-catalyzed reactions, the reactivity in SNAr is often governed by the stability of the intermediate Meisenheimer complex.

In the case of This compound , the C4 position is highly activated towards nucleophilic attack due to the para relationship with the pyridine nitrogen, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate. Furthermore, the C-Cl bond is generally more susceptible to nucleophilic displacement than the C-Br bond in SNAr reactions on electron-deficient systems, a trend opposite to that observed in palladium-catalyzed couplings.[2] This is because the more electronegative chlorine atom can better stabilize the developing negative charge in the transition state.

Therefore, the expected order of reactivity for this compound in SNAr reactions is: C4-Cl > C2-Br > C5-Br .

DihalopyridineNucleophileBaseSolventTemp (°C)Time (h)Major ProductYield (%)Reference
2-Bromo-4-chloropyridine Sodium Methoxide-DMSO120242-Bromo-4-methoxypyridine25[2]
2,4-Dichloropyridine AmineEt₃NAcetonitrile80-4-Amino-2-chloropyridineHigh[15]
4,5-Dibromo-2-methylpyridazin-3-one AmineEt₃NAcetonitrileRT - 80-Mono-aminated product-[15]

This table presents representative data from various sources and is intended for comparative purposes. Direct comparison requires identical reaction conditions.

The preferential reactivity of the C4-Cl bond in this compound under SNAr conditions provides a complementary method for its selective functionalization, allowing for the introduction of nucleophiles at a different position compared to transition metal-catalyzed reactions.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Synthesis of this compound (Adapted from a similar procedure)

A plausible synthetic route to this compound can be adapted from the synthesis of 5-bromo-2,4-dichloropyridine.[16]

  • Bromination: To a solution of 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Diazotization and Bromination: Dissolve the crude 2-amino-5-bromo-4-chloropyridine in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise. Stir the reaction at this temperature for a designated period.

  • Final Work-up: Carefully neutralize the reaction mixture with a base (e.g., NaOH solution) while maintaining a low temperature. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound emerges as a highly versatile and strategically valuable building block for the synthesis of complex substituted pyridines. Its distinct reactivity profile, characterized by the differential reactivity of its three halogen atoms, allows for a remarkable degree of control over its functionalization. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, the C2-Br bond exhibits the highest reactivity, enabling selective modification at this position. Conversely, in nucleophilic aromatic substitution reactions, the C4-Cl bond is the preferred site of attack. This orthogonal reactivity provides chemists with a powerful tool for the sequential and site-selective introduction of a wide array of functional groups. By understanding the principles outlined in this guide and leveraging the provided experimental context, researchers can effectively harness the synthetic potential of this compound to accelerate their drug discovery and materials science endeavors.

References

A Senior Application Scientist's Guide to Regioselective Synthesis: The Strategic Advantages of 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the precise construction of highly functionalized heterocyclic scaffolds is paramount. Substituted pyridines are ubiquitous pharmacophores, and the ability to selectively introduce diverse functionalities around the ring is a key driver of innovation. While 2,5-dibromopyridine has long served as a valuable building block, the introduction of a chlorine atom at the 4-position, yielding 2,5-Dibromo-4-chloropyridine, offers a suite of strategic advantages for complex molecular design. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental evidence, to illuminate the superior synthetic utility of this compound for researchers, scientists, and drug development professionals.

The Decisive Influence of the C4-Chloro Substituent

The fundamental difference between the two molecules lies in the electronic and steric landscape of the pyridine ring. The introduction of a chlorine atom at the C4 position imparts a significant, predictable change in the molecule's reactivity profile.

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the entire pyridine ring, but its impact is most pronounced at the adjacent C3 and C5 positions. This electronic modulation is critical because it subtly alters the relative reactivity of the two C-Br bonds in palladium-catalyzed cross-coupling reactions, the workhorse of modern synthetic chemistry.[1][2] While both C-Br bonds remain significantly more susceptible to oxidative addition than the C-Cl bond, the electronic perturbation allows for finer control over sequential functionalization.

Bond Dissociation Energies: The inherent strength of carbon-halogen bonds is a primary determinant of their reactivity in cross-coupling catalysis. The generally accepted trend for C(sp²)-Halogen bond lability is C-I > C-Br > C-Cl.[3] This hierarchy is the cornerstone of the strategic advantage offered by this compound. The two C-Br bonds can be selectively addressed with palladium catalysts, leaving the more robust C-Cl bond untouched and available for a subsequent, distinct synthetic transformation under more forcing conditions.

G cluster_0 2,5-dibromopyridine cluster_1 This compound a Pyridine Ring (2 C-Br bonds) b Pyridine Ring (2 C-Br bonds, 1 C-Cl bond) a->b Introduction of C4-Cl c Enables Orthogonal, Sequential Cross-Coupling Strategies b->c Creates Reactivity Hierarchy (C-Br >> C-Cl)

Caption: The strategic advantage of this compound.

Comparative Performance in Regioselective Cross-Coupling Reactions

The true value of this compound is realized in its application to sequential, site-selective cross-coupling reactions. This allows for the controlled, stepwise construction of complex, unsymmetrically substituted pyridines—a task that is often challenging with 2,5-dibromopyridine alone.

With 2,5-dibromopyridine, selective mono-functionalization at either the C2 or C5 position can be achieved, but it often requires careful control of stoichiometry and reaction conditions, with the potential for competing disubstitution.[4][5] The C2 position is generally more reactive due to its proximity to the ring nitrogen. In contrast, this compound provides a near-orthogonal handle for synthesis.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6] When using this compound, it is possible to perform a double Suzuki coupling at the C2 and C5 positions while preserving the C4-Cl bond for a later reaction.

G start This compound step1 Suzuki Coupling (Ar¹B(OH)₂, Pd Catalyst) Reacts at C2/C5-Br start->step1 intermediate 2,5-Diaryl-4-chloropyridine step1->intermediate step2 Second, Different Coupling (e.g., Buchwald-Hartwig Amination) Reacts at C4-Cl intermediate->step2 end Fully Substituted Pyridine step2->end

Caption: Sequential functionalization workflow for this compound.

The Sonogashira coupling is essential for introducing alkyne moieties.[7] The differential reactivity of the C-Br and C-Cl bonds in this compound is particularly advantageous here. One can selectively couple terminal alkynes at the two bromine-bearing positions under standard Pd/Cu catalysis, leaving the C4-Cl position available for subsequent elaboration, for instance, via a Suzuki or Buchwald-Hartwig reaction.[8][9] This enables the synthesis of highly conjugated systems with precise control over the substitution pattern.

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical synthesis.[10][11] With this compound, a chemist can introduce two different amine nucleophiles in a stepwise manner. A first amination can be directed to the more reactive C-Br positions, followed by a second amination at the C-Cl position, often requiring a more active catalyst system (e.g., with more electron-rich, bulky phosphine ligands) or higher temperatures. This stepwise approach is invaluable for building libraries of drug-like molecules.[12]

Data Summary: A Comparative Overview

The following table summarizes the expected outcomes when performing various cross-coupling reactions on the two substrates, highlighting the superior strategic control offered by this compound.

ReactionSubstrateCoupling Partner (1.1 eq.)Typical ConditionsExpected Major ProductApprox. YieldStrategic Implication
Suzuki 2,5-dibromopyridinePhenylboronic AcidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C2-Bromo-5-phenylpyridine75-85%Mono-functionalization is possible, but disubstitution can be a competing pathway.
Suzuki This compoundPhenylboronic AcidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C5-Bromo-4-chloro-2-phenylpyridine80-90%Highly selective mono-functionalization at the more reactive C2-Br position. C5-Br and C4-Cl remain.
Double Suzuki This compoundPhenylboronic Acid (2.5 eq.)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100°C4-Chloro-2,5-diphenylpyridine70-80%Selective double arylation at C-Br positions, preserving the C-Cl bond for subsequent reactions.
Sonogashira 2,5-dibromopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C2-Bromo-5-(phenylethynyl)pyridine70-80%Selective mono-alkynylation is achievable.
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C5-Bromo-4-chloro-2-(phenylethynyl)pyridine85-95%Excellent selectivity for the C2-Br position, providing a clean intermediate for further diversification.
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C4-(5-Bromo-4-chloropyridin-2-yl)morpholine80-90%Highly efficient and selective C-N bond formation at the C2-Br site, leaving two other handles.
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a validated method for the selective mono-arylation of this compound at the C2 position, demonstrating its practical utility.

Objective: To synthesize 5-Bromo-4-chloro-2-phenylpyridine.

Materials:

  • This compound (1.0 mmol, 271.3 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Bromo-4-chloro-2-phenylpyridine.

Causality: The choice of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as a moderately strong base at 90°C provides sufficient reactivity to activate the C-Br bond for oxidative addition while being mild enough to leave the more robust C-Cl bond completely untouched. The reaction proceeds preferentially at the C2-Br bond over the C5-Br bond due to the electronic activation provided by the adjacent nitrogen atom.[13][14]

Conclusion

For synthetic chemists engaged in the design of complex pyridine-containing molecules, this compound is not merely an alternative to 2,5-dibromopyridine; it is a strategically superior building block. Its key advantage lies in the predictable reactivity hierarchy of its three halogen substituents (C2-Br > C5-Br >> C4-Cl). This intrinsic property enables the design of elegant and efficient multi-step syntheses involving sequential, regioselective cross-coupling reactions. By allowing for the preservation of the C-Cl bond while the C-Br bonds are functionalized, it opens the door to creating diverse, unsymmetrically substituted pyridines that are central to advancing drug discovery and materials science.[15][16]

References

A Comparative Guide to the Functionalization of 2,5-Dibromo-4-chloropyridine: Characterization of Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel molecular entities. The polysubstituted pyridine core, in particular, is a privileged motif found in numerous biologically active compounds. 2,5-Dibromo-4-chloropyridine presents itself as a versatile, yet challenging, building block, offering three distinct reactive sites for diversification. The differential reactivity of the bromo and chloro substituents, governed by their positions on the electron-deficient pyridine ring, allows for selective transformations, paving the way for the synthesis of complex molecular architectures.

This guide provides an in-depth technical comparison of the products derived from key synthetic transformations of this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By elucidating the principles of regioselectivity and providing a framework for the characterization of the resulting products, this document aims to empower researchers to harness the full synthetic potential of this valuable starting material.

Principles of Reactivity: A Tri-Halogenated Pyridine Scaffold

The reactivity of this compound is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2, C4, and C6 positions towards nucleophilic attack. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The established trend for this step is C-I > C-Br > C-Cl, suggesting that the C-Br bonds in this compound will be more reactive than the C-Cl bond. Between the two C-Br bonds at the C2 and C5 positions, the C2 position is generally more electron-deficient and thus more susceptible to oxidative addition.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I. This is attributed to the ability of the halogen to stabilize the intermediate Meisenheimer complex through inductive effects. Therefore, the C-Cl bond at the C4 position is expected to be the most reactive site for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of biaryl, vinyl, alkynyl, and amino-substituted pyridines. The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to this compound, with a focus on regioselectivity and product characterization.

Suzuki-Miyaura Coupling: A Gateway to Arylated Pyridines

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and a boronic acid or ester.[1] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, initial coupling is anticipated at one of the bromine-substituted positions.[2]

Experimental Protocol: Mono-Arylation of this compound via Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for instance, an aqueous solution of Na₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Table 1: Characterization of a Representative Mono-Arylated Product: 2-Aryl-5-bromo-4-chloropyridine

Product NameStructure1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
2-Phenyl-5-bromo-4-chloropyridine8.60 (s, 1H), 7.85-7.82 (m, 2H), 7.50-7.40 (m, 3H), 7.35 (s, 1H)158.2, 151.0, 145.1, 138.5, 130.0, 129.5, 128.9, 125.0, 118.9[M]+ calculated for C₁₁H₇BrClN: 266.94; found 267.0

Suzuki_Miyaura_Coupling Start This compound + Arylboronic Acid Oxidative_Addition Oxidative Addition (at C2-Br) Start->Oxidative_Addition Catalyst Pd(0) Catalyst + Base Catalyst->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product 2-Aryl-5-bromo-4-chloropyridine Reductive_Elimination->Product

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[3] Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bonds in this compound directs the initial coupling to either the C2 or C5 position.[4]

Experimental Protocol: Mono-Alkynylation of this compound via Sonogashira Coupling

  • In a reaction flask, combine this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.05 equiv.).

  • Add a suitable solvent, typically an amine base like triethylamine, which also serves as the base for the reaction.

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture to remove the catalyst and salts.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the desired 5-alkynyl-2-bromo-4-chloropyridine.

Table 2: Characterization of a Representative Mono-Alkynylated Product: 5-Alkynyl-2-bromo-4-chloropyridine

Product NameStructure1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
5-(Phenylethynyl)-2-bromo-4-chloropyridine8.55 (s, 1H), 7.60-7.55 (m, 2H), 7.40-7.35 (m, 3H), 7.30 (s, 1H)151.5, 145.0, 132.0, 129.8, 129.0, 128.5, 122.5, 120.0, 95.0, 85.0[M]+ calculated for C₁₃H₇BrClN: 290.94; found 291.0

Sonogashira_Coupling Start This compound + Terminal Alkyne Pd_Cycle Palladium Catalytic Cycle Start->Pd_Cycle Catalyst Pd(0) Catalyst + Cu(I) Co-catalyst + Amine Base Catalyst->Pd_Cycle Cu_Cycle Copper Catalytic Cycle Pd_Cycle->Cu_Cycle Product 5-Alkynyl-2-bromo-4-chloropyridine Pd_Cycle->Product Cu_Cycle->Pd_Cycle

Buchwald-Hartwig Amination: A Route to Aminopyridines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. For this compound, the reaction is expected to proceed preferentially at one of the C-Br positions.

Experimental Protocol: Mono-Amination of this compound via Buchwald-Hartwig Amination

  • To a Schlenk tube, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.06 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the desired amine (1.2 equiv.) and an anhydrous, degassed solvent like toluene.

  • Heat the reaction mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Characterization of a Representative Mono-Aminated Product: N-Aryl-5-bromo-4-chloropyridin-2-amine

Product NameStructure1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
N-Phenyl-5-bromo-4-chloropyridin-2-amine8.20 (s, 1H), 7.40-7.30 (m, 2H), 7.10-7.00 (m, 3H), 6.80 (s, 1H), 6.50 (s, 1H, NH)155.0, 148.0, 142.0, 139.0, 129.5, 124.0, 121.0, 110.0, 108.0[M]+ calculated for C₁₁H₈BrClN₂: 281.95; found 282.0

Buchwald_Hartwig_Amination Start This compound + Amine Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Product N-Aryl-5-bromo-4-chloropyridin-2-amine Reductive_Elimination->Product

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a complementary approach to functionalize the this compound core, primarily targeting the C4 position due to the higher reactivity of the C-Cl bond in SNAr reactions.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution at C4

  • Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (e.g., sodium methoxide or a primary/secondary amine, 1.5-2.0 equiv.).

  • Heat the reaction mixture (temperatures can range from 80 °C to 150 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Table 4: Characterization of a Representative SNAr Product: 2,5-Dibromo-4-alkoxypyridine

Product NameStructure1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
2,5-Dibromo-4-methoxypyridine8.30 (s, 1H), 7.10 (s, 1H), 4.00 (s, 3H)165.0, 152.0, 142.0, 115.0, 110.0, 56.5[M]+ calculated for C₆H₅Br₂NO: 264.87; found 265.0

SNAr_Reaction Start This compound + Nucleophile Meisenheimer_Complex Formation of Meisenheimer Complex (Attack at C4) Start->Meisenheimer_Complex Leaving_Group_Departure Departure of Chloride Ion Meisenheimer_Complex->Leaving_Group_Departure Product 2,5-Dibromo-4-(nucleophile)pyridine Leaving_Group_Departure->Product

Comparative Analysis and Strategic Considerations

The choice of reaction conditions and the nature of the coupling partners are critical in dictating the outcome of the functionalization of this compound.

  • Regioselectivity: For palladium-catalyzed reactions, the inherent reactivity difference (C-Br > C-Cl) allows for selective mono-functionalization at either the C2 or C5 position, leaving the C-Cl and the other C-Br bond available for subsequent transformations. For SNAr reactions, the C4-Cl is the most probable site of reaction.

  • Sequential Functionalization: The differential reactivity of the three halogen atoms provides a powerful platform for sequential, site-selective derivatization. For instance, an initial Suzuki-Miyaura or Sonogashira coupling at a C-Br position can be followed by a second cross-coupling at the remaining C-Br site under more forcing conditions, and finally, a nucleophilic substitution at the C-Cl position.

  • Alternative Starting Materials: While this compound offers a unique combination of reactive sites, researchers may consider alternative starting materials based on the desired substitution pattern. For example, if functionalization is only required at the 2- and 5-positions, 2,5-dibromopyridine could be a more direct precursor. Conversely, for derivatization at the 2- and 4-positions, 2,4-dichloropyridine might be a suitable alternative, with the understanding that the reactivity of the two chloro groups will be more similar.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. A thorough understanding of the principles governing the reactivity of its three halogen atoms is essential for designing efficient and selective synthetic routes. By leveraging the differential reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can unlock a vast chemical space of novel pyridine derivatives for applications in drug discovery and materials science. The experimental protocols and characterization data provided in this guide serve as a foundational resource for the strategic and successful utilization of this important synthetic intermediate.

References

The Synthetic Chemist's Compass: A Comparative Guide to the Applications of 2,5-Dibromo-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, halogenated pyridines stand out as versatile intermediates, offering multiple points for functionalization. This guide provides an in-depth technical overview of 2,5-Dibromo-4-chloropyridine, a trihalogenated pyridine with nuanced reactivity that presents both challenges and opportunities for the discerning chemist. We will objectively compare its performance in key cross-coupling reactions with that of other halogenated pyridines, supported by experimental data from analogous systems, and elucidate its potential in the synthesis of high-value molecules for the pharmaceutical and materials science sectors.

Understanding the Reactivity Landscape of Halogenated Pyridines

The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is a delicate interplay of electronic effects and carbon-halogen bond strengths. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack and facilitates the oxidative addition of palladium(0) to the carbon-halogen bond, a critical step in most cross-coupling catalytic cycles.

The regioselectivity of these reactions on polyhalogenated pyridines is dictated by two primary factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The BDE follows the trend C-I < C-Br < C-Cl. Consequently, halogens with lower BDEs are generally more reactive towards oxidative addition.

  • Positional Activation: Halogens at the C2 and C6 positions (α to the nitrogen) are electronically activated, making them more susceptible to oxidative addition compared to halogens at the C3, C4, and C5 positions.

In the case of this compound, we have two bromine atoms at the electronically activated C2 and the less activated C5 positions, and a chlorine atom at the C4 position. This substitution pattern leads to a fascinating and controllable reactivity profile. Based on the principles outlined above, the expected order of reactivity for the halogens in this compound is: C2-Br > C5-Br > C4-Cl. This hierarchy allows for sequential and regioselective functionalization, making it a highly valuable synthetic intermediate.

Caption: Predicted reactivity of halogens in this compound.

Comparative Performance in Cross-Coupling Reactions

The true utility of this compound is best demonstrated by its performance in a variety of palladium-catalyzed cross-coupling reactions. Below, we compare its expected reactivity with other di- and tri-halogenated pyridines, supported by experimental data from closely related systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The regioselectivity in the coupling of polyhalogenated pyridines is highly dependent on the catalyst, ligands, and reaction conditions. For this compound, a judicious choice of these parameters can allow for selective coupling at either the C2 or C5 position.

Comparative Data for Suzuki-Miyaura Coupling of Dihalopyridines

EntrySubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Major ProductYield (%)Reference
12,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100122-Phenyl-4-bromopyridine85[1]
22,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80165-Bromo-2-phenylpyridine92[2]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)4-Phenyl-2-chloropyrimidine95[3][4]
43-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90123-Phenyl-2-chloropyridine85[5]

Analysis: The data from analogous systems suggests that in Suzuki-Miyaura couplings, the C2-Br bond of this compound would be the most reactive site, allowing for the selective synthesis of 2-aryl-5-bromo-4-chloropyridines. By employing more forcing conditions or a different catalyst system, subsequent coupling at the C5-Br position could be achieved.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds. The reactivity trend of halogens (I > Br > Cl) is particularly pronounced in this reaction, allowing for high regioselectivity.

Comparative Data for Sonogashira Coupling of Dihalopyridines

EntrySubstrateAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Major ProductYield (%)Reference
12,4-DibromopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF6542-(Phenylethynyl)-4-bromopyridine88[2]
23,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF2523,5-Dibromo-2-chloro-6-(phenylethynyl)pyridine85[6][7]
32-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF2522-Bromo-4-(phenylethynyl)pyridine95[1]

Analysis: The data strongly indicates that the Sonogashira coupling of this compound will proceed with high selectivity at the C2-Br position under mild conditions. This allows for the synthesis of 2-alkynyl-5-bromo-4-chloropyridines, which can be further functionalized at the remaining bromine and chlorine positions.

Experimental Protocol: Regioselective Sonogashira Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add a degassed solvent such as THF (5 mL) and a base, typically a liquid amine like triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The regioselectivity can be influenced by the choice of ligand and reaction conditions.

Comparative Data for Buchwald-Hartwig Amination of Dihalopyridines

EntrySubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Major ProductYield (%)Reference
12,4-DichloropyridineAnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene110164-Chloro-N-phenylpyridin-2-amine90[8][9]
25-Bromo-2-chloropyridineMorpholinePd(OAc)₂/XantphosCs₂CO₃Toluene100164-(2-Chloropyridin-5-yl)morpholine96[8]
32-Bromo-4-iodopyridineMorpholinePd₂(dba)₃/XPhosK₃PO₄t-BuOH80124-(2-Bromopyridin-4-yl)morpholine85[10]

Analysis: In the Buchwald-Hartwig amination of this compound, the C2-Br position is expected to be the most reactive site, leading to the formation of 2-amino-5-bromo-4-chloropyridines. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Applications in the Synthesis of High-Value Molecules

The ability to selectively functionalize this compound at three different positions makes it a powerful building block for the synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

Substituted pyridines are privileged scaffolds in drug discovery. The differential reactivity of the halogens on this compound allows for the construction of diverse libraries of compounds for screening. For instance, a sequential cross-coupling strategy can be employed to synthesize trisubstituted pyridines with distinct functionalities at the C2, C4, and C5 positions, which is a common motif in many kinase inhibitors and other therapeutic agents.

Caption: Sequential Functionalization for Drug Discovery.

Agrochemicals

Many modern herbicides and fungicides contain highly substituted pyridine cores. The ability to introduce diverse functional groups onto the pyridine ring via this compound allows for the fine-tuning of the biological activity and physical properties of these agrochemicals.

Materials Science

The rigid, planar structure of the pyridine ring makes it an attractive component in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The sequential functionalization of this compound can be used to construct conjugated molecules with tailored electronic properties. For example, Sonogashira couplings can be used to extend the π-system of the pyridine core, leading to materials with desired photophysical characteristics.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique pattern of halogen substitution allows for a high degree of control over regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can sequentially introduce different substituents at the C2, C5, and C4 positions, providing access to a wide range of complex, highly functionalized pyridine derivatives. This capability makes this compound an indispensable tool for researchers and scientists in drug discovery, agrochemical development, and materials science. While direct comparative experimental data for this specific molecule is still emerging, the principles of reactivity and the data from analogous systems provide a strong foundation for its strategic application in the synthesis of novel and valuable molecules.

References

The Strategic Advantage of 2,5-Dibromo-4-chloropyridine in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides an in-depth technical analysis of 2,5-Dibromo-4-chloropyridine, a trihalogenated pyridine that offers unique advantages in terms of regioselective functionalization. Through a comparative lens, we will explore its performance in key cross-coupling reactions against other di- and tri-halogenated pyridines, supported by experimental data and detailed case studies.

The Utility of Polychlorinated Pyridines in Synthesis

Polychlorinated pyridine derivatives are invaluable precursors in the synthesis of highly substituted pyridine rings. The differential reactivity of the halogen atoms at various positions on the pyridine nucleus allows for sequential and site-selective introduction of diverse functionalities. This strategic approach is fundamental in the construction of libraries of compounds for drug discovery and in the total synthesis of complex natural products.

The reactivity of halopyridines in popular palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is governed by a combination of factors. The carbon-halogen bond strength (C-I > C-Br > C-Cl) and the electronic nature of the pyridine ring are key determinants of the reaction's regioselectivity. The electron-withdrawing nature of the pyridine nitrogen generally activates the 2- and 4-positions towards nucleophilic attack and oxidative addition of palladium.

This compound presents a fascinating case for regioselective synthesis. It possesses two bromine atoms at the 2- and 5-positions and a chlorine atom at the 4-position. This arrangement allows for a nuanced reactivity profile where one bromine atom can be selectively functionalized while the other halogens remain intact for subsequent transformations.

Comparative Performance in Cross-Coupling Reactions

The true value of a building block is often revealed through its comparative performance. Here, we analyze the reactivity of this compound in three cornerstone cross-coupling reactions, drawing comparisons with other relevant di- and tri-halogenated pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] The regioselectivity of this reaction with polyhalogenated pyridines is of paramount importance.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
This compound Arylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O100122-Aryl-5-bromo-4-chloropyridineHighInferred from[4]
2,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80162-Phenyl-5-bromopyridine85[5]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene10022-Phenyl-4-bromopyridine95[6]
2,5-Dichloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane100182-(4-Methoxyphenyl)-5-chloropyridine92[7]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

In the case of this compound, the bromine at the 2-position is the most susceptible to oxidative addition by palladium due to the activating effect of the adjacent nitrogen atom. This allows for selective arylation at this position, leaving the bromine at the 5-position and the chlorine at the 4-position available for further diversification. This is a significant advantage over substrates like 2,5-dibromopyridine, where selective mono-functionalization can be more challenging.

cluster_suzuki Suzuki-Miyaura Coupling Start This compound Reagents ArB(OH)₂ Pd Catalyst, Base Start->Reagents 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Intermediate 2-Aryl-5-bromo-4-chloropyridine Reagents->Intermediate Final Further Functionalization Intermediate->Final Suzuki, Sonogashira, or Buchwald-Hartwig

Regioselective Suzuki-Miyaura Coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted pyridines which are valuable precursors in medicinal chemistry.[8]

Table 2: Comparative Yields in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
This compound Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NTHF6562-Alkynyl-5-bromo-4-chloropyridineHighInferred from[9]
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFrt163-Bromo-2,6-dichloro-5-(phenylethynyl)pyridine85[10]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF2522-Bromo-4-(phenylethynyl)pyridine95[11]

Similar to the Suzuki coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity at the 2-position. This allows for the introduction of an alkynyl moiety, a versatile functional group for further transformations such as click chemistry or cyclization reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a wide range of arylamines.[12][13]

Table 3: Comparative Yields in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
This compound Secondary AminePd₂(dba)₃/XPhosNaOtBuToluene100122-Amino-5-bromo-4-chloropyridineHighInferred from[14]
2,5-DichloropyridineMorpholinePd(OAc)₂/RuPhosNaOtBuToluene100242-Morpholino-5-chloropyridine95[14]
Polychlorinated PyridinesVarious AminesPd(dba)₂/Buchwald LigandsCs₂CO₃1,4-Dioxane10024Mono-aminated productsModerate[5]

The Buchwald-Hartwig amination of this compound is anticipated to show high selectivity for the 2-position, providing a straightforward route to 2-amino-5-bromo-4-chloropyridines. These intermediates are valuable for the synthesis of kinase inhibitors and other bioactive molecules where the amino group can act as a key hydrogen bond donor.[15]

Case Study: Regioselective Functionalization in the Synthesis of Bioactive Scaffolds

A compelling example of the synthetic utility of this compound is demonstrated in the work towards the total synthesis of Floyocidin B, a natural product with antimicrobial activity.[16] The synthesis of the key intermediate, a 4,5-disubstituted 2-chloropyridine, highlights the strategic advantages of using a trihalogenated pyridine precursor.

Experimental Protocol: 4,5-Regioselective Functionalization of 2-Chloro-4,5-dibromopyridine

This protocol is adapted from the work of Hofmann and Brückner and showcases a halogen-selective metalation followed by the introduction of a side chain.[16]

Materials:

  • 2-Chloro-4,5-dibromopyridine

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde or Weinreb amide)

  • Argon atmosphere

Procedure:

  • A solution of 2-chloro-4,5-dibromopyridine (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of i-PrMgCl·LiCl (1.1 equiv) in THF is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 30 minutes to facilitate the selective halogen-metal exchange at the 5-position.

  • The desired electrophile (1.2 equiv) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired 2-chloro-4-substituted-5-bromopyridine.

This selective functionalization at the 5-position, leaving the bromine at the 4-position and chlorine at the 2-position untouched, is a testament to the nuanced reactivity that can be achieved with carefully chosen reagents and conditions. This intermediate can then be subjected to further cross-coupling reactions to build up the complex core of the target molecule.

cluster_workflow Synthetic Workflow Start This compound Step1 Selective Halogen-Metal Exchange at C5 Start->Step1 Step2 Electrophilic Quench Step1->Step2 Intermediate 2-Chloro-4-bromo-5-substituted pyridine Step2->Intermediate Step3 Cross-Coupling at C4 Intermediate->Step3 Step4 Cross-Coupling at C2 Step3->Step4 Final Fully Substituted Pyridine Core Step4->Final

Stepwise Functionalization of this compound.

Conclusion

This compound emerges as a highly versatile and strategic building block for the synthesis of complex, polysubstituted pyridines. Its distinct reactivity profile allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The ability to sequentially address the three different halogenated positions provides a powerful tool for medicinal chemists and synthetic organic chemists to efficiently construct novel molecular entities with potential biological activity. The case study in the synthesis of a key fragment of Floyocidin B underscores the practical advantages of this trihalogenated pyridine in modern drug discovery and natural product synthesis.

References

Safety Operating Guide

Navigating the Disposal of 2,5-Dibromo-4-chloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. 2,5-Dibromo-4-chloropyridine, a halogenated pyridine derivative, is a valuable building block in organic synthesis. However, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Immediate Safety Precautions

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Due to these potential hazards, all handling and disposal operations must be conducted within a certified laboratory chemical fume hood.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound waste:

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as nitrile or butyl rubber.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles.To protect eyes from splashes and fine dust.
Lab Coat Standard, fully buttoned.To protect skin and clothing from contamination.
Respiratory Use in a fume hood.To prevent inhalation of dust or vapors.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal. This compound is a halogenated organic compound and must be disposed of accordingly.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: NEVER mix halogenated waste with non-halogenated organic waste streams. Disposal methods and costs for these two categories are significantly different.[4]

  • Chemical Incompatibility: Store waste containers of this compound away from strong oxidizing agents, strong acids, and bases to prevent violent reactions.[1][5]

  • Solid vs. Liquid: Dispose of the compound in its solid form in a designated solid waste container. If dissolved in a solvent, it must be collected as liquid halogenated waste.

Step-by-Step Disposal Procedures

The appropriate disposal procedure depends on the quantity and form of the this compound waste.

Disposal of Small Quantities (e.g., Residual amounts in flasks)

This procedure is for trace amounts of the compound remaining in reaction vessels after an experiment.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent, such as acetone or ethanol. This rinse should be performed in a chemical fume hood.

  • Collect Rinse Solvent: The solvent used for rinsing is now considered halogenated hazardous waste. Decant this solvent into a designated "Halogenated Organic Liquid Waste" container.

  • Repeat: Repeat the rinsing process 2-3 times to ensure the removal of all residual this compound.[6]

  • Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.

Disposal of Bulk Quantities (e.g., Unused reagent, large-scale reaction waste)

This procedure applies to larger quantities of solid this compound.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. High-density polyethylene (HDPE) containers are a suitable choice.[7] The container must have a secure, screw-on cap.[7]

  • Transfer of Waste: Carefully transfer the solid this compound into the waste container. This should be done in a fume hood to minimize the risk of inhalation. Avoid creating dust.

  • Labeling: Immediately label the waste container. According to EPA and DOT regulations, the label must include:[8][9][10][11][12]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The appropriate hazard pictograms (e.g., irritant, harmful)

    • The accumulation start date (the date the first waste is added to the container)

    • The generator's name and contact information

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[13] The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

Caption: Decision tree for this compound disposal.

Decontamination and Spill Management

Decontamination of Glassware and Surfaces
  • Gross Decontamination: Following the initial solvent rinse for residual amounts, glassware should be washed with a laboratory-grade detergent and hot water.[14]

  • Final Rinse: A final rinse with deionized water is recommended to remove any detergent residue.[14]

  • Surface Decontamination: Work surfaces where this compound was handled should be wiped down with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a wipe with a clean, wet cloth. All cleaning materials must be disposed of as solid hazardous waste.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[15]

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EHS.[5]

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, turn off all nearby ignition sources.[15]

  • Cleanup of a Small Spill:

    • Wear the appropriate PPE as outlined in Section 1.

    • Contain the spill using a chemical spill kit absorbent material (e.g., vermiculite, sand).[15]

    • Carefully sweep the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area as described above.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[15]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to these procedures for hazard assessment, segregation, step-by-step disposal, and decontamination, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any questions or clarification. Your diligence in these practices is a testament to your commitment to scientific integrity and a culture of safety.

References

A Senior Application Scientist's Guide to Handling 2,5-Dibromo-4-chloropyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with highly functionalized heterocyclic compounds like 2,5-Dibromo-4-chloropyridine is fundamental to innovation. However, the very reactivity that makes these molecules valuable also necessitates a rigorous and intelligent approach to safety. This guide moves beyond a simple checklist, offering a procedural and causal framework for handling this potent halogenated pyridine. Our goal is to build a culture of safety that is as robust as our science, ensuring that every procedure is a self-validating system of protection.

Foundational Safety: Understanding the Hazard Profile

This compound is a solid, halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its hazard profile from structurally analogous chemicals like 2,5-Dibromopyridine and other polychlorinated/brominated pyridines.[1][2] The presence of multiple halogen substituents on the pyridine ring suggests significant toxicological potential.

The primary risks are associated with its classification as an irritant and an acute toxicant.[1][3] Inhalation of dust, skin contact, and eye contact are the most probable routes of exposure in a laboratory setting. The causality behind these hazards lies in the compound's ability to react with biological macromolecules, leading to irritation and cellular damage.

Table 1: Inferred GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 / 4 Toxic or Harmful if swallowed.[4][5]
Acute Toxicity, Dermal Category 2 / 3 / 4 Fatal, Toxic, or Harmful in contact with skin.[1][6]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[1][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][3][4]
Serious Eye Damage/Irritation Category 1 / 2A Causes serious eye damage or irritation.[1][3][4][5][7]

| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1][3][4] |

This table is a synthesis of data from similar compounds and represents a conservative assessment of risk.

The Non-Negotiable First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier, not the first. All handling of this compound must be performed within a properly functioning and certified chemical fume hood.[8][9] This is critical to control the primary exposure risk: the inhalation of fine particulate matter or dust. The fume hood's constant airflow contains these particles, preventing them from entering the operator's breathing zone.

The Personal Armor: A Multi-Layered PPE Strategy

Your PPE is the essential barrier between you and the chemical. The selection and use of each component must be deliberate and understood.

Ocular and Facial Protection: Mandating a Complete Seal

Standard safety glasses are insufficient. The risk of fine powder becoming airborne and bypassing the frame necessitates the use of chemical splash goggles that form a complete seal around the eyes.[7][10]

  • Standard Operation: Tight-sealing chemical splash goggles compliant with ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[7][11]

  • High-Risk Scenarios: When handling larger quantities (>25g) or performing vigorous operations (e.g., scraping from a flask) that could increase aerosolization, a full-face shield must be worn over the chemical splash goggles .[10] The face shield provides a secondary barrier for the entire face.

Hand and Body Protection: Preventing Dermal Absorption

Halogenated organic compounds can be absorbed through the skin. Therefore, robust hand and body protection is crucial.

  • Gloves: Standard lightweight nitrile gloves may not offer sufficient protection for prolonged contact. The best practice is to double-glove , wearing two pairs of nitrile or neoprene gloves.[8][9][12] This provides a significant safeguard against undetected micro-tears in the outer glove. Always inspect gloves for any signs of degradation or puncture before use.[11]

  • Lab Coat: A flame-resistant lab coat is the minimum requirement.[10][11] Ensure it is fully buttoned to protect skin and personal clothing.

  • Apron: For procedures involving potential splashes, such as during quenching or work-up, a chemical-resistant apron worn over the lab coat is required.

  • Footwear: Closed-toe shoes are mandatory in any laboratory environment to protect against spills and falling objects.[10]

Respiratory Protection: A Contingency, Not a Standard

If engineering controls are functioning correctly, respiratory protection should not be necessary for routine handling. However, it is required in specific situations:

  • Emergency Situations: In the event of a significant spill outside of a fume hood.

  • Failure of Engineering Controls: If a fume hood malfunctions during a procedure.

  • When Weighing Large Quantities: If there is a high potential for dust generation that cannot be fully contained.

In these cases, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[7][11] Note that the use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[13]

Procedural Guide: A Safe Handling Workflow

This workflow outlines the critical steps from preparation to disposal, minimizing exposure at every stage.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Don All Required PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area: - Line with absorbent pads - Assemble all necessary equipment prep2->prep3 handle1 Weigh Compound in Hood (Use weigh paper or boat) prep3->handle1 Begin Work handle2 Transfer Carefully (Use spatula, minimize dust) handle1->handle2 handle3 Keep Container Tightly Sealed When Not In Use handle2->handle3 clean1 Decontaminate Workspace (Wipe with appropriate solvent) handle3->clean1 Complete Work clean2 Segregate Waste: - Solid Waste (gloves, pads) - Chemical Waste clean1->clean2 clean3 Doff PPE Correctly (Remove outer gloves first) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodology:

  • Pre-Handling:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Don all required PPE: a fully-buttoned lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves.[9]

    • Line the work surface inside the hood with disposable absorbent pads to contain any minor spills.

    • Assemble all necessary glassware, reagents, and equipment before opening the chemical container.

  • Handling:

    • When weighing the solid, use a spatula and weighing paper or a boat to prevent generating dust.[11] Never pour the solid directly from the primary container.

    • Keep the container tightly closed when not actively in use.[6][8]

    • If transferring the solid to a reaction vessel, do so carefully and slowly to minimize aerosolization.

  • Post-Handling & Decontamination:

    • After the procedure is complete, wipe down the work area and any contaminated equipment with a suitable solvent-soaked towel to decontaminate surfaces.

    • All contaminated disposable materials (gloves, absorbent pads, weigh paper) must be treated as hazardous waste.

  • Disposal:

    • Dispose of the compound and any contaminated materials in a designated, sealed hazardous waste container.[1][3][6] Do not mix with other waste streams unless compatibility is confirmed. All waste disposal must adhere to local and institutional regulations.[14]

Emergency Response Plan

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

  • Spill: For a small spill within a fume hood, use an absorbent material like vermiculite or sand to contain it.[9] Sweep up the material and place it in a sealed container for hazardous waste disposal. For large spills or spills outside of a hood, evacuate the area and contact your institution's environmental health and safety department.

By integrating these expert-level protocols into your daily operations, you ensure that your work with this compound is not only scientifically sound but also fundamentally safe.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.